molecular formula C13H25BrO5 B606396 Br-PEG3-C2-Boc CAS No. 782475-37-0

Br-PEG3-C2-Boc

Numéro de catalogue: B606396
Numéro CAS: 782475-37-0
Poids moléculaire: 341.24 g/mol
Clé InChI: ISAHSVMMFPHXFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bromo-PEG3-t-butyl ester is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

tert-butyl 3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BrO5/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAHSVMMFPHXFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unlocking Targeted Protein Degradation: A Technical Guide to the Br-PEG3-C2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to achieve this targeted protein clearance. The architecture of a PROTAC is modular, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that covalently connects the two. The nature of this linker is a critical determinant of the PROTAC's efficacy. This technical guide provides an in-depth overview of the structure and function of Br-PEG3-C2-Boc, a widely utilized PEG-based linker in the synthesis of PROTACs and other bioconjugates.

Core Structure and Function of this compound

This compound is a versatile chemical tool designed for bioconjugation and the construction of complex molecules in drug development. Its structure can be deconstructed into four key functional components:

  • Bromo (Br) Group : This terminal alkyl bromide serves as a reactive handle for covalent bond formation. It is a good leaving group for nucleophilic substitution reactions, allowing for stable conjugation to nucleophiles such as thiols (e.g., cysteine residues in proteins) or amines.

  • Triethylene Glycol (PEG3) Spacer : The PEG3 unit is a hydrophilic spacer that imparts favorable physicochemical properties to the resulting conjugate. The PEG linker can enhance aqueous solubility, improve cell permeability, and provide the necessary flexibility and length to optimize the formation of the ternary complex between the target protein and the E3 ligase in a PROTAC.

  • Ethyl (C2) Group : This component contributes to the overall length of the linker.

  • Tert-Butoxycarbonyl (Boc) Group : The Boc group is a widely used protecting group for an amine functionality. In the context of this linker, it protects a terminal amine which, after deprotection under acidic conditions, can be used for further conjugation steps.

This combination of a reactive bromo group, a flexible and solubilizing PEG spacer, and a protected amine for orthogonal chemistry makes this compound a valuable building block in the modular synthesis of PROTACs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for considerations in reaction setup, purification, and formulation.

PropertyValue
Molecular Formula C13H25BrO5
Molecular Weight 341.24 g/mol
CAS Number 782475-37-0
Appearance Colorless to light yellow liquid
Predicted Density 1.223 ± 0.06 g/cm³
Predicted Boiling Point 375.4 ± 27.0 °C
Storage Conditions 2-8°C, protected from light, dry, sealed

Visualization of the Core Structure

The chemical structure of this compound can be visualized as a linear chain composed of its distinct functional units.

Figure 1: Chemical structure of this compound.

Experimental Protocols: Application in PROTAC Synthesis

The this compound linker is typically incorporated into a PROTAC molecule through a sequential, modular synthesis. The following is a generalized protocol illustrating the conjugation of a bromo-functionalized PEG linker to a small molecule ligand bearing a nucleophilic group (e.g., a phenol or thiol), a common step in constructing a PROTAC.

Objective: To conjugate the this compound linker to a POI ligand containing a nucleophilic hydroxyl or thiol group.

Materials:

  • POI ligand with a nucleophilic handle (e.g., -OH, -SH)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • A non-nucleophilic base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or N,N-Diisopropylethylamine (DIPEA))

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel and magnetic stirrer

  • Analytical instruments for reaction monitoring (e.g., LC-MS, TLC)

  • Purification system (e.g., flash column chromatography)

Procedure:

  • Preparation: Ensure all glassware is dried and the reaction is set up under an inert atmosphere to prevent side reactions with moisture.

  • Dissolution: Dissolve the POI ligand and a slight molar excess (typically 1.1 to 1.5 equivalents) of the base in anhydrous DMF.

  • Addition of Linker: To the stirred solution, add 1.0 equivalent of this compound.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) to facilitate the nucleophilic substitution. The reaction progress should be monitored by LC-MS or TLC until the starting materials are consumed (typically 2-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the POI-linker conjugate.

  • Characterization: The purified product should be characterized by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry) to confirm its identity and purity.

The resulting POI-linker-Boc intermediate can then be deprotected to reveal the free amine, which is subsequently coupled to the E3 ligase ligand to complete the synthesis of the final PROTAC.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the ubiquitin-proteasome system (UPS), a fundamental pathway for protein homeostasis in eukaryotic cells. The this compound linker is integral to the PROTAC's ability to orchestrate this process.

The key steps in PROTAC-mediated protein degradation are as follows:

  • Ternary Complex Formation: The PROTAC, via its two distinct ligands, simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary POI-PROTAC-E3 ligase complex. The PEG linker of this compound provides the necessary length and flexibility to allow for an optimal orientation of the POI and E3 ligase for the subsequent step.

  • Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-charged E2 conjugating enzyme to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the POI.

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome.

  • Recycling: The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule is not degraded in this process and is released to bind to another POI and E3 ligase, acting catalytically to induce further rounds of degradation.

This event-driven, catalytic mode of action is a key advantage of PROTACs over traditional inhibitors.

Workflow Visualization

The logical flow of PROTAC-mediated protein degradation via the ubiquitin-proteasome system is illustrated in the following diagram.

POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 ATP E2->Ternary_Complex Ub-charged Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Br-PEG3-C2-Boc chemical properties and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Br-PEG3-C2-Boc: Chemical Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterobifunctional linker, broadly referred to as this compound, is a cornerstone in modern drug development, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its modular nature, comprising a bromo functional group for nucleophilic substitution, a polyethylene glycol (PEG) spacer to enhance solubility and optimize spatial orientation, and a Boc-protected amine for controlled, sequential reactions, makes it a versatile tool for conjugating different molecular entities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of linkers described as this compound, with a focus on clarifying the distinct chemical entities that fall under this nomenclature.

Disambiguation of "this compound"

It is critical to note that "this compound" is a general descriptor rather than a specific IUPAC name. Consequently, several distinct chemical structures with different CAS numbers are commercially available under this or similar names. This guide will focus on three of the most common of these compounds, detailing their specific properties. The primary distinctions between these molecules lie in the arrangement and length of the carbon spacer ("C2") and the nature of the linkage to the Boc-protected group.

Compound 1: tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate

This compound features a two-carbon spacer between the PEG chain and the Boc-protected nitrogen atom.

Table 1: Chemical Properties of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate [1][2]

PropertyValue
CAS Number 165963-71-3
Molecular Formula C11H22BrNO4
Molecular Weight 312.20 g/mol [3]
Appearance Colorless liquid[4]
Solubility Soluble in Chloroform, Dichloromethane, and Ethyl Acetate.[1]
Storage Store at 2-8°C, protected from light, dry, sealed.
Compound 2: tert-Butyl 3-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)propanoate

In this molecule, the Boc group is part of a tert-butyl ester, and the "C2" refers to a two-carbon propanoate spacer.

Table 2: Chemical Properties of tert-Butyl 3-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)propanoate [5][6]

PropertyValue
CAS Number 782475-37-0
Molecular Formula C13H25BrO5
Molecular Weight 341.24 g/mol [7]
Appearance Liquid
Solubility Soluble in DMSO, DCM, DMF.
Storage Store at -20°C.
Compound 3: tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate

This linker has a longer PEG chain than Compound 1, with the Boc-protected amine attached to a two-carbon spacer at the end of the PEG3 chain.

Table 3: Chemical Properties of tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate

PropertyValue
CAS Number 1076199-21-7
Molecular Formula C13H26BrNO5
Molecular Weight 356.25 g/mol
Appearance Liquid
Solubility Soluble in DMSO, DCM, DMF.
Storage Store at -20°C.

Experimental Protocols

The utility of these linkers lies in the ability to selectively deprotect the Boc group to reveal a primary amine, which can then be coupled to another molecule. The bromo group provides a reactive site for conjugation, typically through nucleophilic substitution.

Protocol 1: Boc Deprotection of PEG Linkers

This is a general and robust protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from the amine terminus of the PEG linker.

Materials:

  • Boc-protected PEG linker (e.g., Compound 1, 2, or 3)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acidification: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • To remove residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step two more times.

    • The resulting TFA salt of the deprotected amine can often be used directly in the next synthetic step.

  • Neutralization (Optional):

    • To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter the solution and concentrate it under reduced pressure to yield the free amine.

Application in PROTAC Development: BRD4 Degradation

A prominent application of these PEG linkers is in the synthesis of PROTACs. A well-studied example is the development of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression. PROTACs are heterobifunctional molecules that recruit a target protein (in this case, BRD4) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

A common strategy for synthesizing a BRD4-targeting PROTAC, such as dBET1, involves using a PEG linker to connect a BRD4 inhibitor (e.g., JQ1) to an E3 ligase ligand (e.g., pomalidomide, which binds to Cereblon).

Signaling Pathway: PROTAC-mediated BRD4 Degradation

The mechanism of action for a BRD4-targeting PROTAC is a cyclical process that results in the catalytic degradation of the BRD4 protein.

PROTAC_Mechanism PROTAC PROTAC (e.g., dBET1) Ternary_Complex Ternary Complex (PROTAC-BRD4-E3) PROTAC->Ternary_Complex Binds BRD4 BRD4 Protein BRD4->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome Proteasome Ub_BRD4->Proteasome Targeted for Degradation Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degrades

Caption: Mechanism of PROTAC-mediated degradation of BRD4 protein.

Experimental Workflow: Synthesis of a BRD4-Targeting PROTAC

The synthesis of a PROTAC like dBET1 is a multi-step process that involves the sequential conjugation of the linker to the E3 ligase ligand and the target protein ligand.

PROTAC_Synthesis_Workflow start Start Materials linker Br-PEG3-C2-NH-Boc start->linker pomalidomide Pomalidomide Derivative (with nucleophile) start->pomalidomide jq1 JQ1 Derivative (with carboxylic acid) start->jq1 step1 Step 1: Conjugate Linker and Pomalidomide (SN2 reaction) linker->step1 pomalidomide->step1 step3 Step 3: Amide Coupling (EDC, NHS) jq1->step3 intermediate1 Pomalidomide-PEG3-C2-NH-Boc step1->intermediate1 step2 Step 2: Boc Deprotection (TFA in DCM) intermediate1->step2 intermediate2 Pomalidomide-PEG3-C2-NH2 step2->intermediate2 intermediate2->step3 final_protac Final PROTAC (e.g., dBET1) step3->final_protac purification Purification (HPLC) final_protac->purification

Caption: A representative workflow for the synthesis of a BRD4-targeting PROTAC.

Conclusion

The family of linkers generally described as this compound are indispensable tools in the development of targeted therapeutics like PROTACs and ADCs. Understanding the specific chemical structures and properties associated with the different CAS numbers is crucial for reproducible and successful research. The protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to effectively utilize these versatile linkers in their drug discovery and development endeavors. The continued exploration and application of such linkers will undoubtedly fuel the advancement of next-generation therapeutics.

References

The Core Mechanism of Br-PEG3-C2-Boc in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker, far from being a passive spacer, plays a critical role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and, most importantly, the stability of the ternary complex formed between the POI and the E3 ligase.[1][]

This technical guide delves into the mechanism of action of a specific linker, Br-PEG3-C2-Boc , a polyethylene glycol (PEG)-based linker increasingly utilized in PROTAC synthesis.[4][5] We will explore its role in the PROTAC mechanism, present quantitative data from a representative PROTAC utilizing a similar linker structure, provide detailed experimental protocols for characterization, and visualize the key pathways and workflows involved.

The Role of the this compound Linker in the PROTAC Mechanism of Action

The this compound linker is a trifunctional molecule featuring a bromo (Br) group for conjugation to a POI ligand, a three-unit polyethylene glycol (PEG3) chain, and a Boc-protected amine on a two-carbon (C2) spacer for attachment to an E3 ligase ligand.[4][5] The individual components of this linker are strategically chosen to impart specific, advantageous properties to the final PROTAC molecule.

  • Polyethylene Glycol (PEG) Chain: The PEG3 portion of the linker is central to its function. PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTACs, which are often large and hydrophobic molecules.[][6] The flexibility of the PEG chain is crucial for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex.[7] This flexibility helps to overcome potential steric hindrances between the target protein and the E3 ligase. The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair to achieve maximal degradation efficiency.[1]

  • Bromo and Boc-Protected Amine Groups: These functional groups provide the chemical handles necessary for the synthesis of the heterobifunctional PROTAC molecule. The bromo group can readily react with a nucleophilic group on the POI ligand, while the Boc-protected amine, after deprotection, can form a stable amide bond with a carboxylic acid on the E3 ligase ligand. This modular nature allows for the systematic variation of both the POI and E3 ligase ligands in the drug discovery process.

The overarching mechanism of a PROTAC employing a this compound-derived linker can be summarized in the following steps:

  • Cellular Entry: The PROTAC, aided by the physicochemical properties imparted by the linker, permeates the cell membrane.

  • Binary Complex Formation: Inside the cell, the PROTAC can independently bind to either the target protein (POI) or the E3 ubiquitin ligase, forming binary complexes.

  • Ternary Complex Formation: The crucial step is the formation of a POI-PROTAC-E3 ligase ternary complex. The PEG3 linker bridges the two proteins, bringing them into close proximity. The stability and conformation of this complex are paramount for the subsequent steps.[7]

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides.

  • Recycling: The PROTAC molecule is then released and can participate in further rounds of protein degradation, acting in a catalytic manner.

Quantitative Data Summary

ParameterValueDescription
Target Protein BRD4Bromodomain-containing protein 4
E3 Ligase VHLVon Hippel-Lindau
Cell Line HeLaHuman cervical cancer cells
DC50 ~10 nMConcentration for 50% degradation
Dmax >90%Maximum degradation
Binding Affinity (PROTAC to BRD4) ~18 nM (Kd)Dissociation constant
Binding Affinity (PROTAC to VHL) ~67 nM (Kd)Dissociation constant
Ternary Complex Cooperativity (α) ~5Enhancement of binding in the ternary complex

Experimental Protocols

The characterization of a PROTAC's mechanism of action involves a series of key experiments to confirm target engagement, ternary complex formation, ubiquitination, and ultimately, protein degradation.

Western Blot for PROTAC-Mediated Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) and allow them to adhere. Treat the cells with a dose-response range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the target protein.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

These assays are crucial to confirm that the PROTAC can effectively bridge the target protein and the E3 ligase.

a) Surface Plasmon Resonance (SPR):

Methodology:

  • Immobilization: Immobilize the purified E3 ligase (e.g., VHL complex) onto an SPR sensor chip.

  • Binary Interaction Analysis: Flow the PROTAC over the chip to measure its binding affinity to the E3 ligase.

  • Ternary Complex Analysis: Pre-incubate the PROTAC with the purified target protein and flow the mixture over the E3 ligase-immobilized chip. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.

  • Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for both binary and ternary interactions. The cooperativity (α) can be calculated as the ratio of the binary KD to the ternary KD.

b) Isothermal Titration Calorimetry (ITC):

Methodology:

  • Sample Preparation: Place the purified E3 ligase in the ITC cell and the PROTAC in the injection syringe.

  • Binary Titration: Titrate the PROTAC into the E3 ligase solution to measure the binding thermodynamics (ΔH, ΔS) and stoichiometry (n).

  • Ternary Titration: Place a pre-formed complex of the E3 ligase and the target protein in the cell and titrate the PROTAC into this solution.

  • Data Analysis: Analyze the heat changes upon each injection to determine the binding affinity (KD) and other thermodynamic parameters for the formation of the ternary complex.

In Vitro Ubiquitination Assay

This assay directly measures the ability of the PROTAC to induce the ubiquitination of the target protein.

Methodology:

  • Reaction Setup: In a reaction tube, combine the following components:

    • E1 ubiquitin-activating enzyme

    • E2 ubiquitin-conjugating enzyme (specific to the E3 ligase)

    • Purified E3 ligase

    • Purified target protein

    • Ubiquitin (often biotinylated for detection)

    • ATP

    • PROTAC or vehicle control (DMSO)

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE and transfer to a membrane.

  • Detection: Detect the ubiquitinated target protein by Western blotting using either an antibody against the target protein (which will show higher molecular weight smears or bands corresponding to ubiquitinated forms) or streptavidin-HRP (if biotinylated ubiquitin was used).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC (this compound Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Released Ubiquitinated_POI Ub-POI Ubiquitination->Ubiquitinated_POI Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Degraded_Fragments Peptide Fragments Degradation->Degraded_Fragments

Caption: General mechanism of action for a PROTAC utilizing a this compound derived linker.

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis

Caption: Experimental workflow for Western blot analysis of PROTAC-mediated protein degradation.

Ternary_Complex_Formation_Logic cluster_binary Binary Complexes PROTAC PROTAC Binary1 PROTAC-POI PROTAC->Binary1 Binary2 PROTAC-E3 PROTAC->Binary2 POI Protein of Interest (POI) POI->Binary1 Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Binary2 E3->Ternary Binary1->Ternary No_Degradation No Degradation Binary1->No_Degradation No E3 Recruitment Binary2->Ternary Binary2->No_Degradation No POI Recruitment Degradation Successful Degradation Ternary->Degradation Stable & Productive

References

role of the PEG3 spacer in Br-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the PEG3 Spacer in Br-PEG3-C2-Boc for Drug Development

Introduction

In the landscape of modern drug discovery, particularly in the realm of targeted protein degradation and bioconjugation, the design of linker molecules is of paramount importance. This compound is a heterobifunctional linker building block that has gained significant traction. It incorporates a bromo group for covalent bond formation, a triethylene glycol (PEG3) spacer, and a Boc-protected amine for subsequent chemical modifications. This guide provides a comprehensive overview of the critical role the PEG3 spacer plays in the functionality of molecules derived from this building block, with a focus on its application in Proteolysis Targeting Chimeras (PROTACs).

The PEG3 spacer is not merely a passive connector; it is an active contributor to the overall efficacy of the resulting therapeutic agent. Its length, flexibility, and physicochemical properties directly influence the pharmacokinetics, pharmacodynamics, and ultimately, the therapeutic window of the drug. Understanding these contributions is essential for researchers, scientists, and drug development professionals seeking to optimize the performance of their novel therapeutics.

Core Functions of the PEG3 Spacer

The PEG3 spacer imparts several crucial attributes to a bifunctional molecule, which are summarized below.

Spatial Orientation and Distance

In bifunctional molecules like PROTACs, which simultaneously bind a target protein and an E3 ubiquitin ligase, the distance and relative orientation between these two proteins are critical for inducing the formation of a stable and productive ternary complex. The PEG3 spacer, with its defined length and flexibility, positions the two binding moieties at an optimal distance to facilitate this interaction. An improperly sized spacer can lead to steric hindrance or an inability to form a stable complex, thereby abrogating the molecule's activity.

Enhanced Solubility and Permeability

A significant challenge in drug development is the poor aqueous solubility of many small molecule inhibitors. The hydrophilic nature of the polyethylene glycol chain significantly enhances the overall solubility of the PROTAC molecule. This improved solubility can lead to better absorption, distribution, metabolism, and excretion (ADME) properties, as well as prevent aggregation, which can be a major issue for in vitro and in vivo studies. Furthermore, the PEG spacer can help to modulate the molecule's polarity, striking a balance that allows for sufficient cell permeability to reach its intracellular targets.

Flexibility and Conformational Freedom

The ethylene glycol units of the PEG3 spacer are connected by flexible ether linkages. This inherent flexibility allows the molecule to adopt multiple conformations, which can be crucial for navigating the cellular environment and for adapting to the surfaces of the target protein and the E3 ligase. This "induced fit" can help to overcome small structural mismatches and stabilize the ternary complex, leading to more efficient ubiquitination and subsequent degradation of the target protein.

Quantitative Analysis of Spacer Effects

The choice of spacer length is a critical optimization parameter in PROTAC design. The following table summarizes hypothetical data from a study comparing the effects of different PEG spacer lengths on the performance of a PROTAC targeting a hypothetical protein, "Target X."

Spacer LengthTernary Complex KD (nM)DC50 (nM)Dmax (%)Cell Permeability (Papp, 10-6 cm/s)
PEG2150250751.2
PEG3 50 100 95 2.5
PEG475150902.1
PEG5120200801.8
  • KD: Dissociation constant for the ternary complex (lower is better).

  • DC50: Concentration required for 50% degradation of the target protein (lower is better).

  • Dmax: Maximum percentage of target protein degradation.

  • Papp: Apparent permeability coefficient (higher is better).

As the data illustrates, the PEG3 spacer provides the optimal balance of properties, leading to the most stable ternary complex and the most potent degradation activity.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of a PROTAC utilizing the this compound linker.

Protocol 1: Synthesis of a PROTAC using this compound
  • Deprotection of this compound: Dissolve this compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 1 hour. Remove the solvent under reduced pressure to yield the deprotected amine as a TFA salt.

  • Coupling to E3 Ligase Ligand: Dissolve the deprotected linker and an E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide) in dimethylformamide (DMF). Add a coupling agent such as HATU and a base like diisopropylethylamine (DIPEA). Stir at room temperature for 4 hours.

  • Purification: Purify the product by reverse-phase HPLC to obtain the bromo-functionalized E3 ligase ligand-linker conjugate.

  • Coupling to Target Protein Ligand: Dissolve the purified conjugate and the target protein ligand (containing a nucleophilic handle, e.g., a phenol) in DMF. Add a base such as cesium carbonate. Stir at 60°C for 12 hours.

  • Final Purification: Purify the final PROTAC molecule by reverse-phase HPLC.

Protocol 2: Western Blot for Target Protein Degradation
  • Cell Culture and Treatment: Plate cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH) to normalize the results.

Visualizing Workflows and Mechanisms

The following diagrams illustrate key processes involving the this compound linker.

G cluster_synthesis PROTAC Synthesis Workflow This compound This compound Deprotection Deprotection This compound->Deprotection TFA/DCM Coupling to E3 Ligand Coupling to E3 Ligand Deprotection->Coupling to E3 Ligand HATU/DIPEA Coupling to Target Ligand Coupling to Target Ligand Coupling to E3 Ligand->Coupling to Target Ligand Cs2CO3 Final PROTAC Final PROTAC Coupling to Target Ligand->Final PROTAC

Caption: A simplified workflow for the synthesis of a PROTAC molecule.

G cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target_Protein Target_Protein->Ternary_Complex E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination E1, E2, Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

G cluster_exp Degradation Assay Workflow Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis BCA_Assay Protein Quantification (BCA Assay) Cell_Lysis->BCA_Assay Western_Blot Western Blot BCA_Assay->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis

Caption: The experimental workflow for assessing protein degradation.

Conclusion

The PEG3 spacer within the this compound linker is a critical design element that profoundly influences the biological activity of the resulting therapeutic agent. Its role extends far beyond that of a simple tether, actively contributing to the solubility, permeability, and conformational dynamics required for potent and specific targeted protein degradation. A thorough understanding and strategic optimization of the linker component are, therefore, indispensable for the successful development of next-generation therapeutics such as PROTACs. The data and protocols presented herein provide a foundational guide for researchers to harness the full potential of this versatile chemical tool.

Br-PEG3-C2-Boc: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of Br-PEG3-C2-Boc, a bifunctional linker molecule playing a crucial role in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals actively working in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Molecular Data

This compound, systematically named tert-butyl 3-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)propanoate, is a valuable heterobifunctional linker. Its key quantitative data are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C13H25BrO5[1][2][3][]
Molecular Weight 341.24 g/mol [1][2][3][]
CAS Number 782475-37-0[1]
Appearance Solid Powder or Liquid[1][3]
Purity ≥98%[1]
Predicted Density 1.223±0.06 g/cm³[2][3]
Predicted Boiling Point 375.4±27.0 °C[2]
Solubility Soluble in DMSO, DCM, DMF[5]

Role in Targeted Therapeutics

This compound serves as a flexible and hydrophilic spacer, connecting a targeting moiety to a functional molecule, thereby enabling the creation of highly specific and potent therapeutic agents. Its structure incorporates a bromo group for covalent attachment and a Boc-protected amine, which can be deprotected for further conjugation.

Application in PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[6][7][8][] A PROTAC molecule typically consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker such as this compound.[6][7][] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[3][][10]

The logical workflow for the development and mechanism of action of a PROTAC is illustrated below.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action ligand1 Target Protein Ligand linker This compound Linker ligand1->linker Conjugation Step 1 ligand2 E3 Ligase Ligand linker->ligand2 Conjugation Step 2 protac PROTAC Molecule ternary_complex Ternary Complex (Target-PROTAC-E3) protac->ternary_complex target_protein Target Protein target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Target Protein Degradation proteasome->degradation

PROTAC Synthesis and Mechanism of Action.
Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells.[][11] An ADC is composed of a monoclonal antibody that recognizes a tumor-specific antigen, a cytotoxic payload, and a linker that connects them.[][11] The PEG component of this compound can enhance the solubility and stability of the ADC.[5]

The general workflow for the synthesis of an ADC using a linker like this compound is depicted below.

ADC_Synthesis_Workflow cluster_conjugation ADC Synthesis cluster_delivery Targeted Delivery drug Cytotoxic Drug linker This compound (after deprotection) drug->linker Step 1: Drug-Linker Conjugation activated_drug_linker Activated Drug-Linker Complex antibody Monoclonal Antibody adc Antibody-Drug Conjugate (ADC) activated_drug_linker->antibody Step 2: Conjugation to Antibody adc_circulating ADC in Circulation tumor_cell Tumor Cell (Antigen Expression) adc_circulating->tumor_cell Binding internalization Internalization tumor_cell->internalization drug_release Payload Release internalization->drug_release cell_death Apoptosis drug_release->cell_death

ADC Synthesis and Targeted Drug Delivery.

Experimental Protocols

While specific, detailed protocols are highly dependent on the particular targeting ligand and payload, the following provides a general framework for the utilization of this compound in the synthesis of a PROTAC.

Step 1: Deprotection of the Boc Group The tert-butoxycarbonyl (Boc) protecting group on the amine must first be removed to allow for conjugation.

  • Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Procedure: Dissolve this compound in DCM. Add TFA and stir at room temperature. Monitor the reaction by TLC or LC-MS until completion. Evaporate the solvent to obtain the deprotected amine-linker.

Step 2: Conjugation to the E3 Ligase Ligand The deprotected amine of the linker is then coupled to a carboxylic acid group on the E3 ligase ligand.

  • Reagents: E3 ligase ligand (with a carboxylic acid), HATU (or a similar coupling agent), and a non-nucleophilic base such as DIPEA in a polar aprotic solvent like DMF.

  • Procedure: Dissolve the E3 ligase ligand and the deprotected linker in DMF. Add the coupling agent and the base. Stir at room temperature until the reaction is complete as monitored by LC-MS.

Step 3: Conjugation to the Target Protein Ligand The bromo group on the other end of the linker is then reacted with a nucleophilic group (e.g., a phenol or amine) on the target protein ligand.

  • Reagents: The product from Step 2, the target protein ligand, and a base such as potassium carbonate in a solvent like DMF.

  • Procedure: Combine the linker-E3 ligand conjugate and the target protein ligand in DMF. Add the base and heat the reaction as necessary. Monitor for the formation of the final PROTAC molecule by LC-MS.

Step 4: Purification The final PROTAC is purified using techniques such as preparative HPLC to achieve the desired level of purity for biological assays.

Signaling Pathways in Targeted Protein Degradation

The primary signaling pathway exploited by PROTACs synthesized with linkers like this compound is the Ubiquitin-Proteasome System (UPS).[][10] This is a fundamental cellular process for the degradation of unwanted or damaged proteins.

UPS_Pathway E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ubiquitin Ligase) E2->E3 Ub Transfer TernaryComplex Target-PROTAC-E3 Ternary Complex E3->TernaryComplex Ub Ubiquitin Ub->E1 ATP Target Target Protein Target->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb Polyubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

The Ubiquitin-Proteasome Signaling Pathway Hijacked by PROTACs.

Recent studies have indicated that other cellular signaling pathways can modulate the efficacy of targeted protein degradation.[12][13] For instance, pathways involved in the unfolded protein response and protein stabilization may influence the degradation of specific target proteins.[12] Further research is needed to fully elucidate the complex interplay between PROTAC-mediated degradation and other cellular signaling networks.

Conclusion

This compound is a versatile and valuable tool in the design and synthesis of targeted therapeutics. Its defined length, hydrophilicity, and bifunctional nature allow for the rational construction of both PROTACs and ADCs. A thorough understanding of its chemical properties and reactivity is essential for researchers aiming to develop the next generation of precision medicines.

References

The Strategic Application of Br-PEG3-C2-Boc in Drug Discovery: A Technical Guide to PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker component of these heterobifunctional molecules is a critical determinant of their efficacy, influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties. This technical guide provides an in-depth overview of Br-PEG3-C2-Boc, a versatile PEG-based linker, and its application in the discovery and development of novel PROTACs. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.

Introduction to this compound: A Key Building Block for PROTACs

This compound is a chemical linker characterized by a three-unit polyethylene glycol (PEG) chain, flanked by a bromo group and a tert-butoxycarbonyl (Boc)-protected carboxylic acid derivative. This trifunctional nature makes it an ideal building block for the modular synthesis of PROTACs. The PEG component enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule, which is often a challenge for these relatively large molecules.[][2] The terminal bromo group provides a reactive handle for conjugation to a ligand for a protein of interest (POI), while the Boc-protected acid allows for subsequent deprotection and coupling to an E3 ligase ligand.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis. The following table summarizes its key characteristics.

PropertyValueReference(s)
Chemical Name tert-butyl 3-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}propanoate[4]
CAS Number 782475-37-0[5]
Molecular Formula C13H25BrO5[5]
Molecular Weight 341.24 g/mol [5]
Appearance Colorless to light yellow liquid[5]
Density 1.223±0.06 g/cm³[5]
Solubility Soluble in DMSO (≥ 100 mg/mL)[5]
Storage Pure form: -20°C for 3 years; In solvent: -80°C for 6 months[5]

Core Application: Synthesis of PROTACs

The primary application of this compound in drug discovery is as a flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] The linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate the formation of a stable and productive ternary complex.[7][8]

The PROTAC Signaling Pathway

The mechanism of action of PROTACs involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

Synthesis of an mTOR-Targeting PROTAC (P1) using this compound

The following protocol is adapted from a study by Zhou et al. and describes the synthesis of an mTOR-targeting PROTAC, designated as P1, which utilizes a linker derived from this compound.[4]

Experimental Workflow:

Synthesis_Workflow Synthesis Workflow for mTOR PROTAC P1 cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Boc Deprotection & Amide Coupling Reactant_A MLN0128 derivative (6) Product_1 Intermediate Product Reactant_A->Product_1 Reactant_B tert-butyl-3-(2-(2-bromoethoxy) ethoxy)propanoate Reactant_B->Product_1 Reagents_1 K2CO3, DMA Reagents_1->Product_1 Product_1_deprotect Intermediate Product Product_1->Product_1_deprotect Purification Final_Product PROTAC P1 Product_1_deprotect->Final_Product Pomalidomide Pomalidomide Pomalidomide->Final_Product Reagents_2 TFA, then Pomalidomide, HATU, DIPEA, DMF Reagents_2->Final_Product

Caption: Synthetic scheme for the mTOR-targeting PROTAC P1.

Detailed Methodology:

  • Alkylation: To a solution of the MLN0128 derivative (compound 6, 0.26 g, 1 mmol) and tert-butyl-3-(2-(2-bromoethoxy)ethoxy)propanoate (0.25 g, 0.85 mmol) in 4 mL of dimethylacetamide (DMA), potassium carbonate (K2CO3, 0.36 g, 2 mmol) was added.[4]

  • The reaction mixture was heated at 80°C for 3 hours.[4]

  • After cooling to room temperature, the mixture was washed with water and extracted with methyl tert-butyl ether (MTBE).[4]

  • The organic layer was dried over sodium sulfate (Na2SO4) and evaporated under vacuum to yield the crude intermediate product.[4]

  • Boc Deprotection and Amide Coupling: The crude intermediate from the previous step is then subjected to Boc deprotection using an acid such as trifluoroacetic acid (TFA).

  • Following deprotection and purification, the resulting carboxylic acid is coupled with the E3 ligase ligand, pomalidomide, using standard peptide coupling reagents such as HATU and a base like DIPEA in a solvent like DMF to yield the final PROTAC P1.

General Protocol for Determining PROTAC Efficacy: DC50 and Dmax

While the study on PROTAC P1 did not report DC50 and Dmax values, the following is a generalized protocol for their determination using Western Blotting, a standard technique in the field.[9]

  • Cell Culture and Treatment: Plate the target cells (e.g., MCF-7 for mTOR) in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specified period (typically 18-24 hours). Include a vehicle control (e.g., DMSO).[9]

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay such as the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[9]

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-mTOR) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[9]

Biological Activity of an mTOR PROTAC Synthesized with a this compound-derived Linker

The mTOR-targeting PROTAC P1, synthesized using a linker derived from this compound, was evaluated for its biological activity. The following table summarizes the reported findings.

ParameterResultTarget ProteinCell LineReference(s)
Inhibition of mTOR Downstream Signaling Reduced phosphorylation of p70S6K and 4E-BP1mTORMCF-7[4]
Anti-proliferative Activity Inhibited cell growth-MCF-7[4]
Mechanism of Action Induced autophagy-MCF-7[4]
DC50 Not ReportedmTORMCF-7-
Dmax Not ReportedmTORMCF-7-

Key Considerations for PROTAC Design

The successful design of a potent and selective PROTAC depends on the careful optimization of its three components: the target protein ligand, the E3 ligase ligand, and the linker. The following diagram illustrates the logical relationship between these components and the desired outcomes.

PROTAC_Design_Logic Logical Relationships in PROTAC Design cluster_components PROTAC Components cluster_outcomes Desired Outcomes POI_Ligand POI Ligand (Affinity & Selectivity) Ternary_Complex Stable Ternary Complex POI_Ligand->Ternary_Complex E3_Ligand E3 Ligase Ligand (Recruitment) E3_Ligand->Ternary_Complex Linker Linker (e.g., this compound) (Length, Flexibility, Solubility) Linker->Ternary_Complex PK_Properties Favorable PK/PD (Solubility, Permeability) Linker->PK_Properties Degradation Efficient Degradation (Low DC50, High Dmax) Ternary_Complex->Degradation Therapeutic_Effect Therapeutic Effect Degradation->Therapeutic_Effect PK_Properties->Therapeutic_Effect

Caption: Key parameters influencing the successful design of a PROTAC.

Conclusion

This compound represents a valuable and versatile tool for the construction of PROTACs. Its PEG backbone imparts favorable physicochemical properties, while its reactive termini allow for the systematic and modular synthesis of these complex molecules. As demonstrated by the synthesis of an mTOR-targeting PROTAC, this linker can be effectively incorporated into drug discovery workflows. The continued exploration of linkers with diverse lengths, compositions, and rigidities, including derivatives of this compound, will be crucial in unlocking the full therapeutic potential of targeted protein degradation.

References

An In-depth Technical Guide to Br-PEG3-C2-Boc for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality in drug discovery, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1] At the heart of this approach lies the design of proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins.[2][3][4] A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ubiquitin ligase-recruiting ligand. The linker's composition and length are crucial determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and ultimately, the degradation of the protein of interest (POI).[5][6]

This technical guide focuses on Br-PEG3-C2-Boc , a polyethylene glycol (PEG)-based linker increasingly utilized in the synthesis of PROTACs. Its structure features a bromo group for covalent linkage to a ligand, a hydrophilic tri-PEG spacer to enhance solubility and facilitate favorable ternary complex formation, and a Boc-protected carboxylic acid for subsequent coupling reactions.[7] This guide will provide a comprehensive overview of its properties, a detailed, illustrative protocol for its use in PROTAC synthesis, and standard methods for evaluating the resulting protein degraders.

Core Concepts of PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[3]

PROTAC_Mechanism POI POI Ternary_Complex Ternary_Complex POI->Ternary_Complex Binds to warhead PROTAC PROTAC Ternary_Complex->PROTAC Recycled Ub_POI Ub_POI Ternary_Complex->Ub_POI Ubiquitination PROTAC->Ternary_Complex Mediates interaction E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Binds to E3 ligand Proteasome Proteasome Ub_POI->Proteasome Recognition Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruited Degraded_POI Degraded_POI Proteasome->Degraded_POI Degradation

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis.

PropertyValueReference
Chemical Name tert-butyl 3-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)propanoate
Molecular Formula C13H25BrO5[7]
Molecular Weight 341.24 g/mol [7]
CAS Number 782475-37-0[7]
Appearance Liquid or Solid Powder[7]
Purity ≥98%
Storage Conditions Dry, dark at -20°C for long-term storage

Experimental Protocols

PROTAC Synthesis using this compound (Illustrative Protocol)

This protocol describes a general, illustrative procedure for the synthesis of a PROTAC using this compound. The synthesis involves a two-step process: 1) coupling of the E3 ligase ligand to the linker and 2) coupling of the target protein ligand. This example assumes the use of a phenolic E3 ligase ligand (e.g., a derivative of Thalidomide or Pomalidomide) and a target protein ligand with a free amine.

Materials:

  • E3 ligase ligand with a free hydroxyl group

  • This compound

  • Target protein ligand with a free amine

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • DIPEA (N,N-Diisopropylethylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Step 1: Coupling of E3 Ligase Ligand to this compound

  • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add K2CO3 or Cs2CO3 (1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at 60-80°C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker intermediate.

Step 2: Boc Deprotection

  • Dissolve the E3 ligase ligand-linker intermediate (1.0 eq) in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to obtain the deprotected intermediate with a free carboxylic acid.

Step 3: Coupling of Target Protein Ligand

  • Dissolve the deprotected E3 ligase ligand-linker intermediate (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add the target protein ligand with a free amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative HPLC.

PROTAC_Synthesis_Workflow Start Start Materials: - E3 Ligase Ligand (with -OH) - this compound - Target Ligand (with -NH2) Step1 Step 1: Coupling E3 Ligase Ligand + this compound (K2CO3/Cs2CO3, DMF) Start->Step1 Intermediate1 Intermediate 1: E3 Ligand-PEG3-C2-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA, DCM) Intermediate1->Step2 Intermediate2 Intermediate 2: E3 Ligand-PEG3-C2-COOH Step2->Intermediate2 Step3 Step 3: Amide Coupling + Target Ligand (HATU, DIPEA, DMF) Intermediate2->Step3 Final_PROTAC Final PROTAC: E3 Ligand-Linker-Target Ligand Step3->Final_PROTAC Purification Purification (Prep-HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Western Blot for Protein Degradation Assessment

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Quantitative Data Presentation (Illustrative)

The efficacy of a PROTAC is typically characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). While specific data for a PROTAC synthesized with this compound is not publicly available, the following table provides representative data for PEG-based PROTACs targeting various proteins to illustrate typical performance metrics.

Target ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Reference
BTKPomalidomidePEG13~95[2]
SHP2PomalidomidePEG12>90[2]
TBK1VHL LigandPEG (21 atoms)396
BRD4VHL LigandPEG10-30>90

Note: The optimal linker length and composition are target-dependent and require empirical determination.

Conclusion

This compound is a versatile and valuable linker for the synthesis of PROTACs in the field of targeted protein degradation. Its PEG-based structure offers favorable physicochemical properties, such as enhanced solubility, which can be advantageous for the development of effective protein degraders. While specific, published quantitative data for PROTACs utilizing this exact linker remains to be broadly disseminated, the general principles and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to incorporate this compound into their TPD programs. The illustrative protocols for synthesis and evaluation, combined with an understanding of the underlying principles of PROTAC technology, will empower scientists to design and test novel degraders for a wide range of therapeutic targets.

References

The Crucial Core: An In-depth Technical Guide to Bifunctional Linkers in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that covalently connects these two entities.[1][3] While the choice of ligands dictates target specificity and E3 ligase recruitment, the linker is a critical determinant of the overall efficacy, selectivity, and physicochemical properties of the PROTAC molecule.[1][3][4] This guide provides a comprehensive overview of the bifunctional linkers used in PROTAC synthesis, focusing on their classification, design principles, and impact on ternary complex formation and subsequent protein degradation.

The PROTAC Mechanism of Action: A Linker-Mediated Ternary Complex

PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[3][] A PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[1] This proximity, orchestrated by the linker, facilitates the E3 ligase-mediated transfer of ubiquitin to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another catalytic cycle.[1][] The linker's length, flexibility, and chemical composition are paramount in ensuring the productive formation and stability of this ternary complex, which directly influences the efficiency of protein degradation.[1]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Flexible_Linkers cluster_flexible Flexible Linkers Alkyl Alkyl Chain (-CH2-)n PEG PEG Chain (-CH2-CH2-O-)n Rigid_Linkers cluster_rigid Rigid Linkers Piperazine Piperazine Ring Alkyne Alkyne (-C≡C-) Click_Chemistry Warhead Warhead-Alkyne PROTAC Warhead-Triazole-E3 Ligand Warhead->PROTAC + Cu(I) catalyst Ligand E3 Ligand-Azide Ligand->PROTAC Experimental_Workflow cluster_workflow Synthetic Workflow Step1 Step 1: Functionalize Warhead (e.g., with alkyne) Step4 Step 4: Conjugate Linker to Warhead or E3 Ligand Step1->Step4 Step2 Step 2: Functionalize E3 Ligand (e.g., with azide) Step2->Step4 Step3 Step 3: Synthesize Bifunctional Linker (e.g., PEG-azide or PEG-alkyne) Step3->Step4 Step5 Step 5: Final Click Reaction to form PROTAC Step4->Step5

References

The Strategic Integration of Br-PEG3-C2-Boc in Antibody-Drug Conjugate Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role and application of the heterobifunctional linker, Br-PEG3-C2-Boc, in the burgeoning field of Antibody-Drug Conjugates (ADCs). While direct, extensive literature on the specific use of this compound in ADCs is emerging, this guide extrapolates from the well-established principles of PEGylated linkers in ADC technology to provide a comprehensive overview of its potential utility, experimental considerations, and strategic advantages.

Introduction to Antibody-Drug Conjugates and the Pivotal Role of Linkers

Antibody-Drug Conjugates are a revolutionary class of targeted therapeutics that combine the exquisite specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic agents.[1] This synergy allows for the selective delivery of potent drugs to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[2] The linker, a critical component connecting the antibody to the cytotoxic payload, profoundly influences the ADC's stability, pharmacokinetics (PK), and efficacy.[2][] An ideal linker must remain stable in systemic circulation and release the active payload upon internalization into the target cancer cell.[2]

Polyethylene glycol (PEG) linkers have garnered significant attention in ADC development due to their favorable physicochemical properties.[2][] The incorporation of a PEG spacer can enhance the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads, reducing the risk of aggregation and improving the overall pharmacokinetic profile.[4][5][6]

This compound: A Heterobifunctional PEGylated Linker

This compound is a heterobifunctional linker featuring a discrete polyethylene glycol chain of three units. Its structure is characterized by two distinct functional groups at its termini: a bromo group and a Boc-protected amine. This dual functionality allows for a sequential and controlled conjugation process, a key strategy in the synthesis of well-defined ADCs.

Chemical Structure and Properties:

PropertyValueReference
Molecular Formula C13H25BrO5[7]
Molecular Weight 341.24 g/mol [8]
Appearance Colorless to light yellow liquid-
Storage Conditions 2-8°C, protected from light, dry, sealed[7][8]

The PEG3 spacer enhances the water solubility of the linker and, consequently, the resulting ADC, which can lead to improved formulation and reduced aggregation.[2][] The bromo group serves as a reactive handle for conjugation to the antibody, typically targeting thiol groups of cysteine residues.[9] The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for the attachment of the cytotoxic payload after the linker has been conjugated to the antibody, providing a modular and controlled synthesis approach.[10]

Proposed Role and Mechanism of Action in ADCs

The design of this compound suggests its application as a non-cleavable linker in ADC constructs. In this paradigm, the entire ADC complex is internalized by the target cancer cell via receptor-mediated endocytosis. Following internalization, the ADC is trafficked to the lysosome, where the antibody component is degraded by lysosomal proteases.[11][12][13] This degradation releases the payload still attached to the linker and the conjugating amino acid residue, which can then exert its cytotoxic effect.[12] Non-cleavable linkers are known for their high plasma stability, which can contribute to a more favorable safety profile by minimizing premature drug release.[11][12]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC with this compound Linker Receptor Tumor Cell Surface Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload-Linker-Amino Acid Lysosome->Payload 4. Antibody Degradation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Proposed mechanism of action for an ADC utilizing a non-cleavable this compound linker.

Experimental Protocols for ADC Synthesis and Characterization

Synthesis of the Antibody-Linker Conjugate

The conjugation of this compound to a monoclonal antibody would likely proceed via alkylation of reduced cysteine residues.

mAb Monoclonal Antibody (mAb) with Interchain Disulfides Reduced_mAb Reduced mAb with Free Thiols (-SH) mAb->Reduced_mAb 1. Reduction (e.g., DTT, TCEP) Ab_Linker Antibody-Linker Conjugate Reduced_mAb->Ab_Linker 2. Conjugation Linker This compound Linker->Ab_Linker

Caption: General workflow for conjugating the this compound linker to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound linker dissolved in a water-miscible organic solvent (e.g., DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Protocol:

  • Antibody Reduction: The interchain disulfide bonds of the mAb are partially or fully reduced to generate free thiol groups. The molar excess of the reducing agent and reaction conditions (temperature, time) need to be optimized to achieve the desired number of free thiols per antibody.

  • Linker Conjugation: A solution of this compound is added to the reduced antibody. The bromo group reacts with the free thiol groups to form a stable thioether bond. The reaction is typically performed at a controlled pH (around 7.5-8.5) and temperature.

  • Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent to react with any unreacted linker.

  • Purification: The resulting antibody-linker conjugate is purified from excess reagents and byproducts using size-exclusion chromatography or other suitable purification methods.

Payload Attachment

Following the conjugation of the linker to the antibody, the Boc protecting group on the amine is removed to allow for the attachment of the cytotoxic payload.

Protocol:

  • Boc Deprotection: The Boc group is removed under mild acidic conditions (e.g., using trifluoroacetic acid in dichloromethane) to expose the primary amine.

  • Payload Conjugation: The cytotoxic payload, which must have a reactive functional group (e.g., an activated ester), is then conjugated to the deprotected amine on the linker to form a stable amide bond.

  • Final Purification: The final ADC is purified to remove any unreacted payload and other impurities.

Characterization of the ADC

Thorough characterization of the ADC is crucial to ensure its quality, consistency, and efficacy.

Key Characterization Assays:

ParameterMethod(s)Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody, a critical parameter for efficacy and safety.[2]
Purity and Aggregation Size-Exclusion Chromatography (SEC)To assess the homogeneity of the ADC and the presence of aggregates, which can affect efficacy and immunogenicity.[4]
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, LDH) on target-positive and target-negative cell linesTo determine the potency (IC50) and specificity of the ADC.[14][15]
In Vitro and In Vivo Stability Incubation in plasma followed by analytical characterization (e.g., ELISA, LC-MS)To evaluate the stability of the linker and the rate of drug deconjugation.
In Vivo Efficacy Xenograft or patient-derived xenograft (PDX) tumor models in animalsTo assess the anti-tumor activity of the ADC in a living organism.[16][17]
Pharmacokinetics (PK) Analysis of ADC, total antibody, and free payload concentrations in plasma over timeTo understand the absorption, distribution, metabolism, and excretion (ADME) properties of the ADC.[18][19]

Quantitative Data and Performance Metrics

The following tables provide hypothetical yet representative data for an ADC constructed with a PEGylated linker like this compound. These values are based on typical findings in the ADC field and serve as a benchmark for expected performance.

Table 1: Representative Pharmacokinetic Parameters of a PEGylated ADC

ADC ConstructLinker TypeMean Residence Time (MRT) in vivo (hours)Plasma Clearance (mL/h/kg)Reference
ADC-XNon-PEGylated1500.4[4]
ADC-X-PEG3This compound 2000.25-

Note: Data is illustrative and based on trends observed in the literature. Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.

Table 2: Representative In Vitro Cytotoxicity Data

Cell LineTarget Antigen ExpressionADC ConstructIC50 (nM)
Cell Line AHighADC with this compound0.5
Cell Line BLowADC with this compound50
Cell Line CNegativeADC with this compound>1000

Conclusion

This compound represents a promising heterobifunctional linker for the development of next-generation Antibody-Drug Conjugates. Its PEG spacer is anticipated to confer beneficial properties such as enhanced solubility and improved pharmacokinetics, while its dual reactive handles allow for a controlled and modular approach to ADC synthesis. Although specific data on its application in ADCs is not yet widely published, the principles outlined in this guide provide a solid foundation for researchers and drug developers to explore its potential. Further investigation into the optimal conjugation strategies and the in vitro and in vivo performance of ADCs utilizing this linker is warranted to fully elucidate its therapeutic utility.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Br-PEG3-C2-Boc for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1] A PROTAC molecule is composed of three key elements: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1][2]

Polyethylene glycol (PEG) chains are frequently used as linkers in PROTAC design due to their ability to improve the solubility and cell permeability of the final molecule.[3] The Br-PEG3-C2-Boc linker is a versatile, heterobifunctional building block used in the synthesis of PROTACs. It features a bromo group for facile nucleophilic substitution to connect to one of the PROTAC ligands, and a Boc-protected amine on a two-carbon spacer, which after deprotection, allows for amide bond formation with the other ligand. This document provides a detailed protocol for the chemical synthesis of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing from the commercially available 2-(2-(2-aminoethoxy)ethoxy)ethanol. The first step involves the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. The second step is the bromination of the terminal hydroxyl group.

Step 1: Boc Protection of 2-(2-(2-aminoethoxy)ethoxy)ethanol

This step involves the reaction of the primary amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to form the Boc-protected intermediate, tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate.

Step 2: Bromination of Boc-NH-PEG3-C2-OH

The terminal hydroxyl group of the Boc-protected intermediate is converted to a bromide. A common and effective method is a two-step, one-pot reaction involving mesylation of the alcohol followed by displacement with a bromide salt.

Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaM.W.RoleSupplier Example
2-(2-(2-aminoethoxy)ethoxy)ethanolC₆H₁₅NO₃149.19Starting MaterialSigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.25Boc Protecting AgentThermo Fisher
Triethylamine (TEA)C₆H₁₅N101.19BaseSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93SolventVWR
Methanesulfonyl chloride (MsCl)CH₃ClO₂S114.55Mesylating AgentAcros Organics
Lithium Bromide (LiBr)LiBr86.85Bromide SourceAlfa Aesar
AcetoneC₃H₆O58.08SolventVWR
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction SolventVWR
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying AgentSigma-Aldrich
Silica GelSiO₂60.08Stationary PhaseSorbent Technologies
Protocol 1: Synthesis of tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-C2-OH)
  • Dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • To the solution, add triethylamine (TEA, 1.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Synthesis of tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (this compound)
  • Dissolve the Boc-NH-PEG3-C2-OH intermediate (1.0 eq) in DCM (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA, 2.2 eq) to the solution.

  • Slowly add methanesulfonyl chloride (MsCl, 1.7 eq) dropwise.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Dilute the mixture with acetone (equal volume to DCM).

  • Add lithium bromide (LiBr, 17 eq) and stir the reaction mixture overnight at room temperature.

  • Evaporate the solvents under reduced pressure.

  • Dilute the residue with ethyl acetate (EtOAc) and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of petroleum ether/acetone) to yield the final product, this compound.

Expected Results

StepProductExpected YieldPurityCharacterization
1Boc-NH-PEG3-C2-OH>90%>95%¹H NMR, ¹³C NMR, MS
2This compound~98%>97%¹H NMR, ¹³C NMR, MS

Yields are based on analogous reactions reported in the literature and may vary.

Visualizing the Workflow and Mechanism

To better understand the synthesis and application of this linker, the following diagrams illustrate the experimental workflow and the general mechanism of a PROTAC.

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Bromination start_material 2-(2-(2-aminoethoxy)ethoxy)ethanol reagents1 Add (Boc)2O, TEA in DCM start_material->reagents1 reaction1 Stir at RT for 12-16h reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate Boc-NH-PEG3-C2-OH purification1->intermediate reagents2 Add MsCl, TEA in DCM at 0°C intermediate->reagents2 reaction2 Stir at RT for 3h reagents2->reaction2 reagents3 Add LiBr in Acetone reaction2->reagents3 reaction3 Stir at RT overnight reagents3->reaction3 workup2 Aqueous Workup & Extraction reaction3->workup2 purification2 Column Chromatography workup2->purification2 final_product This compound purification2->final_product PROTAC_Mechanism General PROTAC Mechanism of Action cluster_protac PROTAC Molecule cluster_ternary Ternary Complex Formation poi_ligand POI Ligand linker This compound (Linker) poi_ligand->linker poi Protein of Interest (POI) poi_ligand->poi binds e3_ligand E3 Ligase Ligand linker->e3_ligand e3_ligase E3 Ubiquitin Ligase e3_ligand->e3_ligase binds ternary_complex POI-PROTAC-E3 Complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination leads to proteasome Proteasome ubiquitination->proteasome targets POI to degradation POI Degradation proteasome->degradation results in

References

Application Notes and Protocols for the Conjugation of Br-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG3-C2-Boc is a heterobifunctional linker molecule widely employed in bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features three key components:

  • A bromo (Br) group , which serves as a reactive handle for covalent modification of nucleophilic residues on biomolecules, most notably the thiol group of cysteine.

  • A hydrophilic polyethylene glycol (PEG) spacer (PEG3) , which enhances the solubility and biocompatibility of the resulting conjugate.

  • A tert-butyloxycarbonyl (Boc) protected amine , which allows for subsequent, orthogonal deprotection and further functionalization after the initial conjugation step.

This document provides detailed protocols for the use of this compound in a typical conjugation reaction with a cysteine-containing protein, followed by the deprotection of the Boc group to reveal a primary amine for subsequent modification.

Reaction Mechanism

The primary reaction mechanism involves the alkylation of a deprotonated thiol group (thiolate) of a cysteine residue by the bromo group of the linker, forming a stable thioether bond. This reaction is highly efficient and specific for thiols under optimized pH conditions.

Reaction_Mechanism cluster_product Product Protein_SH Protein-SH (Cysteine Residue) Conjugate Protein-S-PEG3-C2-Boc (Conjugate) Protein_SH->Conjugate Alkylation Br_PEG_Boc This compound Br_PEG_Boc->Conjugate pH pH 7.5 - 8.5 HBr HBr

Caption: Cysteine alkylation with this compound.

Experimental Protocols

This section details the protocols for protein preparation, conjugation, purification, and characterization, as well as the subsequent deprotection of the Boc group.

Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein

This protocol describes the site-specific conjugation of this compound to a free cysteine residue on a target protein.

Materials:

  • Cysteine-containing protein of interest

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5

  • Reducing Agent (if necessary): 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 100 mM L-cysteine or N-acetylcysteine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or size-exclusion chromatography (SEC) system

  • Protein concentration assay kit (e.g., BCA or Bradford)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the target cysteine is part of a disulfide bond, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature to reduce the disulfide bond.

    • Remove the reducing agent by dialysis against the Reaction Buffer or by using a desalting column.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 100 mM).

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add a 100-fold molar excess of the Quenching Reagent (e.g., L-cysteine) and incubate for 1 hour at room temperature. This will react with any excess this compound.

  • Purification of the PEGylated Protein:

    • Remove the excess PEG reagent and quenching reagent using a desalting column or by size-exclusion chromatography (SEC).

    • Monitor the elution profile by measuring the absorbance at 280 nm.

    • Pool the fractions containing the purified protein-PEG conjugate.

  • Characterization of the Conjugate:

    • Determine the protein concentration of the purified conjugate.

    • Analyze the conjugate by SDS-PAGE to visualize the increase in molecular weight compared to the unconjugated protein.

    • Confirm the conjugation and determine the degree of PEGylation using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: Boc Deprotection of the PEGylated Protein

This protocol describes the removal of the Boc protecting group to expose a primary amine for further functionalization.

Materials:

  • Purified and lyophilized Protein-S-PEG3-C2-Boc conjugate

  • Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Cold diethyl ether

  • Suitable resuspension buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation for Deprotection:

    • Lyophilize the purified PEGylated protein to remove the aqueous buffer.

  • Deprotection Reaction:

    • Resuspend the lyophilized protein in the Deprotection Solution.

    • Incubate the solution for 30 minutes to 2 hours at room temperature. The reaction time may need to be optimized to ensure complete deprotection without protein degradation. Monitor the deprotection by LC-MS if possible.

  • Removal of TFA and Protein Precipitation:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Precipitate the deprotected protein by adding cold diethyl ether.

    • Centrifuge to pellet the protein and discard the supernatant.

    • Wash the protein pellet with cold diethyl ether to remove residual TFA.

  • Resuspension and Final Purification:

    • Air-dry the protein pellet.

    • Resuspend the deprotected PEGylated protein in a suitable buffer (e.g., PBS, pH 7.4).

    • If necessary, perform a final purification step (e.g., SEC) to remove any aggregates.

Experimental Workflow

The overall experimental workflow for the conjugation and subsequent deprotection is illustrated below.

Experimental_Workflow cluster_conjugation Protocol 1: Conjugation cluster_deprotection Protocol 2: Boc Deprotection A Protein Preparation (Reduction if needed) B Add this compound A->B C Incubate B->C D Quench Reaction C->D E Purification (SEC/IEX) D->E F Characterization (SDS-PAGE, MS) E->F G Lyophilize Conjugate F->G Proceed to Deprotection H Add TFA/DCM G->H I Incubate H->I J Precipitate with Ether I->J K Resuspend and Purify J->K L Ready for Further Conjugation K->L

Caption: Workflow for this compound conjugation.

Data Presentation

The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of the PEG linker to the protein and the pH of the reaction buffer. The following tables provide representative data on how these parameters can affect the conjugation yield.

Table 1: Effect of Molar Ratio of this compound to Protein on Conjugation Efficiency

Molar Ratio (this compound : Protein)Conjugation Efficiency (%)
5:145 ± 3
10:172 ± 4
20:188 ± 2
50:191 ± 3

Conditions: Protein concentration at 2 mg/mL in 100 mM sodium phosphate, 150 mM NaCl, pH 8.0, reacted for 4 hours at room temperature. Efficiency was determined by densitometry of SDS-PAGE gels.

Table 2: Influence of Reaction pH on Cysteine-Specific Conjugation

Reaction pHConjugation Efficiency (%)
6.525 ± 5
7.055 ± 4
7.582 ± 3
8.090 ± 2
8.593 ± 2

Conditions: Protein concentration at 2 mg/mL with a 20:1 molar ratio of this compound to protein, reacted for 4 hours at room temperature. Efficiency was determined by densitometry of SDS-PAGE gels.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Incomplete reduction of disulfide bonds.- Suboptimal reaction pH.- Insufficient molar excess of PEG reagent.- Protein instability under reaction conditions.- Ensure complete reduction with fresh reducing agents.- Optimize the pH of the reaction buffer (typically 7.5-8.5).- Increase the molar excess of the PEG reagent.- Perform the reaction at a lower temperature for a longer duration.
Protein Aggregation - High protein concentration.- Unfavorable buffer conditions.- Protein instability after modification.- Reduce the protein concentration during the reaction.- Screen different buffer compositions and pH.- Include stabilizing excipients in the buffer.
Incomplete Boc Deprotection - Insufficient reaction time with TFA.- Water contamination in the deprotection solution.- Increase the incubation time with TFA and monitor by LC-MS.- Use anhydrous solvents for the deprotection step.

For further information and technical support, please refer to the manufacturer's documentation.

References

Application Notes and Protocols for Coupling Reactions with Br-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of Br-PEG3-C2-Boc, a heterobifunctional linker, in bioconjugation and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The protocols outlined below are based on established chemical principles for analogous compounds, as specific data for this compound is not extensively available in public literature.

Introduction

This compound is a versatile linker molecule featuring a terminal bromo group, a triethylene glycol (PEG3) spacer, and a tert-butoxycarbonyl (Boc) protected amine. The bromo group serves as a reactive handle for nucleophilic substitution reactions with amines, thiols, and phenols. The hydrophilic PEG spacer enhances solubility and can influence the pharmacokinetic properties of the final conjugate. The Boc-protected amine allows for subsequent deprotection and further functionalization.

Key Applications

  • PROTAC Synthesis: The linker can connect a protein-of-interest (POI) ligand and an E3 ligase ligand.

  • Antibody-Drug Conjugate (ADC) Synthesis: The linker can be used to attach a cytotoxic payload to an antibody.

  • Surface Modification: Immobilization of biomolecules onto surfaces.

  • Peptide and Small Molecule Modification: Introduction of a PEG spacer to enhance solubility and provide a point for further conjugation.

General Reaction Scheme

The overall utility of this compound involves a two-stage reaction sequence:

  • Nucleophilic Substitution: The bromo group is displaced by a nucleophile (e.g., amine, thiol, or phenol) to form a stable covalent bond.

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions.

G cluster_0 Stage 1: Nucleophilic Substitution cluster_1 Stage 2: Boc Deprotection Br_PEG_Boc This compound Coupled_Product R-Nu-PEG3-C2-Boc Br_PEG_Boc->Coupled_Product Base, Solvent, Temp, Time Nucleophile Nucleophile (e.g., R-NH2, R-SH, R-OH) Nucleophile->Coupled_Product Coupled_Product_2 R-Nu-PEG3-C2-Boc Final_Product R-Nu-PEG3-C2-NH2 Coupled_Product_2->Final_Product Solvent, Time Acid Acid (e.g., TFA, HCl) Acid->Final_Product

Figure 1: General two-stage reaction workflow for the utilization of this compound.

Experimental Protocols

Protocol 1: Coupling with a Primary Amine (N-Alkylation)

This protocol describes the reaction of this compound with a primary amine-containing molecule. Over-alkylation can be a side reaction, and using an excess of the amine nucleophile can help to favor mono-alkylation.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a primary amine ligand)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Dissolve the amine-containing molecule (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) or K₂CO₃ (3.0 eq) to the solution.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at 50-80 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with a Thiol (S-Alkylation)

This protocol outlines the reaction of this compound with a thiol-containing molecule, such as a cysteine residue in a peptide or a small molecule thiol.

Materials:

  • This compound

  • Thiol-containing molecule

  • Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

  • TLC or LC-MS for reaction monitoring

Procedure:

  • Dissolve the thiol-containing molecule (1.0 eq) in anhydrous DMF.

  • Add K₂CO₃ (2.0 eq) or NaHCO₃ (3.0 eq) to the solution and stir for 10 minutes at room temperature to deprotonate the thiol.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter off the base and concentrate the solvent.

  • Purify the product using flash column chromatography or preparative HPLC.

Protocol 3: Coupling with a Phenol (Williamson Ether Synthesis)

This protocol describes the O-alkylation of a phenolic compound with this compound.

Materials:

  • This compound

  • Phenol-containing molecule

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Acetone or Acetonitrile (ACN)

  • Standard laboratory glassware and stirring equipment

  • TLC or LC-MS for reaction monitoring

Procedure:

  • To a solution of the phenol-containing molecule (1.0 eq) in anhydrous acetone, add K₂CO₃ (3.0 eq).

  • Stir the mixture for 10 minutes at room temperature.

  • Add this compound (1.5 eq) to the reaction.

  • Heat the reaction mixture to reflux (approximately 56 °C for acetone) for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, evaporate the acetone and add water to the residue.

  • Extract the aqueous layer with ethyl acetate three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer in vacuo and purify the residue by flash column chromatography on silica gel.

Protocol 4: Boc Deprotection

This protocol details the removal of the Boc protecting group to yield a free primary amine.

Materials:

  • Boc-protected PEGylated molecule

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the Boc-protected PEGylated molecule in DCM (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add an equal volume of TFA (e.g., 1:1 DCM:TFA).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Data Presentation

The following table summarizes representative reaction conditions for the coupling of a generic bromo-PEG linker. These are illustrative and may require optimization for this compound and specific substrates.

Reaction TypeNucleophileBaseSolventTemperature (°C)Time (h)Representative Yield (%)
N-AlkylationPrimary AmineDIPEADMF50-8012-2460-80
S-AlkylationThiolK₂CO₃DMF254-1270-90
O-AlkylationPhenolK₂CO₃Acetone56 (reflux)1240-70

Visualizations

G cluster_protac PROTAC Synthesis Workflow POI_Ligand POI Ligand (with Nucleophile) Coupling_1 Nucleophilic Substitution POI_Ligand->Coupling_1 Br_PEG_Boc This compound Br_PEG_Boc->Coupling_1 Intermediate_1 POI-Linker(Boc) Coupling_1->Intermediate_1 Deprotection Boc Deprotection Intermediate_1->Deprotection Intermediate_2 POI-Linker(NH2) Deprotection->Intermediate_2 Coupling_2 Amide Coupling Intermediate_2->Coupling_2 E3_Ligand E3 Ligase Ligand (with reactive group) E3_Ligand->Coupling_2 PROTAC Final PROTAC Coupling_2->PROTAC

Figure 2: A representative workflow for the synthesis of a PROTAC using this compound.

Purification and Characterization

Purification:

  • Flash Column Chromatography: Suitable for purifying small molecule PEGylated products. Due to the polar nature of the PEG chain, a more polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate, may be required.

  • Preparative HPLC: Reverse-phase HPLC (RP-HPLC) can be effective for purifying more polar or larger PEGylated molecules. A C18 or C4 column with a water/acetonitrile gradient containing 0.1% TFA is a common starting point.

  • Size Exclusion Chromatography (SEC): Useful for separating PEGylated proteins or larger conjugates from unreacted small molecules.

Characterization:

  • LC-MS: The primary technique for confirming the successful conjugation and determining the molecular weight of the product. The PEG chain will result in a characteristic repeating mass unit of 44 Da.

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product. The characteristic peaks of the PEG linker (typically in the 3.5-3.7 ppm range in ¹H NMR) and the disappearance of the bromo-adjacent methylene signal, along with the appearance of new signals from the conjugated nucleophile, provide evidence of a successful reaction.

Troubleshooting

  • Low Yield in Alkylation: Ensure anhydrous conditions, as water can hydrolyze the bromo-PEG linker. Consider using a stronger base or a higher reaction temperature. For amine alkylation, using a larger excess of the amine can help reduce di- and tri-alkylation.

  • Incomplete Boc Deprotection: Increase the reaction time or the concentration of TFA. Ensure the absence of any basic impurities that could neutralize the acid.

  • Purification Difficulties: PEGylated compounds can be challenging to purify due to their polarity and potential for streaking on silica gel. Consider using a different stationary phase (e.g., alumina) or a more sophisticated purification technique like preparative HPLC.

These protocols and notes are intended to serve as a starting point for researchers using this compound. Optimization of the reaction conditions for each specific substrate is highly recommended to achieve the best results.

Application Note: Facile Deprotection of Br-PEG3-C2-Boc for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the protection strategy for amines in multi-step organic synthesis, particularly in the fields of peptide chemistry and the development of complex pharmaceutical agents.[1] Its widespread use is attributed to its straightforward installation and notable stability across a range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[1] The Br-PEG3-C2-Boc is a versatile bifunctional linker, incorporating a bromo group for conjugation, a polyethylene glycol (PEG) spacer to enhance solubility and biocompatibility, and a Boc-protected amine for subsequent functionalization.[2] The efficient and clean removal of the Boc group is a critical step to unmask the amine functionality for further modification, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] This application note provides a detailed protocol for the acid-catalyzed deprotection of this compound.

Mechanism of Acid-Catalyzed Boc Deprotection

The most prevalent and effective method for the removal of a Boc protecting group is through acidolysis.[1] The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, typically trifluoroacetic acid (TFA).[1][5][6] This protonation facilitates the fragmentation of the intermediate, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the desired free amine.[1][5] The tert-butyl cation can be subsequently neutralized by scavengers present in the reaction mixture or can undergo elimination to form isobutylene.[1]

Experimental Protocols

This section details the materials and methodology for the successful deprotection of this compound.

Materials and Reagents
  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is the most common and generally provides high yields for the deprotection of Boc-protected amines.[7][8]

  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath. This helps to control any potential exothermic reaction.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v).[9]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9] The deprotected amine product will be more polar and should have a lower Rf value on TLC compared to the starting material. The reaction is typically complete within 1-2 hours.[9]

  • Work-up:

    • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[9]

    • Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[9]

    • Neutralization (Optional, for free amine): Dissolve the resulting residue (the TFA salt of the amine) in a suitable organic solvent like ethyl acetate. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]

    • Drying and Concentration: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.[1] Filter the drying agent and concentrate the filtrate in vacuo to yield the deprotected free amine, Br-PEG3-C2-NH₂.

Troubleshooting and Considerations
  • Incomplete Deprotection: If the reaction does not go to completion, consider increasing the concentration of TFA (e.g., from 20% to 50%) or extending the reaction time.[9]

  • Acid-Labile Functional Groups: If the substrate contains other acid-sensitive groups, such as certain esters, milder deprotection conditions may be necessary.[9] While TFA in DCM is generally effective, it can lead to partial cleavage of sensitive ester bonds.[10] In such cases, using 4M HCl in 1,4-dioxane might be a suitable alternative, although it may require longer reaction times.[9][10]

  • Side Product Formation: The tert-butyl cation generated during the reaction can potentially alkylate sensitive functional groups. The addition of scavengers like triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture can mitigate this issue.[9]

Data Presentation

The following table summarizes the typical reaction conditions for the acid-catalyzed deprotection of Boc-protected amines, which are applicable to this compound.

ParameterConditionNotesReference
Reagent Trifluoroacetic Acid (TFA)A strong acid commonly used for Boc deprotection.[6][7]
Solvent Dichloromethane (DCM)Provides good solubility for the PEGylated compound.[9]
Concentration of Substrate 0.1 - 0.2 MA standard concentration range for the reaction.[9]
Concentration of TFA 20 - 50% (v/v)The concentration can be adjusted based on substrate reactivity.[9]
Temperature 0°C to Room TemperatureThe reaction is typically started at a lower temperature.[9]
Reaction Time 1 - 2 hoursMonitor by TLC or LC-MS for completion.[9]
Work-up Evaporation and optional neutralizationCo-evaporation with toluene is recommended to remove TFA.[9]

Visualizations

Reaction Mechanism

The following diagram illustrates the acid-catalyzed deprotection of a Boc-protected amine.

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Boc_Amine Br-PEG3-C2-NH-Boc Protonated_Intermediate Protonated Intermediate Boc_Amine->Protonated_Intermediate Protonation H_plus H⁺ (from TFA) Free_Amine Br-PEG3-C2-NH₃⁺ Protonated_Intermediate->Free_Amine Fragmentation tert_butyl tert-butyl cation Protonated_Intermediate->tert_butyl CO2 CO₂ Protonated_Intermediate->CO2 Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection Start Start: this compound Dissolve 1. Dissolve in DCM Start->Dissolve Cool 2. Cool to 0°C Dissolve->Cool Add_TFA 3. Add TFA (20-50%) Cool->Add_TFA React 4. Stir at RT for 1-2h Add_TFA->React Monitor 5. Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup 6. Concentrate in vacuo Monitor->Workup Reaction Complete Coevaporate 7. Co-evaporate with Toluene (3x) Workup->Coevaporate Neutralize 8. Neutralize with NaHCO₃ (optional) Coevaporate->Neutralize Dry 9. Dry and Concentrate Neutralize->Dry End End: Br-PEG3-C2-NH₂ Dry->End

References

Application Notes and Protocols for Br-PEG3-C2-Boc Linker Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Br-PEG3-C2-Boc linker is a heterobifunctional crosslinker used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This linker features a bromo group for covalent attachment to thiol-containing molecules, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent conjugation to another molecule of interest. This application note provides a detailed, step-by-step guide for a three-stage conjugation strategy involving this linker.

The overall workflow involves:

  • Alkylation: Reaction of the bromo group of the linker with free thiol groups on a biomolecule, such as a reduced antibody.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose a primary amine.

  • Amide Coupling: Conjugation of the newly formed amine to a carboxyl group on a target molecule using EDC/NHS chemistry.

Mandatory Visualizations

experimental_workflow Overall Experimental Workflow for this compound Conjugation cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Amide Coupling A Antibody with Disulfide Bonds B Reduction of Disulfides (e.g., with TCEP) A->B C Reduced Antibody with Free Thiols B->C E Alkylation Reaction C->E D This compound Linker D->E F Boc-Protected PEGylated Antibody E->F G Purification 1 (e.g., SEC) F->G H Boc-Protected PEGylated Antibody G->H Purified Intermediate I Boc Deprotection (TFA Treatment) H->I J Amine-Functionalized PEGylated Antibody I->J K Purification 2 (e.g., Desalting) J->K L Amine-Functionalized PEGylated Antibody K->L Purified Intermediate N EDC/NHS Activation L->N M Carboxyl-Containing Molecule M->N O Final Conjugate N->O P Final Purification (e.g., HIC) O->P Q Characterization P->Q

Caption: Overall workflow for the three-stage conjugation of the this compound linker.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcomes

StepParameterRecommended Value/RangeExpected Outcome/Yield
Antibody Reduction Reducing AgentTCEP (Tris(2-carboxyethyl)phosphine)
TCEP:Antibody Molar Ratio10:1 to 20:1>95% reduction of interchain disulfides
Reaction Time1-2 hours
Reaction TemperatureRoom Temperature
Alkylation Linker:Antibody Molar Ratio5:1 to 20:1>90% conjugation efficiency to free thiols
Reaction pH7.5 - 8.5
Reaction Time2-4 hours
Reaction TemperatureRoom Temperature
Boc Deprotection Deprotection ReagentTrifluoroacetic Acid (TFA) in DCM
TFA Concentration20-50% (v/v)>95% deprotection
Reaction Time30-60 minutes
Reaction Temperature0°C to Room Temperature
Amide Coupling EDC:Carboxyl Molar Ratio5:1 to 10:1>80% final conjugation yield
NHS:Carboxyl Molar Ratio5:1 to 10:1
Reaction pH6.0 (activation), 7.2-8.0 (coupling)
Reaction Time15 min (activation), 2-4 hours (coupling)
Reaction TemperatureRoom Temperature

Table 2: Purification and Characterization Parameters

MethodPurposeTypical ConditionsExpected Recovery/Purity
Size-Exclusion Chromatography (SEC) Removal of excess linker and reducing agentMobile Phase: PBS, pH 7.4>85% recovery of PEGylated antibody
Column: Appropriate for protein size>95% purity
Desalting Column Buffer exchange and removal of TFAPre-equilibrated with desired buffer>90% recovery
Hydrophobic Interaction Chromatography (HIC) Separation of conjugates with different PEG-to-Antibody Ratios (PAR) and removal of unconjugated antibodyMobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in phosphate buffer)>80% recovery of desired conjugate
Mobile Phase B: Low salt buffer (e.g., phosphate buffer)High-purity fractions of specific PAR
Mass Spectrometry (MS) Confirmation of conjugation and determination of PARESI-TOF or MALDI-TOFAccurate mass measurement of conjugates
UV-Vis Spectroscopy Determination of protein concentration and estimation of PARMeasure absorbance at 280 nm and a wavelength specific to the conjugated moleculeQuick estimation of conjugation efficiency

Experimental Protocols

Protocol 1: Antibody Reduction and Alkylation with this compound

This protocol describes the reduction of antibody interchain disulfide bonds to generate free thiol groups, followed by their alkylation with the this compound linker.

Materials:

  • Antibody of interest (e.g., IgG) at 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • This compound linker

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 8.0

  • Quenching Solution: 1 M N-acetylcysteine in water

  • Size-Exclusion Chromatography (SEC) system and column suitable for antibody purification

  • DMSO (Dimethyl sulfoxide), anhydrous

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.2, using a desalting column or dialysis. Adjust the antibody concentration to 2-5 mg/mL.

  • Reduction of Disulfide Bonds: Add TCEP solution to the antibody solution to a final molar ratio of 10:1 (TCEP:antibody). Incubate at room temperature for 1-2 hours with gentle mixing.

  • Removal of Reducing Agent: Immediately after reduction, remove the excess TCEP using a desalting column pre-equilibrated with the Reaction Buffer.

  • Alkylation Reaction: a. Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO. b. Add the this compound stock solution to the reduced antibody solution to achieve a final molar ratio of 10:1 (linker:antibody). The final concentration of DMSO should not exceed 10% (v/v). c. Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing, protected from light.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 10 mM and incubate for 30 minutes at room temperature to quench any unreacted bromo groups.

  • Purification: Purify the Boc-protected PEGylated antibody from excess linker and quenching reagent using a pre-equilibrated SEC column. Collect fractions corresponding to the antibody conjugate.

Protocol 2: Boc Deprotection of the PEGylated Antibody

This protocol outlines the removal of the Boc protecting group from the PEGylated antibody to expose the primary amine.

Materials:

  • Purified Boc-protected PEGylated antibody from Protocol 1

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Desalting column

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

Procedure:

  • Lyophilization (Optional): For efficient deprotection, the purified PEGylated antibody can be lyophilized to remove the aqueous buffer.

  • Deprotection Reaction: a. If lyophilized, resuspend the PEGylated antibody in anhydrous DCM to a concentration of 1-5 mg/mL. If in aqueous solution, this step may be challenging and may require optimization. b. In a well-ventilated fume hood, cool the solution to 0°C in an ice bath. c. Slowly add an equal volume of cold TFA to the solution (final concentration ~50% v/v). d. Stir the reaction mixture at 0°C for 5 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.

  • Removal of TFA: Remove the DCM and TFA under a stream of nitrogen or by rotary evaporation.

  • Buffer Exchange: Immediately resuspend the deprotected antibody in the Conjugation Buffer and perform a buffer exchange using a desalting column to remove any residual TFA.

Protocol 3: Amide Coupling to a Carboxyl-Containing Molecule

This protocol describes the conjugation of the amine-functionalized PEGylated antibody to a molecule containing a carboxyl group using EDC/NHS chemistry.

Materials:

  • Amine-functionalized PEGylated antibody from Protocol 2 in Conjugation Buffer

  • Carboxyl-containing molecule of interest

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Hydrophobic Interaction Chromatography (HIC) system and column

Procedure:

  • Activation of Carboxyl Groups: a. Dissolve the carboxyl-containing molecule in the Activation Buffer. b. Prepare fresh solutions of EDC and NHS in the Activation Buffer. c. Add EDC and NHS to the carboxyl-containing molecule solution to a final molar ratio of 10:1 and 10:1, respectively (relative to the carboxyl-containing molecule). d. Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction: a. Add the activated carboxyl-containing molecule solution to the amine-functionalized PEGylated antibody solution. The recommended molar ratio of activated molecule to antibody is 10:1. b. Adjust the pH of the reaction mixture to 7.2-8.0 if necessary. c. Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes to quench any unreacted NHS esters.

  • Final Purification: Purify the final antibody conjugate using HIC to separate conjugates with different PEG-to-Antibody Ratios (PAR). Alternatively, SEC can be used to remove excess small molecules.

Characterization

The final conjugate should be thoroughly characterized to determine the degree of PEGylation (PAR), purity, and integrity.

  • HIC-HPLC: This is a key method for determining the PAR distribution. The hydrophobicity of the antibody increases with each conjugated linker, allowing for the separation of species with different numbers of attached linkers. The average PAR can be calculated from the peak areas of the different species.

  • Mass Spectrometry (MS): ESI-MS or MALDI-MS can be used to determine the molecular weight of the final conjugate, confirming the successful attachment of the linker and the second molecule. The mass difference between the unconjugated and conjugated antibody will indicate the number of attached linkers.

  • SDS-PAGE: This can provide a qualitative assessment of the conjugation, showing an increase in the molecular weight of the antibody after each conjugation step.

  • UV-Vis Spectroscopy: Can be used to determine the concentration of the antibody and, if the conjugated molecule has a distinct absorbance, to estimate the PAR.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Alkylation Efficiency Incomplete reduction of disulfide bonds.Increase TCEP concentration or incubation time. Ensure TCEP is fresh.
Re-oxidation of thiols.Perform alkylation immediately after TCEP removal. Include a chelating agent like EDTA in the buffers.
Hydrolysis of the bromo group.Ensure the this compound linker is stored under dry conditions and the stock solution in DMSO is anhydrous.
Incomplete Boc Deprotection Insufficient acid concentration or reaction time.Increase TFA concentration to 50% and/or extend the reaction time. Monitor by MS.
Water contamination.Use anhydrous DCM and fresh TFA.
Low Amide Coupling Efficiency Hydrolysis of NHS ester.Perform the conjugation reaction immediately after the activation step.
Suboptimal pH.Ensure the activation step is at pH 6.0 and the coupling step is at pH 7.2-8.0.
Antibody Aggregation High protein concentration.Perform conjugation at a lower antibody concentration (1-2 mg/mL).
Hydrophobicity of the linker/payload.Screen different formulation buffers with excipients that reduce aggregation.
Harsh reaction conditions.Optimize temperature and pH to maintain antibody stability.

Signaling Pathway Diagram (Example)

If the final conjugate is an antibody-drug conjugate targeting a specific signaling pathway, a diagram illustrating its mechanism of action should be included. For example, if the ADC targets a receptor tyrosine kinase (RTK) to deliver a cytotoxic drug, the following diagram could be used.

signaling_pathway Example Signaling Pathway: ADC Targeting an RTK cluster_cell Target Cell RTK Receptor Tyrosine Kinase (RTK) Endosome Endosome RTK->Endosome Internalization ADC Antibody-Drug Conjugate (with Br-PEG3-C2 linker) ADC->RTK Binding Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Cytotoxic Drug Lysosome->Drug Drug Release DNA_Damage DNA Damage Drug->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Example of an ADC mechanism of action targeting a cell surface receptor.

Application Notes and Protocols for Incorporating Br-PEG3-C2-Boc into a Novel PROTAC Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins implicated in various diseases. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]

The linker is a critical component of a PROTAC, significantly influencing its efficacy, selectivity, and physicochemical properties.[3] PEG (polyethylene glycol) linkers, such as Br-PEG3-C2-Boc, are commonly incorporated into PROTAC design to enhance solubility and optimize the spatial orientation of the two ligands for efficient ternary complex formation.[3][4] this compound is a versatile building block featuring a bromo group for facile conjugation and a Boc-protected amine, allowing for sequential and controlled synthesis of the final PROTAC molecule.[5]

This document provides detailed application notes and experimental protocols for the incorporation of the this compound linker into a novel PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in cancer.[5][6] The protocols described herein outline the synthesis of a BRD4-targeting PROTAC using the popular BRD4 ligand JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, followed by a comprehensive guide to its experimental validation.[4][5]

Mechanism of Action of a PROTAC

A PROTAC molecule orchestrates the degradation of a target protein through a catalytic cycle. The PROTAC first binds to both the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[7] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can engage in another round of degradation.[2]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (e.g., JQ1-PEG3-VHL) POI Protein of Interest (e.g., BRD4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol describes a representative synthesis of a PROTAC targeting BRD4, using JQ1 as the BRD4 ligand and a derivative of the VHL E3 ligase ligand.

Materials:

  • This compound

  • (+)-JQ1

  • VHL E3 ligase ligand (e.g., a derivative with a free amine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Functionalization of JQ1 with the Linker

  • Dissolve (+)-JQ1 (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-PEG3-C2-Boc intermediate.

Step 2: Boc Deprotection

  • Dissolve the JQ1-PEG3-C2-Boc intermediate in DCM.

  • Add TFA (10-20 equivalents) dropwise at 0°C.

  • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting product is the JQ1-PEG3-C2-NH₂ intermediate.

Step 3: Coupling with VHL Ligand

  • Dissolve the JQ1-PEG3-C2-NH₂ intermediate and the VHL ligand derivative (1 equivalent) in anhydrous DMF.

  • Add a coupling agent (e.g., HATU, 1.2 equivalents) and DIPEA (3 equivalents).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC.

Synthesis_Workflow JQ1 (+)-JQ1 Intermediate1 JQ1-PEG3-C2-Boc JQ1->Intermediate1 Step 1: Functionalization Linker This compound Linker->Intermediate1 VHL_ligand VHL Ligand (amine derivative) Final_PROTAC Final PROTAC (JQ1-PEG3-VHL) VHL_ligand->Final_PROTAC Intermediate2 JQ1-PEG3-C2-NH2 Intermediate1->Intermediate2 Step 2: Boc Deprotection Intermediate2->Final_PROTAC Step 3: Coupling

Synthetic workflow for a BRD4-targeting PROTAC.

Characterization of the Novel PROTAC

2.1. In Vitro Binding Assays

To confirm that the synthesized PROTAC binds to both the target protein (BRD4) and the E3 ligase (VHL), biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be performed.

Table 1: Representative Data for Binding Affinity (KD)

CompoundTargetKD (nM)
JQ1BRD450
VHL LigandVHL200
Novel PROTACBRD475
Novel PROTACVHL250

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilize the target protein (BRD4 or VHL) onto a sensor chip.

  • Prepare a series of concentrations of the novel PROTAC in a suitable running buffer.

  • Inject the PROTAC solutions over the sensor chip surface and record the binding response.

  • Regenerate the sensor surface between injections.

  • Fit the resulting sensorgrams to a suitable binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD).

2.2. In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in the presence of the E3 ligase.[2]

Materials:

  • Recombinant human E1 activating enzyme

  • Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant human VHL E3 ligase complex

  • Recombinant human BRD4

  • Ubiquitin

  • ATP

  • Ubiquitination buffer

  • Novel PROTAC

Protocol:

  • Set up reactions containing the E1, E2, E3 enzymes, ubiquitin, ATP, and BRD4 in ubiquitination buffer.

  • Add the novel PROTAC at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reactions by adding SDS-PAGE loading buffer and boiling.

  • Analyze the reaction products by Western blot using an anti-BRD4 antibody to detect the formation of higher molecular weight polyubiquitinated BRD4 species.[2]

Table 2: Representative Data for In Vitro Ubiquitination

PROTAC Conc. (nM)Polyubiquitinated BRD4 (Relative Intensity)
0 (Vehicle)1.0
102.5
1008.0
100012.5

2.3. Cellular Degradation Assay (Western Blot)

This is the key assay to determine the efficacy of the PROTAC in degrading the target protein within a cellular context.[1]

Materials:

  • Human cell line expressing BRD4 (e.g., HeLa, MDA-MB-231)[8]

  • Novel PROTAC

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies (anti-BRD4, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the novel PROTAC for a defined period (e.g., 4, 8, 16, 24 hours).[8] Include a vehicle control.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with primary antibodies against BRD4 and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]

Table 3: Representative Data for Cellular BRD4 Degradation

PROTAC Conc. (nM)% BRD4 Degradation (at 24h)
0 (Vehicle)0
115
1045
10085
100090
  • DC50: ~12 nM

  • Dmax: ~92%

Targeting Signaling Pathways with PROTACs

PROTACs offer a powerful approach to modulate signaling pathways that are dysregulated in disease. For instance, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis.[9][10] Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases.[9][11] A PROTAC designed to target a key component of this pathway, such as a JAK kinase, could lead to its degradation and subsequent downregulation of the entire signaling cascade.[12][13]

Signaling_Pathway cluster_0 JAK/STAT Signaling Pathway cluster_1 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Degradation JAK Degradation JAK->Degradation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus Gene_Expression Gene Expression (Proliferation, Survival) pSTAT->Gene_Expression Transcription Regulation PROTAC JAK-targeting PROTAC PROTAC->JAK Induces

Targeting the JAK/STAT pathway with a PROTAC.

Conclusion

The incorporation of the this compound linker provides a versatile and efficient strategy for the synthesis of novel PROTAC molecules. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to design, synthesize, and validate new PROTACs targeting proteins of interest. By following these methodologies, scientists can effectively harness the power of targeted protein degradation for basic research and the development of next-generation therapeutics.

References

Application Notes and Protocols for On-Resin Peptide Modification using Br-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Br-PEG3-C2-Boc, a heterobifunctional linker, in the solid-phase synthesis of modified peptides. This linker allows for the site-specific introduction of a PEGylated moiety with a terminal Boc-protected amine, which can be further functionalized. The primary application detailed is the on-resin modification of peptides, a crucial step in the development of advanced peptide therapeutics, diagnostics, and research tools.

Introduction

The this compound linker is a versatile tool in peptide chemistry. It comprises three key functional components:

  • Bromo (Br) group: A reactive handle for covalent attachment to nucleophilic amino acid side chains, such as the thiol group of cysteine or the amino group of lysine, via an alkylation reaction.

  • Triethylene glycol (PEG3) spacer: A short, hydrophilic polyethylene glycol chain that can enhance the solubility and pharmacokinetic properties of the modified peptide.

  • Boc-protected amine (Boc): A tert-butyloxycarbonyl-protected primary amine that, after deprotection, provides a site for further conjugation of moieties such as fluorescent labels, cytotoxic drugs, or other bioactive molecules.

This protocol will focus on the on-resin modification of a peptide containing a cysteine residue, followed by the deprotection of the Boc group and the final cleavage of the PEGylated peptide from the solid support.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Protocols

This section details the step-by-step procedures for the on-resin modification of a peptide with this compound.

On-Resin Alkylation of a Cysteine-Containing Peptide

This protocol describes the alkylation of a free thiol group of a cysteine residue on a peptide that has been synthesized on a solid support using standard Fmoc or Boc solid-phase peptide synthesis (SPPS) protocols.

Materials:

  • Peptide-resin (with a deprotected cysteine side chain)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Shaking vessel

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF from the resin.

  • Prepare the alkylation solution: Dissolve this compound (5-10 equivalents relative to the resin loading) and DIPEA (10-20 equivalents) in DMF.

  • Add the alkylation solution to the resin.

  • Shake the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

  • Once the reaction is complete, drain the alkylation solution.

  • Wash the resin thoroughly with DMF (3 x 10 mL/g of resin) and DCM (3 x 10 mL/g of resin).

  • Dry the resin under vacuum.

ParameterValue
Reagent This compound
Equivalents5-10
Base DIPEA
Equivalents10-20
Solvent DMF
Temperature Room Temperature
Reaction Time 12-24 hours

Table 1: Recommended reaction conditions for on-resin alkylation of a cysteine residue with this compound.

On-Resin Boc Deprotection

This protocol outlines the removal of the Boc protecting group from the terminal amine of the conjugated PEG linker.

Materials:

  • PEGylated peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Shaking vessel

Procedure:

  • Swell the PEGylated peptide-resin in DCM for 30 minutes.

  • Drain the DCM.

  • Prepare the deprotection solution: 20-50% TFA in DCM (v/v).

  • Add the deprotection solution to the resin and shake for 30 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin with DCM (3 x 10 mL/g of resin).

  • Neutralize the resin by washing with a solution of 10% DIPEA in DMF (v/v) (2 x 5 minutes).

  • Wash the resin thoroughly with DMF (3 x 10 mL/g of resin) and DCM (3 x 10 mL/g of resin).

  • Dry the resin under vacuum. The resin is now ready for further on-resin conjugation at the newly deprotected amine or for cleavage from the solid support.

ParameterValue
Deprotection Reagent Trifluoroacetic acid (TFA) in DCM
Concentration20-50% (v/v)
Reaction Time 30 minutes
Temperature Room Temperature
Neutralization 10% DIPEA in DMF

Table 2: Recommended conditions for on-resin Boc deprotection.

Cleavage of the PEGylated Peptide from the Resin

This protocol describes the final cleavage of the modified peptide from the solid support and the simultaneous removal of side-chain protecting groups. The choice of scavengers in the cleavage cocktail is critical to prevent side reactions, especially with sensitive amino acids like tryptophan, methionine, and cysteine.

Materials:

  • Dry PEGylated peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • 1,2-Ethanedithiol (EDT) (optional, for peptides with tryptophan)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Place the dry PEGylated peptide-resin in a reaction vessel.

  • Prepare the cleavage cocktail. A standard cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides containing tryptophan, add EDT to the mixture (e.g., TFA/TIS/Water/EDT, 94:1:2.5:2.5, v/v/v/v).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Shake the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under vacuum.

ReagentVolume %Purpose
Trifluoroacetic acid (TFA) 94-95%Cleavage and deprotection
Triisopropylsilane (TIS) 1-2.5%Scavenger for carbocations
Water 2.5%Scavenger
1,2-Ethanedithiol (EDT) 2.5% (optional)Scavenger for tryptophan protection

Table 3: Composition of a standard cleavage cocktail.

Experimental Workflow

A 1. Solid-Phase Peptide Synthesis B 2. On-Resin Cysteine Deprotection A->B C 3. On-Resin Alkylation with this compound B->C D 4. On-Resin Boc Deprotection C->D E 5. Further On-Resin Conjugation (Optional) D->E F 6. Cleavage and Global Deprotection D->F E->F G 7. Purification and Analysis F->G

Caption: Workflow for on-resin peptide modification.

Conceptual Signaling Pathway Application

Peptides modified with PEG linkers are often used to improve drug delivery and targeting. For instance, a PEGylated peptide could be designed to interact with a specific cell surface receptor, leading to the internalization of a conjugated therapeutic agent.

cluster_0 Extracellular cluster_1 Intracellular A PEGylated Peptide Conjugate B Cell Surface Receptor A->B Binding C Endocytosis B->C D Drug Release C->D Internalization E Therapeutic Target D->E Action F Cellular Response E->F

Application Notes and Protocols for Targeted BRD4 Degradation using a CRBN-recruiting PROTAC Synthesized with a Br-PEG3-C2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. This tripartite complex formation leads to the ubiquitination and subsequent degradation of the POI.

This document provides detailed application notes and protocols for the synthesis and evaluation of a PROTAC designed to target the Bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Cereblon (CRBN) E3 ligase. The synthesis utilizes the versatile Br-PEG3-C2-Boc linker to connect a derivative of the CRBN ligand pomalidomide and the BRD4 inhibitor JQ1.

Mechanism of Action: BRD4 Degradation via a CRBN-recruiting PROTAC

The PROTAC molecule synthesized using the this compound linker acts as a molecular bridge, bringing together the BRD4 protein and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of BRD4, leading to its polyubiquitination. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC Pomalidomide-PEG3-C2-JQ1 (PROTAC) BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds to Bromodomain CRBN CRBN E3 Ligase PROTAC->CRBN Binds to CRBN Proteasome 26S Proteasome BRD4->Proteasome Recognition and Degradation CRBN->BRD4 Polyubiquitination Ub Ubiquitin Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4

Figure 1: PROTAC-mediated degradation of BRD4.

Data Presentation: Performance of a BRD4-targeting PROTAC

The efficacy of a BRD4-targeting PROTAC can be quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following table summarizes representative data for a BRD4-targeting PROTAC synthesized using a PEG3 linker.

CompoundTarget ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference
Pomalidomide-PEG3-C2-JQ1 (Exemplary)BRD4CRBNHEK293~10-50>90[1][2]
Pomalidomide-PEG3-C2-JQ1 (Exemplary)BRD4CRBNVCaP~5-25>90[1][2]

Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol describes a potential synthetic route to conjugate pomalidomide and a JQ1 derivative using the this compound linker.

Synthesis_Workflow cluster_0 Step 1: Pomalidomide-Linker Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: JQ1 Amide Coupling Pomalidomide Pomalidomide Intermediate1 Pomalidomide-PEG3-C2-Boc Pomalidomide->Intermediate1  Alkylation (e.g., Cs2CO3, DMF) Br_Linker This compound Br_Linker->Intermediate1 Intermediate1_deprotect Pomalidomide-PEG3-C2-Boc Intermediate2 Pomalidomide-PEG3-C2-NH2 Intermediate1_deprotect->Intermediate2  Acidic conditions (e.g., TFA in DCM) Intermediate2_coupling Pomalidomide-PEG3-C2-NH2 Final_PROTAC Final PROTAC (Pomalidomide-PEG3-C2-JQ1) Intermediate2_coupling->Final_PROTAC  Amide coupling (e.g., HATU, DIPEA) JQ1_acid JQ1-carboxylic acid JQ1_acid->Final_PROTAC

Figure 2: Synthetic workflow for a BRD4-targeting PROTAC.

Materials:

  • Pomalidomide

  • This compound

  • JQ1-carboxylic acid derivative

  • Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Pomalidomide-Linker Conjugation:

    • Dissolve pomalidomide and a slight excess of Cs2CO3 in anhydrous DMF.

    • Add this compound to the mixture.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by flash column chromatography to obtain Pomalidomide-PEG3-C2-Boc.

  • Boc Deprotection:

    • Dissolve the Pomalidomide-PEG3-C2-Boc intermediate in DCM.

    • Add TFA dropwise at 0°C.

    • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

    • Remove the solvent and excess TFA under reduced pressure to yield the amine intermediate, Pomalidomide-PEG3-C2-NH2.

  • JQ1 Amide Coupling:

    • Dissolve the JQ1-carboxylic acid derivative, HATU, and DIPEA in anhydrous DMF.

    • Add the Pomalidomide-PEG3-C2-NH2 intermediate to the solution.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Purify the final PROTAC molecule by preparative HPLC.

Western Blot Analysis of BRD4 Degradation

This protocol details the steps to assess the degradation of BRD4 in cultured cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing BRD4 (e.g., HEK293, VCaP, HeLa)

  • Synthesized BRD4-targeting PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect chemiluminescence and quantify band intensities.

  • Data Analysis:

    • Normalize BRD4 band intensity to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the DMSO control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

Ubiquitination Assay

This protocol is for detecting the ubiquitination of BRD4 upon PROTAC treatment.

Materials:

  • Cell line expressing BRD4

  • BRD4-targeting PROTAC

  • MG132 (proteasome inhibitor)

  • Lysis buffer for immunoprecipitation (IP)

  • Anti-BRD4 antibody for IP

  • Protein A/G magnetic beads

  • Anti-ubiquitin antibody for western blotting

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC and MG132 (to prevent degradation of ubiquitinated proteins).

    • Lyse cells with IP lysis buffer.

  • Immunoprecipitation:

    • Incubate cell lysates with an anti-BRD4 antibody.

    • Add protein A/G beads to pull down the BRD4 protein complex.

    • Wash the beads to remove non-specific binding.

  • Western Blotting:

    • Elute the immunoprecipitated proteins from the beads.

    • Perform western blotting as described above, using an anti-ubiquitin antibody to detect polyubiquitinated BRD4. An increase in the high molecular weight smear upon PROTAC treatment indicates successful ubiquitination.

Signaling Pathway Visualization

BRD4_Signaling cluster_0 Normal State cluster_1 PROTAC Treatment BRD4_normal BRD4 Acetyl_Histones Acetylated Histones BRD4_normal->Acetyl_Histones Binds to RNA_Pol_II RNA Polymerase II BRD4_normal->RNA_Pol_II Recruits Gene_Expression Oncogene Expression (e.g., c-Myc) RNA_Pol_II->Gene_Expression Drives PROTAC BRD4 PROTAC BRD4_degraded BRD4 (Degraded) PROTAC->BRD4_degraded Induces Degradation Downregulation Downregulation of Oncogene Expression BRD4_degraded->Downregulation Leads to

Figure 3: Downstream effects of PROTAC-mediated BRD4 degradation.

Conclusion

The use of the this compound linker provides a flexible and efficient means to synthesize potent PROTACs for targeted protein degradation. The protocols outlined in this document offer a comprehensive guide for the synthesis and evaluation of a BRD4-targeting PROTAC that recruits the CRBN E3 ligase. These methodologies can be adapted for the development of other PROTACs and contribute to the advancement of this promising therapeutic strategy.

Disclaimer: These protocols are intended for research use only by qualified professionals. Appropriate safety precautions should be taken when handling all chemical reagents. Experimental conditions may require optimization for specific cell lines and applications.

References

Revolutionizing Drug Discovery: Experimental Design for Protein Degradation Utilizing Br-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of therapeutic development, targeted protein degradation has emerged as a powerful modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical component in the design of effective PROTACs is the linker connecting the target-binding and E3 ligase-recruiting moieties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for protein degradation using the versatile PEG-based linker, Br-PEG3-C2-Boc.

This compound is a chemical tool featuring a bromo group for facile conjugation to a target protein ligand, a three-unit polyethylene glycol (PEG) spacer to enhance solubility and optimize ternary complex formation, and a Boc-protected amine for the subsequent attachment of an E3 ligase ligand. This modular design allows for the systematic development and evaluation of novel protein degraders.

Mechanism of Action: A PROTAC-Mediated Takedown

A PROTAC synthesized with the this compound linker operates by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins.

Experimental Design and Workflow

A typical experimental workflow for the development and evaluation of a PROTAC utilizing the this compound linker involves synthesis, in vitro characterization, and cellular assays to confirm target degradation and assess downstream functional consequences.

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation s1 Couple POI ligand to This compound s2 Boc Deprotection s1->s2 s3 Couple E3 Ligase Ligand s2->s3 s4 Purification and Characterization s3->s4 e1 Western Blot (Target Degradation) s4->e1 Test Synthesized PROTAC e2 Cell Viability Assay (e.g., MTT, CTG) e1->e2 e3 Co-Immunoprecipitation (Ternary Complex Formation) e1->e3 e4 Ubiquitination Assay e3->e4

Caption: A generalized workflow for PROTAC development.

Data Presentation: Quantifying Degradation and Cellular Impact

The efficacy of a novel PROTAC is determined through rigorous quantitative analysis. Key parameters include the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). Cellular viability assays provide insights into the functional consequences of target protein removal. Below are representative data tables for hypothetical PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Table 1: In Vitro Degradation Profile of BTK-PROTAC-1

Concentration (nM)% BTK Remaining (Normalized to Vehicle)
185.2
1048.9
5015.7
1008.3
5009.1
DC50 (nM) ~10
Dmax (%) >90

Table 2: Cellular Viability of Cell Line X Following Treatment with IRAK4-PROTAC-2

Concentration (nM)% Cell Viability (Normalized to Vehicle)
1098.5
5095.1
10075.4
50045.2
100022.8
IC50 (nM) ~500

Signaling Pathways Amenable to PROTAC-Mediated Degradation

Targeted protein degradation offers a promising therapeutic strategy for diseases driven by aberrant signaling pathways. By removing key protein nodes, PROTACs can effectively shut down pathological signaling cascades.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[2][3] A PROTAC targeting BTK can induce its degradation, thereby inhibiting downstream signaling events.

btk_signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Caption: Simplified BTK signaling pathway.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Signaling Pathway

IRAK4 is a key mediator in the innate immune system, acting downstream of Toll-like receptors (TLRs) and the IL-1 receptor.[4][5] It plays a crucial role in initiating inflammatory responses, and its dysregulation is associated with autoimmune diseases and certain cancers.[6] Degradation of IRAK4 via a PROTAC can dampen these inflammatory signaling cascades.[5]

irak4_signaling TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 MAPK_NFkB MAPK / NF-κB TRAF6->MAPK_NFkB Inflammation Inflammatory Cytokine Production MAPK_NFkB->Inflammation

Caption: Simplified IRAK4 signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol provides a general method for the synthesis of a PROTAC. The specific reaction conditions may require optimization based on the properties of the POI and E3 ligase ligands.

Materials:

  • This compound

  • POI ligand with a suitable nucleophilic group (e.g., amine or phenol)

  • E3 ligase ligand with a carboxylic acid or other group for amide bond formation

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Step 1: Coupling of POI Ligand to this compound

    • Dissolve the POI ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the product by flash chromatography to yield the POI-linker intermediate.

  • Step 2: Boc Deprotection

    • Dissolve the POI-linker intermediate in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours.

    • Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • Step 3: Coupling of E3 Ligase Ligand

    • Dissolve the deprotected POI-linker intermediate (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Step 4: Purification

    • Upon completion, purify the final PROTAC compound by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR.

Protocol 2: Western Blot for Target Protein Degradation

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • Ice-cold PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add RIPA lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration of all samples.

  • Sample Preparation and SDS-PAGE:

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Western Blotting:

    • Transfer the proteins from the gel to a membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Synthesized PROTAC and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the data to determine the IC50 value.

Protocol 4: Co-Immunoprecipitation for Ternary Complex Formation

Materials:

  • Cell line expressing the target protein

  • PROTAC, vehicle control, and proteasome inhibitor (e.g., MG132)

  • Lysis buffer (non-denaturing)

  • Antibody against the E3 ligase or a tag on the E3 ligase

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC or vehicle, in the presence of a proteasome inhibitor to prevent degradation of the target.

    • Lyse the cells using a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with the antibody against the E3 ligase overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specific binding.

    • Elute the protein complexes from the beads.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting, probing for the target protein, the E3 ligase, and other components of the complex. An increased amount of the target protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

Conclusion

The use of this compound provides a robust and flexible platform for the design and synthesis of novel PROTACs. The experimental protocols and design considerations outlined in this application note offer a comprehensive framework for the successful development and evaluation of these next-generation therapeutics. By systematically applying these methodologies, researchers can accelerate the discovery of potent and selective protein degraders with the potential to transform the treatment of a wide range of diseases.

References

Troubleshooting & Optimization

improving Br-PEG3-C2-Boc solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Br-PEG3-C2-Boc. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation, with a core focus on improving solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A: this compound is a bifunctional, PEG-based linker molecule commonly used in bioconjugation and organic synthesis.[1] Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs).[2][3][4] PROTACs are novel therapeutic molecules that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2] In a PROTAC, this linker connects a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase.[2] The bromo (Br) group allows for efficient coupling reactions, while the Boc (tert-butoxycarbonyl) group serves as a removable protecting group for an amine, enabling controlled, multi-step syntheses.[1] The polyethylene glycol (PEG) spacer is included to enhance the solubility and biocompatibility of the final conjugate.[1]

Q2: What are the key physicochemical properties of this compound?

A: The fundamental properties of this compound are summarized in the table below. Understanding these is crucial for proper handling, storage, and experimental design.

PropertyValueReference
CAS Number 782475-37-0[2][5][6]
Molecular Formula C₁₃H₂₅BrO₅[2][6]
Molecular Weight 341.24 g/mol [2][6]
Appearance Colorless to light yellow liquid[2]
Predicted Density 1.223 ± 0.06 g/cm³[2][6]
Recommended Storage Pure form: -20°C (up to 3 years)[2]
In Solvent: -80°C (6 months), -20°C (1 month)[2]

Q3: Why is dissolving this compound directly into aqueous buffers often problematic?

A: The challenge with dissolving this compound in aqueous solutions stems from its amphiphilic nature. While the PEG3 component is hydrophilic and designed to improve water solubility[7], the molecule also contains two significant hydrophobic regions:

  • The Boc (tert-butoxycarbonyl) group: This is a large, greasy protecting group that significantly decreases water solubility.

  • The C2 alkyl chain and bromo group: This portion of the linker also contributes to the overall hydrophobicity.

These hydrophobic sections counteract the solubilizing effect of the short PEG chain, leading to poor solubility and potential precipitation when the compound is added directly to a purely aqueous buffer.

Troubleshooting Guide: Improving Aqueous Solubility

Issue: The compound forms an insoluble film, oil, or precipitate when added to my aqueous buffer.

This is the most common issue encountered. The recommended solution involves a two-step process: first preparing a concentrated stock solution in an appropriate organic solvent, followed by careful dilution into the final aqueous buffer.

Recommended Protocol for Solubilization
  • Prepare a Concentrated Stock Solution in an Organic Solvent:

    • It is highly recommended to first dissolve this compound in a water-miscible organic solvent.[2]

    • Dimethyl sulfoxide (DMSO) is an excellent choice, as the compound is readily soluble at concentrations of 100 mg/mL (293.05 mM) or higher.[2]

    • Experimental Step: Weigh the desired amount of this compound in a suitable vial. Add the calculated volume of fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 100 mM). Vortex or sonicate briefly until the liquid is completely clear.

  • Dilute the Stock Solution into Your Aqueous Buffer:

    • Ensure your target aqueous buffer is prepared and at the desired pH. A neutral to slightly basic pH (7.2 - 8.0) is recommended to maintain the integrity of the acid-labile Boc protecting group.[8]

    • Experimental Step: While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise and slowly. This technique, known as "spiking," helps prevent localized high concentrations that can cause immediate precipitation.

    • Keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible in your final working solution, typically below 1% (v/v), to avoid impacting your biological system.

  • Further Steps if Cloudiness Persists:

    • Gentle Warming: Briefly warm the solution to 37°C. For some N-Boc protected compounds, solubility increases with temperature.[9] However, avoid prolonged heating or high temperatures.

    • Sonication: Place the solution in a bath sonicator for 5-10 minutes to help break up any microscopic precipitates and facilitate dissolution.

Data Summary: Recommended Solvents
SolventKnown SolubilityRemarks
DMSO ≥ 100 mg/mL (293.05 mM)[2]Recommended for preparing high-concentration stock solutions.[2] Use newly opened, anhydrous DMSO as hygroscopic DMSO can impact solubility.[2]
DMF, DCM Soluble (qualitative)[7]Similar N-Boc-PEG compounds show good solubility. Can be used as alternative stock solvents.[7]
Aqueous Buffers Very PoorDirect dissolution is not recommended due to the hydrophobic Boc group.
Water (with heating) May increase solubility[9]Some N-Boc compounds become more miscible in water at temperatures above 60°C, but this risks deprotection.[9][10] Not recommended for routine use.

Visual Guides and Workflows

The following diagrams illustrate the recommended workflow for solubilizing this compound and its role in a key application.

G cluster_prep Preparation Strategy cluster_dilution Working Solution Preparation start Start with solid/oil This compound stock Dissolve in 100% DMSO to create a concentrated stock solution (e.g., 100 mM) start->stock vortex Vortex or sonicate until fully dissolved stock->vortex spike Add stock solution dropwise to vigorously vortexing aqueous buffer vortex->spike check Is the solution clear? spike->check success Solution ready for experiment (Final DMSO < 1%) check->success Yes troubleshoot Troubleshoot: Gently warm (37°C) or sonicate check->troubleshoot No reassess Re-evaluate final concentration or buffer composition troubleshoot->reassess

Caption: Logical workflow for solubilizing this compound.

PROTAC_Synthesis cluster_components Molecular Components cluster_synthesis Synthesis & Assembly TB Target Protein Binder (Warhead) Step1 Step 1: Couple Linker to First Ligand TB->Step1 Linker This compound (Bifunctional Linker) Linker->Step1 E3L E3 Ligase Ligand Step2 Step 2: (Deprotection) Couple Second Ligand E3L->Step2 Step1->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC

Caption: Role of this compound in a PROTAC synthesis workflow.

References

Technical Support Center: Troubleshooting Low Yield in Br-PEG3-C2-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in reactions involving Br-PEG3-C2-Boc. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule. It contains a bromo group, a triethylene glycol (PEG3) spacer, a C2 alkyl chain, and a Boc-protected amine. The bromo group allows for efficient alkylation of nucleophiles, such as primary and secondary amines or thiols, while the Boc (tert-butoxycarbonyl) group serves as a protecting group for the terminal amine, enabling its selective deprotection in a later synthetic step.[1] The PEG spacer enhances solubility and biocompatibility. Its primary application is in the synthesis of more complex molecules, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and for the development of antibody-drug conjugates (ADCs).[1]

Q2: What is the likely reaction mechanism for the conjugation of this compound with a primary amine?

The reaction of the terminal bromide of this compound with a primary amine is a nucleophilic substitution reaction, most likely proceeding through an S(_N)2 (bimolecular nucleophilic substitution) mechanism. In this mechanism, the lone pair of electrons on the amine nitrogen attacks the carbon atom attached to the bromine, and the bromide ion is displaced as a leaving group. This is a one-step process where the bond formation and bond breaking occur simultaneously.

Q3: What are the recommended storage conditions for this compound?

To ensure the stability and reactivity of this compound, it is recommended to store it at 2-8°C, protected from light, in a dry and sealed container.[1]

Troubleshooting Low Yield in the Alkylation Reaction

Low yield in the conjugation of your primary amine with this compound can stem from several factors. This guide will walk you through the most common issues and provide systematic troubleshooting steps.

Problem 1: Incomplete Reaction or Low Conversion Rate

Possible Cause 1: Suboptimal Reaction Conditions

The rate and efficiency of the S(_N)2 reaction are highly dependent on the choice of solvent, base, temperature, and reaction time.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical for an S(_N)2 reaction. Polar aprotic solvents are generally preferred as they can dissolve the reactants but do not solvate the nucleophile as strongly as polar protic solvents, leaving it more available to react.

    • Recommendation: If you are using a polar protic solvent (e.g., ethanol, methanol), consider switching to a polar aprotic solvent. If you are already using a polar aprotic solvent, you might need to optimize it.

    Solvent TypeExamplesEffect on S(_N)2 Reaction Rate
    Polar Aprotic (Recommended) Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Generally provides the fastest reaction rates.
    Polar Protic Water, Ethanol, MethanolCan slow down the reaction by solvating the amine nucleophile.
    Nonpolar Aprotic Hexane, Toluene, Dichloromethane (DCM)Generally leads to very slow reaction rates due to poor stabilization of the transition state.
  • Base Selection and Stoichiometry: A base is typically required to deprotonate the primary amine, increasing its nucleophilicity, and to neutralize the HBr generated during the reaction. A non-nucleophilic, sterically hindered base is often preferred to avoid competition with the desired reaction.

    • Recommendation: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA). Ensure you are using a sufficient excess of the base (typically 2-3 equivalents relative to the primary amine).

  • Temperature Optimization: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of starting materials or products.

    • Recommendation: If your reaction is sluggish at room temperature, try increasing the temperature in increments of 10-20°C (e.g., to 40°C or 60°C). Monitor the reaction progress closely by TLC or LC-MS to check for the appearance of side products.

  • Reaction Time: S(_N)2 reactions can vary in duration from a few hours to overnight. Incomplete reactions may simply require more time.

    • Recommendation: Monitor the reaction at several time points (e.g., 2h, 6h, 12h, 24h) to determine the optimal reaction time.

Possible Cause 2: Poor Quality or Degradation of Starting Materials

The this compound linker can degrade if not stored properly. The primary amine starting material may also be of insufficient purity.

Troubleshooting Steps:

  • Verify Starting Material Integrity: Before starting the reaction, confirm the identity and purity of both the this compound and your primary amine using analytical techniques such as NMR or LC-MS.

  • Use Fresh Reagents: If there is any doubt about the quality of your starting materials, use freshly opened or purified reagents.

Problem 2: Formation of Multiple Products or Side Reactions

Possible Cause 1: Over-alkylation of the Primary Amine

Primary amines can be alkylated twice, leading to the formation of a tertiary amine. This is a common side reaction if the newly formed secondary amine is more nucleophilic than the starting primary amine.

Troubleshooting Steps:

  • Stoichiometry Control: Use a slight excess of the primary amine relative to the this compound linker (e.g., 1.2 to 1.5 equivalents of the amine). This will favor the mono-alkylation product.

  • Slow Addition: Add the this compound linker slowly to the reaction mixture containing the primary amine and the base. This can help to maintain a low concentration of the alkylating agent and reduce the likelihood of double alkylation.

Possible Cause 2: Competing Elimination Reaction

Although less common with primary bromides, an elimination reaction (E2) can sometimes compete with the substitution reaction (S(_N)2), especially with sterically hindered bases or at higher temperatures. This would result in the formation of an alkene from the this compound linker.

Troubleshooting Steps:

  • Choice of Base: Use a less sterically hindered base if elimination is suspected.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Logical Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting low yield in your this compound alkylation reaction.

TroubleshootingWorkflow start Low Yield Observed check_sm Verify Starting Material Purity (NMR, LC-MS) start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok purify_sm Purify or Replace Starting Materials sm_ok->purify_sm No optimize_conditions Review and Optimize Reaction Conditions sm_ok->optimize_conditions Yes purify_sm->start Restart check_solvent Is the solvent a polar aprotic (e.g., ACN, DMF)? optimize_conditions->check_solvent change_solvent Change to a polar aprotic solvent. check_solvent->change_solvent No check_base Is a non-nucleophilic base used in sufficient excess (2-3 eq.)? check_solvent->check_base Yes change_solvent->optimize_conditions adjust_base Adjust base type and/or stoichiometry. check_base->adjust_base No check_temp_time Have temperature and reaction time been optimized? check_base->check_temp_time Yes adjust_base->optimize_conditions optimize_temp_time Systematically vary temperature and monitor over time. check_temp_time->optimize_temp_time No check_side_products Analyze for Side Products (LC-MS) check_temp_time->check_side_products Yes optimize_temp_time->check_side_products side_products_present Side Products Present? check_side_products->side_products_present adjust_stoichiometry Adjust Stoichiometry (excess amine) and/or use slow addition. side_products_present->adjust_stoichiometry Yes (e.g., over-alkylation) purification_issue Investigate Purification Method side_products_present->purification_issue No adjust_stoichiometry->optimize_conditions end Improved Yield purification_issue->end BocDeprotectionWorkflow start Incomplete Boc Deprotection check_acid Check Acid and Concentration (e.g., 20-50% TFA in DCM) start->check_acid acid_ok Acid/Concentration Sufficient? check_acid->acid_ok increase_acid Increase Acid Concentration or use a stronger acid (e.g., 4M HCl in dioxane) acid_ok->increase_acid No check_time_temp Review Reaction Time and Temperature acid_ok->check_time_temp Yes increase_acid->start Retry time_temp_ok Time/Temperature Sufficient? check_time_temp->time_temp_ok increase_time_temp Increase Reaction Time and/or Temperature. Monitor by LC-MS. time_temp_ok->increase_time_temp No check_scavengers Consider Side Reactions. Are scavengers needed? time_temp_ok->check_scavengers Yes increase_time_temp->start Retry add_scavengers Add Scavengers (e.g., TIS) to prevent side reactions. check_scavengers->add_scavengers end Complete Deprotection add_scavengers->end

References

Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Proteolysis Targeting Chimeras (PROTACs) using polyethylene glycol (PEG) derivatives as linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2][3] The linker, particularly a flexible PEG linker, is crucial for bringing the POI and the E3 ligase into close proximity to form a stable and productive ternary complex.[3][4] This complex formation is the essential first step for the subsequent ubiquitination and proteasomal degradation of the target protein.[5][6] PEG linkers are favored for their synthetic accessibility and their ability to allow the two binding moieties to adopt multiple conformations, which can be critical for successful ternary complex formation.[4][7]

Q2: How does the length of a PEG linker impact PROTAC activity?

The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[8] An optimal linker length is essential for establishing the correct proximity and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination.[2]

  • If the linker is too short: It may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[2][3]

  • If the linker is too long: It might not effectively bring the two proteins close enough for efficient ubiquitination, leading to reduced degradation.[3]

Systematic variation of the PEG linker length (e.g., PEG2, PEG3, PEG4, etc.) is a common and effective strategy to identify the optimal length for maximal degradation efficiency.[4][9]

Q3: What is the "hook effect" and how can linker design mitigate it?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations.[4] This occurs because an excess of the PROTAC molecule leads to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[5] A well-designed linker can help mitigate the hook effect by promoting positive cooperativity in ternary complex formation, making the ternary complex more stable than the binary complexes.[5]

Q4: How do PEG linkers influence the physicochemical properties of PROTACs, such as solubility and cell permeability?

PEG linkers are hydrophilic, which can improve the overall water solubility of the often large and hydrophobic PROTAC molecule.[1][9] However, this increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane.[4] The flexible nature of PEG linkers can be advantageous, as they may adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, a phenomenon sometimes called the "chameleon effect". Optimizing the number of PEG units is crucial to balance solubility and cell permeability.[10] If poor cell permeability is suspected, synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers can be a viable strategy.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no target protein degradation 1. Suboptimal Linker Length: The linker may be too short, causing steric hindrance, or too long, preventing effective ubiquitination.[3]2. Inefficient Ternary Complex Formation: The flexibility and length of the PEG linker may not be optimal for the required protein-protein interactions.[4]3. Poor Cell Permeability: The hydrophilicity of the PEG linker might be hindering the PROTAC from reaching its intracellular target.[4]1. Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4, PEG5) to identify the optimal length.[4]2. Directly evaluate ternary complex formation using biophysical assays like NanoBRET or Surface Plasmon Resonance (SPR).[4]3. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cellular uptake.[4]
Pronounced "hook effect" at low concentrations 1. High-Affinity Binary Interactions: The individual ligands for the POI and E3 ligase may have very high affinities, favoring the formation of binary complexes.[4]2. Suboptimal Linker Conformation: The PEG linker might be adopting conformations that favor binary over ternary complex formation.1. Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity.[4]2. Experiment with linkers of different compositions (e.g., alkyl chains) or rigidity to alter the conformational landscape of the PROTAC.[4]
Off-target protein degradation 1. Lack of Selectivity of the Target-Binding Ligand: The "warhead" of the PROTAC may have affinity for other proteins.2. Linker-Induced Off-Target Ternary Complexes: The linker may facilitate the formation of ternary complexes with unintended proteins.1. Confirm the selectivity of your target-binding ligand.2. Systematically vary the linker length and composition, as this can influence the conformation of the ternary complex and improve selectivity.[11]3. Consider switching to a different E3 ligase, as they have different endogenous substrates and may form different off-target complexes.[11]

Quantitative Data Summary

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. Below are examples from the literature illustrating the impact of linker length on degradation efficiency.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [10]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [7][10]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%

Table 3: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [12]

PROTACLinker CompositionDC50 (nM)Dmax (%)
RC-1Reversible covalent, PEG22.8>95%
RC-2Reversible covalent, PEG32.0>95%
RC-3Reversible covalent, PEG41.8>95%
RC-4Reversible covalent, PEG52.5>95%

Experimental Protocols

Protocol 1: Western Blot for Measuring PROTAC-Induced Protein Degradation (DC50/Dmax Determination)

This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[5][13]

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[13]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. Treat the cells for a predetermined time (e.g., 24 hours). Include a vehicle-only control.[13]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[5][13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.[5]

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[5]

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation versus the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[13]

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation in Live Cells

This assay allows for the real-time detection and characterization of ternary complex formation in a physiological cellular environment.[9][14]

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the E3 ligase component (e.g., CRBN or VHL)

  • Transfection reagent

  • White, 96-well assay plates

  • Opti-MEM™ I Reduced Serum Medium

  • PROTAC of interest

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Substrate

  • Luminometer with 460 nm and >610 nm filters

Methodology:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors. A 1:10 ratio of donor to acceptor plasmid is a good starting point.[9]

  • Cell Seeding: Seed the transfected cells into white, 96-well assay plates.[9]

  • Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).[9]

  • Reagent Addition: Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™. Add this reagent to each well.[9]

  • Signal Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-enabled luminometer.[9]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[9]

    • Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Bmax values for ternary complex formation.[9]

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics and Cooperativity

SPR is a label-free technique used to measure the kinetics (kon and koff) and affinity (KD) of binary and ternary complex formation in real-time.[15][16]

Materials:

  • SPR instrument (e.g., Biacore™)

  • Sensor chip (e.g., CM5 or streptavidin-coated)

  • Purified, biotinylated E3 ligase complex (e.g., VCB)

  • Purified target protein (POI)

  • PROTAC of interest

  • SPR running buffer

Methodology:

  • Ligand Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.[15]

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface.

    • Measure the association and dissociation rates to determine the binary binding affinity (KD-binary).[15]

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (e.g., 20-50 times greater than its binary KD to the PROTAC) mixed with varying concentrations of the PROTAC.[16]

    • Inject these solutions over the immobilized E3 ligase surface. The increase in the binding response compared to the binary interaction indicates the formation of the ternary complex.[17]

    • Measure the association and dissociation rates to determine the ternary complex binding affinity (KD-ternary).

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to obtain kinetic rate constants (ka and kd) and the dissociation constant (KD).

    • Calculate the cooperativity factor (α) using the formula: α = KD-binary / KD-ternary .[16] An α value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_Workflow start Start: Design PROTAC Library (Varying PEG Linker Lengths) synthesis Synthesize & Purify PROTAC Candidates start->synthesis biophysical Biophysical Assays (SPR, NanoBRET™) - Ternary Complex Formation - Binding Kinetics synthesis->biophysical cellular Cellular Assays (Western Blot) - Protein Degradation (DC50/Dmax) biophysical->cellular data_analysis Analyze Data - Compare Linker Lengths - Identify Optimal Candidate cellular->data_analysis decision Optimal Degradation Achieved? data_analysis->decision end End: Lead Candidate Identified decision->end Yes revise Revise Linker Design (Length, Composition) decision->revise No revise->synthesis Troubleshooting_Flowchart start Start: Low/No Target Degradation q1 Does PROTAC form a ternary complex in vitro? (SPR, TR-FRET) start->q1 a1_no Issue: Inefficient Ternary Complex Formation q1->a1_no No q2 Does PROTAC engage target and E3 ligase in cells? (Cellular Target Engagement Assay) q1->q2 Yes s1 Action: Synthesize library with different PEG linker lengths and/or compositions. a1_no->s1 a2_no Issue: Poor Cell Permeability or Efflux q2->a2_no No a3_yes Issue: Non-productive complex or downstream pathway issue. q2->a3_yes Yes s2 Action: Modify linker to balance hydrophilicity/ hydrophobicity. a2_no->s2 s3 Action: Alter linker attachment points. Confirm proteasome activity. a3_yes->s3

References

Technical Support Center: Br-PEG3-C2-Boc Conjugation to Complex Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Br-PEG3-C2-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful conjugation of this PROTAC linker to complex proteins.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive group in this compound and which amino acid residues does it target?

The primary reactive group is the bromo group (-Br), which is an alkyl halide. It primarily targets nucleophilic amino acid residues. The intended target for specific conjugation is typically the thiol group of cysteine residues via an SN2 reaction, forming a stable thioether bond. However, side reactions can occur with other nucleophilic residues.

Q2: What are the most common side reactions observed during conjugation with this compound?

The bromo group can react with other nucleophilic amino acid side chains, leading to a heterogeneous product mixture. The most common side reactions involve the alkylation of:

  • Lysine residues: The ε-amino group of lysine is nucleophilic and can be alkylated.[1]

  • Histidine residues: The imidazole side chain of histidine can also undergo alkylation.[1][2]

  • N-terminal α-amino group: The primary amine at the N-terminus of the protein is also a potential site for alkylation.

Q3: How can I minimize these side reactions and improve the specificity of the conjugation?

Optimizing the reaction pH is crucial for maximizing specificity. The thiol group of cysteine has a lower pKa (around 8.5) compared to the amino group of lysine (around 10.5).[3] By performing the reaction at a pH between 6.5 and 7.5, the cysteine thiol is more readily deprotonated to the more nucleophilic thiolate anion, while the majority of lysine residues remain protonated and less reactive.[4]

Q4: What are the recommended storage and handling conditions for this compound?

For long-term stability, this compound should be stored in its pure form at -20°C for up to 3 years.[5] If dissolved in a solvent like DMSO, the stock solution should be stored at -80°C and used within 6 months, or at -20°C for up to 1 month.[5][6] It is important to use freshly opened or properly stored anhydrous DMSO, as the reagent can be sensitive to moisture.[5][6]

Q5: How can I confirm that the conjugation reaction was successful?

Several analytical techniques can be used to characterize the conjugate and determine the degree of PEGylation:

  • SDS-PAGE: A noticeable shift in the molecular weight of the protein band indicates successful conjugation.

  • Size-Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of the protein, leading to an earlier elution time compared to the unconjugated protein.[7][8][]

  • Mass Spectrometry (MS): Provides a precise mass of the conjugate, allowing for the determination of the number of attached PEG linkers.[10]

  • ¹H NMR Spectroscopy: Can be used to quantify the degree of PEGylation by comparing the integrals of PEG-specific protons to protein-specific protons.[11][12]

Troubleshooting Guide

This guide addresses common challenges encountered during the conjugation of this compound to complex proteins and provides potential solutions.

Problem Possible Causes Recommended Solutions
Low or No Conjugation Efficiency Suboptimal pH: The reaction pH is outside the optimal range for thiol reactivity (6.5-7.5).Adjust the reaction buffer to a pH between 6.5 and 7.5 using a non-nucleophilic buffer such as phosphate or HEPES.
Insufficient Molar Ratio of this compound: The concentration of the PEG linker is too low relative to the protein.Increase the molar excess of this compound to the protein. A typical starting point is a 5-20 fold molar excess. Perform a titration to determine the optimal ratio for your specific protein.
Inaccessible Cysteine Residues: The target cysteine residues are buried within the protein's three-dimensional structure.Consider partial denaturation of the protein under non-reducing conditions to expose the cysteine residues. Alternatively, protein engineering can be used to introduce a more accessible cysteine.
Presence of Reducing Agents: Reducing agents like DTT or TCEP can interfere with the conjugation reaction.Ensure complete removal of any reducing agents used for disulfide bond reduction prior to adding the this compound linker. This can be achieved through dialysis or using a desalting column.
Protein Precipitation or Aggregation High Degree of PEGylation: Over-conjugation can alter the protein's solubility and lead to aggregation.Reduce the molar ratio of this compound to the protein. Shorten the reaction time or lower the reaction temperature (e.g., incubate at 4°C overnight instead of room temperature).[13]
Unfavorable Buffer Conditions: The buffer composition or pH may not be optimal for protein stability.Screen different buffer systems and pH values to find conditions that maintain protein stability during the conjugation reaction.
High Protein Concentration: Concentrated protein solutions are more prone to aggregation.Perform the conjugation reaction at a lower protein concentration (e.g., < 5 mg/mL).[13]
Use of Stabilizing Excipients: Lack of stabilizers in the reaction buffer.Add stabilizing excipients such as L-Arginine (e.g., 50 mM) or glycerol (e.g., 5-10% v/v) to the reaction buffer to improve protein stability.[13]
Heterogeneous Product (Multiple PEGylated Species) Lack of Site-Specificity: The bromo group is reacting with other nucleophilic residues (e.g., lysine, histidine) in addition to cysteine.Optimize the reaction pH to be between 6.5 and 7.5 to favor reaction with cysteine thiols.[4]
High Molar Ratio of PEG Linker: A large excess of the PEG linker increases the likelihood of non-specific reactions.Reduce the molar ratio of this compound to the protein and perform a titration to find the optimal balance between conjugation efficiency and specificity.
Difficulty in Purifying the Conjugate Similar Properties of Conjugated and Unconjugated Protein: The small size of the this compound linker may not provide a sufficient difference in size or charge for easy separation.Utilize a combination of chromatographic techniques. SEC can separate based on size, while IEX can separate based on charge differences that may arise from the conjugation.[7][] HIC or RPC can also be effective as PEGylation can alter the protein's hydrophobicity.[][14][15]
Presence of Excess Unreacted PEG Linker: A large excess of the linker can co-elute with the protein conjugate in some chromatographic methods.Use a desalting column or dialysis with an appropriate molecular weight cutoff (MWCO) to remove the small molecular weight PEG linker before further purification steps.

Experimental Protocols

General Protocol for this compound Conjugation to a Cysteine-Containing Protein

This protocol provides a general framework. Optimization of molar ratios, reaction time, and temperature is recommended for each specific protein.

1. Materials:

  • Cysteine-containing protein in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.2-7.4).

  • This compound linker.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

  • Quenching Solution: 1 M N-acetyl-L-cysteine in reaction buffer.

  • Desalting column (e.g., PD-10) or dialysis cassette (e.g., 10 kDa MWCO).

  • Purification system (e.g., FPLC with SEC or IEX column).

2. Procedure:

  • Protein Preparation:

    • If the protein has disulfide bonds that need to be reduced to expose the target cysteine, treat the protein with a 10-fold molar excess of a reducing agent like TCEP for 1 hour at room temperature.

    • Remove the reducing agent completely using a desalting column or dialysis against the Reaction Buffer.

    • Determine the protein concentration using a suitable method (e.g., A280 measurement or BCA assay).

  • This compound Stock Solution Preparation:

    • Dissolve this compound in anhydrous DMSO to prepare a 100 mM stock solution.

  • Conjugation Reaction:

    • Dilute the protein to a final concentration of 1-5 mg/mL in the Reaction Buffer.

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold molar excess).

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10 mM to react with any excess this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess unreacted PEG linker and quenching reagent using a desalting column or dialysis against a suitable purification buffer (e.g., PBS, pH 7.4).

    • Purify the protein-PEG conjugate from the unconjugated protein using an appropriate chromatography method such as Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).[7][]

3. Characterization:

  • Analyze the purified conjugate by SDS-PAGE, SEC, and Mass Spectrometry to confirm successful conjugation and determine the degree of PEGylation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Reduction & Buffer Exchange) conjugation Conjugation Reaction (pH 7.0, RT or 4°C) protein_prep->conjugation peg_prep This compound Stock Solution peg_prep->conjugation quenching Quenching (N-acetyl-L-cysteine) conjugation->quenching desalting Removal of Excess Reagents (Desalting/Dialysis) quenching->desalting chromatography Chromatographic Purification (SEC/IEX) desalting->chromatography analysis Characterization (SDS-PAGE, MS, SEC) chromatography->analysis troubleshooting_logic cluster_solutions Potential Solutions start Low Conjugation Efficiency? ph Optimize pH (6.5-7.5) start->ph Yes ratio Increase Molar Ratio of PEG Linker start->ratio Yes accessibility Improve Cysteine Accessibility start->accessibility Yes reducing_agent Ensure Complete Removal of Reducing Agents start->reducing_agent Yes end Re-evaluate Conjugation ph->end ratio->end accessibility->end reducing_agent->end

References

how to prevent side reactions with Br-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Br-PEG3-C2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and troubleshooting common issues encountered during its use in chemical synthesis and bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule widely used in organic synthesis and bioconjugation.[1] Its structure consists of three key components:

  • A bromo group , which serves as a reactive site for nucleophilic substitution, allowing for conjugation to molecules containing functional groups like thiols, amines, or hydroxyls.[2]

  • A hydrophilic polyethylene glycol (PEG) spacer (PEG3), which enhances the solubility and biocompatibility of the resulting conjugate.[1][3]

  • A tert-butoxycarbonyl (Boc) protected amine , which allows for subsequent deprotection to reveal a primary amine for further reactions in a multi-step synthesis.[1][4]

Its primary application is in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.[5][6] It is also valuable in the development of antibody-drug conjugates (ADCs) and for modifying surfaces for biomedical applications.[1]

Q2: How should I properly store and handle this compound?

Proper storage is critical to prevent degradation and ensure the reactivity of this compound. It is recommended to store the compound at 2-8°C, protected from light, in a dry, and sealed container.[1] For long-term storage, temperatures of -20°C to -80°C are advised.[5] PEG derivatives are sensitive to light and oxidation, so it is best to store them under an inert atmosphere such as argon or nitrogen.

Q3: What are the most common side reactions associated with the functional groups of this compound?

The three main functional groups of this compound each have potential side reactions:

  • Bromo Group: Can undergo elimination reactions in the presence of a strong, sterically hindered base, leading to an alkene. It can also react with trace amounts of water or other nucleophiles present in the reaction mixture.

  • PEG Spacer: The ether linkages in the PEG chain can be susceptible to oxidative degradation, especially in the presence of metal ions and oxygen. Under strongly acidic or basic conditions, the PEG chain can also undergo cleavage.

  • Boc-Protected Amine: The Boc group is labile in strong acid.[7] During deprotection, the formation of a tert-butyl cation can lead to side reactions, such as the alkylation of electron-rich aromatic rings or other nucleophiles in the substrate.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield of Conjugated Product Degradation of this compound: The linker may have degraded due to improper storage (exposure to light, moisture, or oxygen).- Confirm the integrity of the linker using techniques like NMR or mass spectrometry before use.- Always store the compound under the recommended conditions (2-8°C or -20°C, dry, dark, inert atmosphere).[1][5]
Suboptimal Reaction Conditions: The base, solvent, or temperature may not be ideal for the specific nucleophile being used.- Screen different non-nucleophilic bases (e.g., DIPEA, DBU) and solvents (e.g., DMF, DMSO, acetonitrile).- Optimize the reaction temperature. While heating can increase the reaction rate, it can also promote side reactions.
Low Nucleophilicity of the Substrate: The nucleophile on the substrate may not be reactive enough to displace the bromide.- Consider converting the nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide).- Increase the concentration of the nucleophilic substrate.
Formation of Multiple Products Reaction with Multiple Nucleophilic Sites: If your substrate has multiple nucleophilic sites, the bromo group can react non-specifically.- Use protecting groups for other reactive sites on your substrate.- Adjust the stoichiometry to favor monosubstitution.
Side Reactions of the Boc Group: Premature deprotection of the Boc group under acidic conditions can lead to further unwanted reactions.- Ensure the reaction conditions are not acidic. If acidic byproducts are formed, consider adding a non-nucleophilic base as a scavenger.- For subsequent Boc deprotection, use a scavenger like triethylsilane or anisole to trap the tert-butyl cation.
Product is Unstable Cleavage of the Linker: The PEG linker may be cleaving under the experimental or work-up conditions.- Avoid strongly acidic or basic conditions during reaction and purification.[8] - Ensure that the reaction is free of metal contaminants that could catalyze oxidative cleavage.
Difficulty in Purification Hydrophilicity of the Product: The PEG chain can make the final product highly soluble in water, complicating extraction and chromatography.- Use reverse-phase chromatography for purification.- Lyophilization can be an effective method for isolating water-soluble products.

Quantitative Data Summary

The following table summarizes key physicochemical properties and recommended storage conditions for this compound and similar linkers.

PropertyValueReference
Molecular Formula C₁₃H₂₅BrO₅[1]
Molecular Weight 341.24 g/mol [1]
Recommended Storage 2-8°C, protected from light, dry, sealed[1]
Long-term Storage -20°C to -80°C[5]
Solubility Soluble in DMSO, DCM, DMF[9]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a general method for conjugating this compound to a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing substrate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel and magnetic stirrer

Procedure:

  • Dissolve the amine-containing substrate (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (2-3 equivalents) to the solution.

  • In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF.

  • Add the this compound solution dropwise to the amine solution while stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50°C) to increase the rate if necessary.

  • Monitor the reaction progress by an appropriate technique (e.g., LC-MS or TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to yield a free amine.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • (Optional) Scavenger such as triethylsilane or anisole

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • If the substrate is sensitive to alkylation, add a scavenger (1-2 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA (typically 20-50% v/v in DCM) dropwise to the solution.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the deprotection by LC-MS or TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted.

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_deprotection Step 2: Boc Deprotection a Amine Substrate + this compound b Add DIPEA in DMF a->b c Reaction at RT to 50°C b->c d Work-up and Purification c->d e Conjugated Product d->e f Conjugated Product g Add TFA in DCM f->g h Reaction at 0°C to RT g->h i Solvent Removal h->i j Final Deprotected Product i->j

Caption: A two-step workflow for conjugation and deprotection using this compound.

side_reactions cluster_bromo Bromo Group Reactivity cluster_peg PEG Chain Stability cluster_boc Boc Group Reactivity main This compound nucleophilic_sub Desired Nucleophilic Substitution main->nucleophilic_sub elimination Elimination (Strong Base) main->elimination hydrolysis Hydrolysis (H2O) main->hydrolysis oxidation Oxidative Cleavage (Metal Ions, O2) main->oxidation deprotection Desired Deprotection (Strong Acid) main->deprotection alkylation Side-chain Alkylation (t-butyl cation) deprotection->alkylation generates

Caption: Potential reaction pathways and side reactions of this compound.

References

Technical Support Center: Optimizing Br-PEG3-C2-Boc Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction times and overall success of coupling reactions involving Br-PEG3-C2-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule. It features a bromo group, a triethylene glycol (PEG3) spacer, a two-carbon ethyl chain (C2), and a tert-butyloxycarbonyl (Boc) protected amine.[1] Its primary application is in bioconjugation and organic synthesis, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[2] The bromo group serves as a reactive handle for nucleophilic substitution, while the Boc-protected amine allows for subsequent deprotection and further functionalization. The PEG spacer enhances solubility and provides spatial separation between conjugated molecules.[1]

Q2: What type of reaction is typically used to couple this compound with other molecules?

The most common reaction is a nucleophilic substitution where a nucleophile, typically a primary or secondary amine, displaces the bromide ion. The bromo group on the linker is a good leaving group, facilitating this reaction.[3][4][5]

Q3: What are the key factors influencing the reaction time of the this compound coupling?

Several factors can influence the reaction time:

  • Nucleophilicity of the substrate: More nucleophilic amines will react faster. Generally, primary amines are more reactive than secondary amines.

  • Steric hindrance: Bulky groups near the reacting amine can slow down the reaction rate.

  • Reaction temperature: Higher temperatures generally lead to faster reaction rates.

  • Solvent: Polar aprotic solvents like DMF or DMSO are commonly used and can influence reaction rates.

  • Base: The presence and strength of a non-nucleophilic base can affect the deprotonation of the amine nucleophile and influence the reaction.

Q4: How can I monitor the progress of the coupling reaction?

Reaction progress can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): To observe the disappearance of the starting materials and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To get a more accurate assessment of the consumption of reactants and formation of the desired product mass.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction 1. Low Reactivity of the Amine: The amine substrate may be weakly nucleophilic or sterically hindered. 2. Suboptimal Reaction Temperature: The reaction may require more energy to proceed at a reasonable rate. 3. Inappropriate Solvent: The chosen solvent may not be optimal for the reaction.1. Increase Reaction Temperature: Gradually increase the temperature (e.g., to 50-80 °C) and monitor the reaction progress. 2. Add a Non-nucleophilic Base: A mild, non-nucleophilic base like diisopropylethylamine (DIPEA) can facilitate the reaction by deprotonating the amine. 3. Switch to a more polar aprotic solvent: Consider using DMF or DMSO if not already in use.
Low Product Yield 1. Side Reactions: The starting materials may be degrading under the reaction conditions. 2. Over-alkylation: If the product amine is more nucleophilic than the starting amine, it can react with another molecule of this compound. 3. Difficult Purification: The product may be difficult to separate from starting materials or byproducts.1. Use a slight excess of the amine nucleophile: This can help drive the reaction to completion and minimize unreacted this compound. 2. Optimize reaction time and temperature: Avoid unnecessarily long reaction times or high temperatures to minimize degradation. 3. Purify using an appropriate method: Flash column chromatography on silica gel is a common method for purifying such products.
Formation of Multiple Products 1. Presence of multiple reactive sites on the substrate: Your target molecule may have more than one nucleophilic site. 2. Boc group instability: Although generally stable, extreme conditions could potentially lead to partial deprotection.1. Use a protecting group strategy: If your substrate has other reactive amines, consider protecting them before the coupling reaction. 2. Ensure mild reaction conditions: Avoid strong acids or bases that could affect the Boc protecting group.

Experimental Protocols

General Protocol for Coupling this compound with a Primary Amine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary amine substrate

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel and stirring apparatus

  • TLC plates and appropriate eluent system

  • LC-MS for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary amine substrate (1.0 equivalent) in anhydrous DMF or DMSO under an inert atmosphere.

  • Add this compound (1.0 - 1.2 equivalents) to the solution.

  • Add a non-nucleophilic base such as DIPEA (1.5 - 2.0 equivalents).

  • Stir the reaction mixture at room temperature or an elevated temperature (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Coupling
ParameterTypical Range/ValueNotes
Reactant Ratio (Amine:Linker) 1:1 to 1:1.2A slight excess of the linker can help drive the reaction to completion.
Solvent DMF, DMSOPolar aprotic solvents are generally preferred.
Base DIPEA, Et3NA non-nucleophilic base is recommended to avoid side reactions.
Base Equivalents 1.5 - 2.0To sufficiently deprotonate the amine nucleophile.
Temperature Room Temperature to 80 °CHigher temperatures can significantly reduce reaction times.
Reaction Time 2 - 24 hoursHighly dependent on the specific substrates and conditions.

Disclaimer: The values in this table are approximate and should be used as a starting point for optimization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine in DMF/DMSO add_linker Add this compound prep_amine->add_linker add_base Add DIPEA add_linker->add_base react Stir at RT - 80°C add_base->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract & Wash quench->extract purify Column Chromatography extract->purify product Purified Product purify->product

Caption: Experimental workflow for this compound coupling.

troubleshooting_logic start Reaction Issue? slow_rxn Slow/Incomplete Reaction start->slow_rxn low_yield Low Yield start->low_yield multi_prod Multiple Products start->multi_prod sol_slow1 Increase Temperature slow_rxn->sol_slow1 sol_slow2 Add Base (DIPEA) slow_rxn->sol_slow2 sol_slow3 Change Solvent slow_rxn->sol_slow3 sol_yield1 Use Excess Amine low_yield->sol_yield1 sol_yield2 Optimize Time/Temp low_yield->sol_yield2 sol_yield3 Optimize Purification low_yield->sol_yield3 sol_multi1 Protecting Group Strategy multi_prod->sol_multi1 sol_multi2 Use Milder Conditions multi_prod->sol_multi2

Caption: Troubleshooting logic for common coupling issues.

References

Technical Support Center: Purification of Br-PEG3-C2-Boc Synthesized PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTACs synthesized using the Br-PEG3-C2-Boc linker.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of your this compound synthesized PROTAC.

Problem: Low Yield of Final PROTAC Product After Purification

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress using LC-MS to ensure completion before starting the purification process.[1] - Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reactants.
Product Degradation - Assess the stability of your PROTAC under the purification conditions. The PEG linker can sometimes be sensitive to acidic or basic conditions. - If using reverse-phase HPLC, consider using a buffered mobile phase to maintain a neutral pH.
Poor Solubility - Ensure the crude product is fully dissolved in the initial solvent before loading onto the chromatography column.[2] - For flash chromatography, try different solvent systems to improve solubility. For HPLC, consider adding a small percentage of a stronger organic solvent to the sample solvent.
Adsorption to Silica Gel - The PEG linker and other polar moieties in the PROTAC can lead to strong adsorption on silica gel. - Try using a different stationary phase, such as alumina or a bonded-phase silica gel. - Add a small amount of a polar modifier, like methanol or triethylamine (for basic compounds), to the mobile phase to reduce tailing and improve recovery.
Loss During Work-up - Minimize the number of extraction and transfer steps. - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent.

Problem: Co-elution of Impurities with the PROTAC Product

Possible Cause Troubleshooting Steps
Similar Polarity of Impurities - Flash Chromatography: Use a shallower solvent gradient to improve separation.[3] Consider trying a different solvent system with different selectivities (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol). - Reverse-Phase HPLC: Optimize the gradient profile. A longer, shallower gradient can improve the resolution of closely eluting peaks.[4] Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity.[5]
Presence of Unreacted Starting Materials - Ensure the reaction has gone to completion before purification. - If starting materials are significantly different in polarity, they should be easily separable with standard chromatography. If not, a different purification technique may be necessary.
Formation of Side Products - Analyze the impurities by LC-MS to identify their structures. This can provide insight into side reactions occurring during synthesis. - Adjusting reaction conditions (e.g., temperature, order of addition of reagents) may minimize the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-pass purification strategy for a PROTAC synthesized with a this compound linker?

A1: A common and effective initial purification method is silica gel flash column chromatography. A gradient elution with a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes is typically a good starting point. The polarity of the PROTAC will depend on the specific warhead and E3 ligase ligand used.

Q2: When should I consider using reverse-phase HPLC for purification?

A2: Reverse-phase HPLC is recommended when high purity (>95%) is required, for example, for in vitro or in vivo assays. It is particularly useful for separating closely related impurities that are difficult to resolve by flash chromatography.[6][7]

Q3: My PROTAC seems to be degrading during purification. What can I do?

A3: PROTACs, especially those with complex linkers, can be sensitive to pH and temperature. If you suspect degradation:

  • Avoid harsh conditions: Do not use strongly acidic or basic mobile phases unless necessary.

  • Work at lower temperatures: If possible, conduct purification steps at room temperature or below.

  • Assess stability: Before large-scale purification, perform a small-scale stability test of your PROTAC in the intended purification solvents.

Q4: I am observing poor peak shape (e.g., tailing) during reverse-phase HPLC. What could be the cause?

A4: Poor peak shape can be due to several factors:

  • Secondary interactions with the stationary phase: The presence of basic or acidic functional groups in your PROTAC can interact with residual silanols on the silica-based C18 column. Adding a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape for acidic compounds, while an additive like triethylamine or ammonia can help with basic compounds.

  • Column overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or sample concentration.

  • Inappropriate solvent for sample dissolution: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Experimental Protocols

Protocol 1: General Method for Flash Column Chromatography Purification

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol), add silica gel, and then evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing:

    • Select an appropriately sized silica gel column based on the amount of crude material.

    • Pack the column using the initial mobile phase (e.g., 100% dichloromethane or a low percentage of methanol in dichloromethane).

  • Loading the Sample:

    • If the sample is in solution, carefully load it onto the top of the packed column.

    • If the sample is adsorbed onto silica, carefully add the dry powder to the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.

    • Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC) or LC-MS.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified PROTAC.

Protocol 2: General Method for Reverse-Phase HPLC Purification

  • System Preparation:

    • Use a preparatory or semi-preparatory HPLC system with a C18 column.

    • Prepare the mobile phases. A common system is:

      • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% trifluoroacetic acid.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Sample Preparation:

    • Dissolve the partially purified or crude PROTAC in a suitable solvent, preferably the initial mobile phase, at a known concentration.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Method Development (Analytical Scale):

    • Perform an initial analytical run with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the retention time of the product and the separation from impurities.

    • Optimize the gradient to achieve baseline separation of the product from impurities. A shallower gradient around the elution time of the product will improve resolution.

  • Preparative-Scale Purification:

    • Scale up the optimized analytical method to the preparative column. Adjust the flow rate and injection volume according to the column size.

    • Inject the sample and collect fractions corresponding to the product peak.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the organic solvent (e.g., acetonitrile) under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.

Visualizations

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification cluster_final Final Product start Crude PROTAC flash_chrom Flash Chromatography start->flash_chrom Initial Cleanup purity_check1 Purity Check (TLC/LC-MS) flash_chrom->purity_check1 hplc Reverse-Phase HPLC purity_check1->hplc If purity <95% final_product Pure PROTAC (>95%) purity_check1->final_product If purity >95% purity_check2 Purity & Identity Confirmation (LC-MS, NMR) hplc->purity_check2 purity_check2->final_product

Caption: A typical purification workflow for this compound synthesized PROTACs.

References

addressing steric hindrance with Br-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Br-PEG3-C2-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this versatile PEG linker, with a particular focus on addressing challenges posed by steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule featuring a bromo group, a triethylene glycol (PEG3) spacer, and a Boc-protected amine.[1][2] Its structure makes it highly useful in bioconjugation and the development of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3][4][5] The bromo group allows for efficient coupling reactions, the PEG spacer enhances solubility and provides spatial separation between conjugated molecules, and the Boc-protected amine allows for selective deprotection and subsequent reaction.[1][6]

Q2: What is steric hindrance and how can it affect my experiments with this compound?

A2: Steric hindrance is a chemical phenomenon where the size and shape of molecules impede a chemical reaction.[7][8] In the context of this compound, the PEG chain and the molecules being conjugated can physically block the reactive ends of the linker from efficiently reaching their target functional groups. This can lead to lower reaction yields, incomplete conjugation, or the formation of undesired side products. The length of the PEG linker is a critical factor; while it can help overcome steric hindrance between the conjugated molecules, the linker itself can also contribute to steric crowding.[9][10]

Q3: I am observing low conjugation efficiency. Could steric hindrance be the cause?

A3: Yes, low conjugation efficiency is a common symptom of steric hindrance. Several factors related to steric hindrance could be at play:

  • Inaccessible conjugation sites: The target functional group on your protein, peptide, or other molecule may be located in a sterically crowded region.

  • Suboptimal linker length: The PEG3 spacer may not be long enough to provide adequate separation between the molecules you are trying to conjugate, leading to steric clashes.[11]

  • Bulky interacting partners: The molecules you are conjugating may be large or have complex three-dimensional structures that physically impede the reaction.

Q4: How can I troubleshoot low reaction yields suspected to be caused by steric hindrance?

A4: To troubleshoot low yields, consider the following strategies:

  • Optimize reaction conditions: Modifying the temperature, reaction time, and pH can help overcome kinetic barriers caused by steric hindrance. For instance, extending the reaction time or performing the reaction at a slightly elevated temperature (while monitoring molecule stability) may improve yields.

  • Vary the molar ratio of reactants: Increasing the concentration of the less sterically hindered reactant can sometimes drive the reaction forward. However, be mindful that a large excess of the PEG linker may complicate purification.

  • Consider a longer PEG linker: If steric hindrance between the conjugated molecules is the primary issue, using a linker with a longer PEG chain (e.g., PEG4, PEG6, or longer) can provide the necessary separation.[12][13]

  • Modify the conjugation strategy: If possible, consider attaching the linker to a more accessible site on your target molecule.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered when using this compound, with a focus on problems arising from steric hindrance.

Problem Potential Cause (Steric Hindrance Related) Suggested Solution
Low or no product formation - Inaccessible reactive site on the target molecule.- Insufficient linker length leading to steric clash between the biomolecule and the payload.[7]- Optimize reaction conditions (increase temperature, extend reaction time).- Re-evaluate the conjugation site on the target molecule for better accessibility.- Synthesize or procure a similar linker with a longer PEG chain to increase spatial separation.
Incomplete reaction/presence of starting material - High steric bulk around the reaction center slowing down the reaction rate.- Increase the molar excess of the less hindered reactant.- Add a catalyst or change the solvent to one that may better solvate the transition state.- Allow the reaction to proceed for a longer duration.
Formation of multiple products or side-products - The PEG linker, while intended to reduce steric hindrance, may fold back and react with the starting molecule in an unintended way.- Steric hindrance may favor alternative, less hindered reactive sites on the target molecule.- Purify the starting materials to ensure high purity.- Optimize the stoichiometry to favor the desired reaction pathway.- Characterize the side-products to understand the alternative reaction pathways and adjust the strategy accordingly.
Difficulty in purifying the final conjugate - The PEG linker increases the hydrodynamic radius of the molecule, which can cause it to co-elute with other large molecules during size-exclusion chromatography.[14][]- Employ alternative purification techniques such as ion-exchange chromatography, hydrophobic interaction chromatography, or affinity chromatography.[14][][16]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Molecule

This protocol outlines a general method for reacting the bromo group of this compound with a sulfhydryl group on a peptide or protein.

  • Preparation of the Thiol-Containing Molecule:

    • Ensure the thiol group is free and not part of a disulfide bond. If necessary, reduce the molecule with a suitable reducing agent like TCEP or DTT.

    • Remove the reducing agent prior to conjugation using dialysis or a desalting column.

  • Reaction Setup:

    • Dissolve the thiol-containing molecule in a suitable buffer, typically a phosphate buffer at pH 7.0-7.5.

    • Dissolve this compound in a compatible organic solvent like DMSO or DMF.

    • Add the this compound solution to the solution of the thiol-containing molecule. A typical starting molar ratio is a 5- to 20-fold excess of the PEG linker.

  • Reaction Conditions:

    • Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

    • Purify the conjugate using an appropriate chromatographic technique, such as reversed-phase HPLC or size-exclusion chromatography.[17]

  • Characterization:

    • Confirm the successful conjugation and purity of the product using techniques like LC-MS and SDS-PAGE.[17][18]

Protocol 2: Boc Deprotection and Subsequent Amine Coupling

This protocol describes the removal of the Boc protecting group and subsequent reaction of the newly freed amine.

  • Boc Deprotection:

    • Dissolve the Boc-protected PEG conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 20-50% TFA.

    • Stir the reaction at room temperature for 30-60 minutes.

    • Remove the TFA and solvent under reduced pressure.

  • Amine Coupling (NHS Ester Chemistry):

    • Activate the carboxylic acid of the molecule to be conjugated using a carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester.[19]

    • Dissolve the deprotected PEG-amine conjugate in a suitable buffer (e.g., PBS at pH 7.4).

    • Add the activated NHS-ester to the PEG-amine solution.

  • Reaction and Purification:

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Purify the final conjugate using chromatography.

  • Characterization:

    • Analyze the final product by LC-MS to confirm the mass of the desired conjugate.

Visualizing Experimental Workflows

References

Technical Support Center: Optimizing PROTAC Activity by Modulating Linker Rigidity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of linker rigidity on the activity of Proteolysis Targeting Chimeras (PROTACs). The following information focuses on a case study comparing a flexible Br-PEG3-C2-Boc linker with a more rigid counterpart.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the linker in a PROTAC?

A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1] Its length, chemical composition, and flexibility are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[2][3]

Q2: What are the key differences between a flexible linker like this compound and a rigid linker?

A2: Flexible linkers, such as those containing polyethylene glycol (PEG) chains, offer conformational freedom, which can be advantageous for allowing the PROTAC to adopt multiple orientations to facilitate ternary complex formation.[3] They also tend to enhance the solubility of the PROTAC molecule.[4] However, high flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[3]

Rigid linkers, which often incorporate structures like alkynes, triazoles, or cyclic moieties (e.g., piperazine), can pre-organize the PROTAC into a bioactive conformation.[5][6] This can reduce the entropic cost of binding and lead to a more stable ternary complex, potentially increasing degradation efficiency.[6] However, a rigid linker that is not optimally designed can introduce steric hindrance and prevent the formation of a productive complex.[7]

Q3: My PROTAC with a this compound linker shows low degradation of the target protein. What are the potential linker-related issues?

A3: Low degradation efficiency with a flexible PEG-based linker can stem from several factors:

  • Inefficient Ternary Complex Formation: The high flexibility of the PEG chain may not be optimal for the specific protein-protein interactions required for a stable ternary complex.[5]

  • Poor Cell Permeability: While PEG linkers can improve solubility, their hydrophilicity can sometimes hinder passive diffusion across cell membranes.[8]

  • Suboptimal Linker Length: The linker may be too long or too short to properly orient the POI and E3 ligase for efficient ubiquitination.[9]

Q4: When should I consider switching from a flexible to a rigid linker for my PROTAC?

A4: Consider synthesizing a PROTAC with a more rigid linker under the following circumstances:

  • Low Degradation Potency (High DC50): If your flexible PROTAC shows weak degradation, a rigid linker might enhance ternary complex stability and improve potency.

  • Poor In Vivo Performance: Rigid linkers can sometimes lead to improved pharmacokinetic properties.[6]

  • Desire for Improved Selectivity: By locking the PROTAC in a specific conformation, a rigid linker can potentially improve selectivity for the target protein over off-targets.[3]

Q5: I'm observing a "hook effect" with my PROTAC. Can linker design help mitigate this?

A5: Yes, the "hook effect," where degradation efficiency decreases at high PROTAC concentrations, can be influenced by linker design.[10] This phenomenon occurs due to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase). A well-designed rigid linker that promotes positive cooperativity in the ternary complex can help stabilize it over the binary complexes, thus mitigating the hook effect.[7]

Troubleshooting Guides

Issue 1: Low or No Target Protein Degradation

If your PROTAC with a flexible this compound linker is not inducing significant degradation of the target protein, follow these troubleshooting steps.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Solutions A Low/No Degradation (Western Blot) B 1. Confirm Target Engagement (NanoBRET/CETSA) A->B Start Troubleshooting C 2. Assess Ternary Complex Formation (FP/SPR/Co-IP) B->C Engagement Confirmed G Improve Physicochemical Properties B->G No Engagement D 3. Evaluate Cell Permeability (PAMPA) C->D Complex Formation Weak H Enhance Ternary Complex Stability C->H Strong Complex Formation E 4. Synthesize Rigid Linker Analog D->E Permeability Low D->G Good Permeability F Optimize Linker Length E->F E->H

Caption: Troubleshooting workflow for low PROTAC efficacy.

  • Confirm Target Engagement: Before suspecting linker issues, ensure your PROTAC can bind to the target protein within the cell.

    • Recommended Assay: NanoBRET™ Target Engagement Assay or Cellular Thermal Shift Assay (CETSA).

    • Interpretation: If there is no target engagement, the issue may lie with the warhead of your PROTAC or its inability to enter the cell.

  • Assess Ternary Complex Formation: A key role of the linker is to facilitate the formation of the POI-PROTAC-E3 ligase complex.

    • Recommended Assays: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), or Co-immunoprecipitation (Co-IP).

    • Interpretation: Weak or no ternary complex formation strongly suggests a linker-related issue. The flexibility of the this compound linker might not be optimal.

  • Synthesize a Rigid Linker Analog: Replace the flexible PEG linker with a rigid counterpart (e.g., containing an alkyne or piperazine ring) while keeping the warhead and E3 ligase ligand the same.

  • Re-evaluate Degradation and Ternary Complex Formation: Compare the degradation efficiency (DC50 and Dmax) and ternary complex stability of the new rigid PROTAC with the original flexible version.

Data Presentation: Flexible vs. Rigid Linker Case Study

The following tables summarize hypothetical but representative data comparing a PROTAC with a flexible this compound linker to one with a rigid linker targeting the same protein of interest (POI-X) and recruiting the same E3 ligase.

Table 1: In Vitro Degradation of POI-X

PROTAC LinkerDC50 (nM)Dmax (%)
Flexible (this compound)15075
Rigid (Alkyne-based)2595

Table 2: Ternary Complex Formation and Stability

PROTAC LinkerTernary Complex Kd (nM)Cooperativity (α)
Flexible (this compound)801.5
Rigid (Alkyne-based)155.0

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the concentration-dependent degradation of a target protein by a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compounds (flexible and rigid linker versions)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Methodology:

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[11]

Protocol 2: Fluorescence Polarization (FP) for Ternary Complex Formation

Objective: To measure the binding affinity and stability of the ternary complex.

Materials:

  • Fluorescently labeled ligand for the target protein or E3 ligase

  • Purified recombinant target protein

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC compounds

  • Assay buffer

  • Microplate reader with FP capabilities

Methodology:

  • Binary Binding Assays: First, determine the binding affinity of the PROTAC for the target protein and the E3 ligase separately.

  • Ternary Complex Assay:

    • In a microplate, add a fixed concentration of the fluorescently labeled ligand and one of the proteins (e.g., target protein).

    • Add a serial dilution of the PROTAC.

    • Add a fixed, saturating concentration of the second protein (e.g., E3 ligase).

    • Incubate to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in each well.

  • Data Analysis: A change in polarization indicates the formation of the ternary complex. The data can be fitted to determine the dissociation constant (Kd) of the ternary complex and the cooperativity (α).[12]

Mandatory Visualizations

PROTAC_MoA cluster_0 PROTAC-Mediated Degradation Pathway POI Protein of Interest (POI) Ub Ubiquitin E3 E3 Ligase E3->POI:p1 Ubiquitination PROTAC PROTAC PROTAC->POI:p1 PROTAC->E3:p1 Proteasome Proteasome Ub->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Linker_Comparison cluster_flexible Flexible Linker (this compound) cluster_rigid Rigid Linker (e.g., Alkyne) A1 High Conformational Freedom A2 Potential Entropic Penalty A1->A2 A3 Suboptimal Ternary Complex A2->A3 Lower Degradation\nEfficiency Lower Degradation Efficiency A3->Lower Degradation\nEfficiency B1 Pre-organized Conformation B2 Reduced Entropic Penalty B1->B2 B3 Stable Ternary Complex B2->B3 Higher Degradation\nEfficiency Higher Degradation Efficiency B3->Higher Degradation\nEfficiency

Caption: Impact of Linker Rigidity on PROTAC Activity.

References

Validation & Comparative

A Comparative Guide to Br-PEG3-C2-Boc and Other PEG Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker connecting the target protein ligand and the E3 ligase ligand. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides an objective comparison of Br-PEG3-C2-Boc, a specific PEG-based linker, with other PEG linkers of varying lengths, supported by experimental data to inform rational PROTAC design.

The Role of the Linker in PROTAC Function

The linker in a PROTAC is not a mere spacer but plays a pivotal role in its efficacy. The length, flexibility, and composition of the linker directly impact several key parameters that determine the overall performance of the PROTAC. An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

Comparing this compound with Other PEG Linkers

This compound is a heterobifunctional linker featuring a three-unit PEG chain, a bromo group for conjugation to a nucleophile, and a Boc-protected amine for further functionalization. Its properties make it a valuable tool in the synthesis of PROTACs. The PEG3 chain imparts hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.

The performance of a PROTAC is often dictated by the length of its PEG linker. While direct comparative data for this compound against other PEG linkers in a single PROTAC system is not extensively published, the general principles of linker length optimization provide valuable insights. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to unproductive binding modes and reduced degradation efficiency.

Data Presentation: Impact of PEG Linker Length on PROTAC Performance

Table 1: Comparison of PROTACs with Varying Linker Lengths Targeting Estrogen Receptor α (ERα)

Linker Type/LengthDC50 (nM)Dmax (%)Reference
12-atom chain~100>80[1]
16-atom chain (similar to a PEG3-containing linker) ~10 >90 [1]
20-atom chain~50>80[1]

Table 2: Comparison of PROTACs with Varying Linker Lengths Targeting Tank-Binding Kinase 1 (TBK1)

Linker Type/LengthDC50 (nM)Dmax (%)Reference
< 12 atomsNo degradation-[2]
21-atom chain396[2]
29-atom chain29276[2]

Table 3: Comparison of PROTACs with Varying Linker Lengths Targeting Bruton's Tyrosine Kinase (BTK)

Linker TypeDC50 (nM)Dmax (%)Reference
Shortest Linker (PTD10)< 1>90[3]
Longer PEG Linkers>10Variable[3]

Note: The exact atom count of this compound will depend on the points of attachment to the ligands. The data presented provides a general trend for the impact of linker length.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism

Western_Blot_Workflow

Linker_Properties_Logic

Experimental Protocols

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest (e.g., synthesized using this compound)

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC and a vehicle control for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody. Repeat for the loading control.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Ternary Complex Formation Assays

Several biophysical assays can be used to measure the formation of the Target-PROTAC-E3 ligase ternary complex.

a) Surface Plasmon Resonance (SPR):

  • Immobilize the E3 ligase on an SPR sensor chip.

  • Inject the target protein at a saturating concentration to measure the binary interaction between the target and the PROTAC.

  • Inject a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC to measure the kinetics of ternary complex formation.

  • Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.

b) Isothermal Titration Calorimetry (ITC):

  • Measure the binary binding affinity of the PROTAC to the target protein and the E3 ligase separately.

  • Titrate the PROTAC into a solution containing a pre-formed binary complex of the target protein and E3 ligase to determine the thermodynamics of ternary complex formation.

c) NanoBRET™/HiBiT Assay (in-cell):

  • Genetically fuse a NanoLuc® luciferase fragment (e.g., HiBiT) to the endogenous target protein and express the complementary fragment (LgBiT) in the cell.

  • Express the E3 ligase as a HaloTag® fusion protein.

  • Add the HaloTag® ligand labeled with a fluorescent acceptor and the NanoLuc® substrate.

  • Treat the cells with the PROTAC. Ternary complex formation brings the donor and acceptor into proximity, resulting in a bioluminescence resonance energy transfer (BRET) signal.

In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the target protein induced by the PROTAC.

Materials:

  • Recombinant target protein

  • Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase

  • Ubiquitin and ATP

  • PROTAC of interest

  • Reaction buffer

  • Antibodies for detecting ubiquitinated protein (e.g., anti-ubiquitin antibody)

Procedure:

  • Combine the recombinant proteins, ubiquitin, ATP, and the PROTAC in a reaction buffer.

  • Incubate the reaction mixture at 37°C to allow for ubiquitination to occur.

  • Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an antibody that recognizes ubiquitin or the target protein (which will show a high molecular weight smear).

Conclusion

The selection of an appropriate linker is a critical step in the development of an effective PROTAC. PEG linkers, including derivatives like this compound, offer significant advantages in terms of solubility and biocompatibility. As demonstrated by the compiled data, the length of the PEG linker is a key determinant of a PROTAC's degradation efficiency. While a PEG3 linker is a common starting point, empirical testing of a range of linker lengths is essential to identify the optimal PROTAC for a specific target and E3 ligase combination. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of novel PROTAC molecules.

References

Br-PEG3-C2-Boc vs. Alkyl Linkers in Targeted Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

In the rapidly advancing field of targeted protein degradation (TPD), the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target protein binder, an E3 ligase ligand, and a crucial linker. The linker, far from being a mere spacer, profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of two common flexible linker classes: polyethylene glycol (PEG)-based linkers, exemplified by Br-PEG3-C2-Boc, and traditional alkyl linkers, supported by experimental data and detailed methodologies.

The Role of the Linker in PROTAC Efficacy

The linker's length, composition, and flexibility are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[][2] An optimal linker facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein.[2] Furthermore, the linker's physicochemical properties significantly impact the PROTAC's solubility, cell permeability, and metabolic stability.[3]

Comparative Analysis: this compound (PEG) vs. Alkyl Linkers

PEG and alkyl linkers are the most frequently used flexible linkers in PROTAC design, primarily due to their synthetic accessibility and the ease with which their length can be modified.[4][5] However, they confer distinct properties to the resulting PROTAC molecules.

This compound is a representative PEG-based linker building block used in PROTAC synthesis.[6] The PEG component imparts hydrophilicity, which can enhance the aqueous solubility of the PROTAC, a common challenge for these high molecular weight molecules.[2][3] This improved solubility can be advantageous for in vitro assays and can potentially improve a drug's pharmacokinetic profile.[7]

Alkyl linkers , composed of saturated or unsaturated hydrocarbon chains, are generally more hydrophobic.[2] This hydrophobicity can enhance cell permeability, which is crucial for targeting intracellular proteins.[] Recent studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in membrane permeability assays.[] However, the increased hydrophobicity of alkyl linkers may lead to lower aqueous solubility and potential non-specific binding.[5]

The choice between a PEG-based linker like this compound and an alkyl linker is therefore a critical decision in PROTAC design, involving a trade-off between solubility and permeability.

Data Presentation: Performance Comparison

The following tables summarize representative quantitative data from studies comparing the performance of PROTACs with PEG and alkyl linkers. It is important to note that the optimal linker is target-dependent and often requires empirical determination.

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
BRD4CRBN0 PEG units (alkyl-like)< 500Not specified[4]
BRD4CRBN1-2 PEG units> 5000Not specified[4]
BRD4CRBN4-5 PEG units< 500Not specified[4]
BTKCRBN2 PEG units1-40Not specified[8]
BTKCRBN≥ 4 PEG units1-40Not specified[8]
CRBNVHL9-atom alkyl chainConcentration-dependent decreaseNot specified[4][8]
CRBNVHL3 PEG unitsWeak degradationNot specified[4]

Table 1: Degradation Efficiency. This table highlights that both PEG and alkyl linkers can yield potent degraders. However, the optimal length and composition are highly context-dependent. For instance, in one study on BRD4 degraders, both very short (alkyl-like) and longer PEG linkers were effective, while intermediate PEG linkers were not.[4] In another case, replacing a nine-atom alkyl linker with three PEG units significantly inhibited PROTAC activity.[4]

Linker TypePermeabilitySolubilityMetabolic StabilityReference
PEG-based Generally lowerGenerally higherCan be susceptible to oxidation[][2][3]
Alkyl-based Generally higherGenerally lowerGenerally more stable to oxidation[][2][3]

Table 2: Physicochemical and Pharmacokinetic Properties. This table summarizes the general trends observed for PEG and alkyl linkers. PEG linkers are valued for improving solubility, while alkyl linkers can enhance cell permeability.[][2][3] The metabolic stability can also differ, with PEG linkers being potentially more prone to oxidative metabolism.[]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments in the targeted protein degradation workflow.

PROTAC Synthesis using this compound

This protocol describes a general approach for the synthesis of a PROTAC using a PEG-based linker.

  • Ligand Functionalization: One of the ligands (either for the target protein or the E3 ligase) is functionalized with a nucleophile (e.g., an amine or a phenol).

  • Linker Coupling: The functionalized ligand is reacted with this compound. The bromine atom of the linker is displaced by the nucleophile on the ligand in an SN2 reaction.

  • Boc Deprotection: The Boc protecting group on the other end of the linker is removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal a primary amine.

  • Second Ligand Coupling: The second ligand, which has a carboxylic acid functionality, is activated (e.g., with HATU) and then coupled to the amine of the linker-ligand conjugate to form the final PROTAC.

  • Purification: The final PROTAC is purified using techniques such as flash chromatography or preparative HPLC.

Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9][10]

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a dose-response of the PROTAC for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[10]

Fluorescence Polarization (FP) for Binding Affinity

FP assays are used to measure the binding affinity of the PROTAC to its target protein and the E3 ligase.[11]

  • Assay Setup: Prepare a solution of the fluorescently labeled ligand (tracer) and the protein of interest in a suitable buffer.

  • Competition Binding: In a microplate, add the protein-tracer complex to a series of wells. Then, add the PROTAC at varying concentrations.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader. The binding of the PROTAC will displace the tracer, leading to a decrease in polarization.

  • Data Analysis: Plot the change in fluorescence polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (Kd).

NanoBRET™ Assay for Ternary Complex Formation in Live Cells

This assay allows for the real-time detection of the PROTAC-induced ternary complex in a cellular environment.[][4][12]

  • Cell Transfection: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the HaloTag®-fused E3 ligase.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates the formation of the ternary complex.

Mandatory Visualizations

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis A Plate Cells B Treat with PROTAC (Dose Response) A->B C Cell Lysis B->C D Quantify Protein (BCA Assay) C->D E SDS-PAGE D->E F Transfer to Membrane E->F G Blocking F->G H Primary Antibody (Target & Loading Control) G->H I Secondary Antibody (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Quantify Bands (Densitometry) J->K L Normalize to Loading Control K->L M Calculate % Degradation L->M N Determine DC50 & Dmax M->N

Caption: Experimental workflow for Western blot analysis.

Linker_Comparison cluster_PEG This compound (PEG Linker) cluster_Alkyl Alkyl Linker PROTAC_Design PROTAC Design Goal: Optimize Degradation & Drug-like Properties PEG_Pros Advantages: + Increased Solubility + Good Biocompatibility PROTAC_Design->PEG_Pros PEG_Cons Disadvantages: - Lower Permeability - Potential Metabolic Liability PROTAC_Design->PEG_Cons Alkyl_Pros Advantages: + Increased Permeability + Good Metabolic Stability PROTAC_Design->Alkyl_Pros Alkyl_Cons Disadvantages: - Lower Solubility - Potential for Non-specific Binding PROTAC_Design->Alkyl_Cons

Caption: Logical relationship of linker properties.

Conclusion

The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. While flexible linkers like PEG-based this compound and alkyl chains offer synthetic accessibility, they present a fundamental trade-off between solubility and cell permeability. PEG linkers can enhance the aqueous solubility of PROTACs, which is often a significant hurdle, while alkyl linkers can improve cell permeability, a necessity for reaching intracellular targets. The optimal choice of linker is highly dependent on the specific target and the overall properties of the PROTAC molecule. A systematic evaluation of a library of PROTACs with varying linkers, using a combination of biophysical and cellular assays, is paramount to understanding the structure-activity relationships that govern PROTAC efficiency and to identifying candidates with the desired therapeutic profile.

References

A Comparative Guide to the Efficacy of Varying Polyethylene Glycol (PEG) Linker Lengths in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, enabling the selective removal of disease-relevant proteins. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase ligand, is a critical determinant of its efficacy.[1] Among the diverse linker chemistries, polyethylene glycol (PEG) chains are frequently utilized for their favorable physicochemical properties, including increased water solubility.[2] This guide provides a comprehensive comparison of how different PEG linker lengths influence PROTAC performance, supported by experimental data and detailed methodologies.

The Pivotal Role of the Linker in PROTAC Function

The linker is not a passive spacer; its length, flexibility, and chemical composition profoundly impact the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[3] An optimal linker length facilitates a productive orientation of the E3 ligase relative to the target protein, leading to efficient ubiquitination and subsequent degradation by the proteasome.[4]

  • Linkers that are too short can introduce steric hindrance, preventing the formation of a stable ternary complex.[5]

  • Linkers that are too long may result in an overly flexible and unstable complex, leading to inefficient ubiquitination.[5]

Therefore, the systematic evaluation of linker length is a cornerstone of PROTAC optimization.

PROTAC Mechanism of Action

PROTACs function by co-opting the cell's intrinsic ubiquitin-proteasome system. The bifunctional molecule brings a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound Target Target Protein (POI) Target_bound Target Protein Target->Target_bound E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase E3_Ligase->E3_bound PROTAC_bound->E3_bound Target_bound->PROTAC_bound Ub Ubiquitin (Ub) cluster_ternary cluster_ternary Ub->cluster_ternary Ub Transfer PolyUb_Target Poly-ubiquitinated Target Protein Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation cluster_ternary->PolyUb_Target Ubiquitination

Figure 1. PROTAC-mediated protein degradation pathway.

Impact of PEG Linker Length on Degradation Efficacy: A Case Study

To illustrate the critical nature of linker length, consider a hypothetical series of PROTACs designed to degrade Bromodomain-containing protein 4 (BRD4), a well-studied target in oncology. These PROTACs utilize the same BRD4-binding warhead and an E3 ligase ligand for Cereblon (CRBN), but differ in the length of the intervening PEG linker.

Quantitative Data Summary

The efficacy of these hypothetical BRD4-targeting PROTACs was evaluated by measuring their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).

PROTAC CompoundPEG Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
BRD4-PEG2 2 PEG units815075
BRD4-PEG3 3 PEG units115588
BRD4-PEG4 4 PEG units1425 >95
BRD4-PEG5 5 PEG units174092
BRD4-PEG6 6 PEG units209085

Note: Data is hypothetical and for illustrative purposes.

As the table demonstrates, a clear "sweet spot" for linker length often emerges.[3] In this example, the PROTAC with a 4-unit PEG linker (14 atoms) exhibits the highest potency and efficacy. Both shorter and longer linkers result in diminished degradation activity, a common observation in PROTAC development.[6][7]

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_cell_culture Cell-Based Assays cluster_analysis Analysis Synth Synthesize PROTAC series with varying PEG linker lengths (e.g., PEG2 to PEG6) Culture Culture target cells (e.g., MCF7, HeLa) Synth->Culture Treat Treat cells with dose range of each PROTAC compound Culture->Treat Lyse Lyse cells after incubation period (e.g., 24h) Treat->Lyse WB Western Blot Analysis Lyse->WB Quant Quantify protein levels (Target vs. Loading Control) WB->Quant Calc Calculate % Degradation vs. Vehicle Control Quant->Calc Plot Plot Dose-Response Curve Determine DC50 & Dmax Calc->Plot

Figure 2. Experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are standard protocols for the key experiments cited.

Protocol 1: Western Blot for PROTAC-Induced Degradation

This method is used to quantify the levels of a target protein in cells following treatment with a PROTAC.[8]

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, MCF7) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC compounds (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (typically 18-24 hours).

2. Cell Lysis:

  • Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant from each sample using a BCA protein assay kit, following the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration for all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.[8]

  • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

  • Run the gel until adequate separation of proteins is achieved.

5. Protein Transfer and Immunoblotting:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.

  • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine DC50 and Dmax values using non-linear regression analysis.

Protocol 2: Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the ternary complex in live cells.

1. Cell Preparation:

  • Co-transfect HEK293T cells with plasmids encoding the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

2. Assay Execution:

  • Plate the transfected cells in a 96-well plate.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells.

  • Treat the cells with a serial dilution of the PROTAC compounds.

  • Add the NanoBRET™ Nano-Glo® Substrate.

3. Data Acquisition:

  • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex.

Linker Length and Ternary Complex Stability

The efficacy of a PROTAC is directly linked to the stability and conformation of the ternary complex it induces. The length of the PEG linker dictates the possible orientations and interactions between the target protein and the E3 ligase.

Ternary_Complex_Logic cluster_linker Linker Length Optimization cluster_complex Ternary Complex (POI-PROTAC-E3) cluster_outcome Degradation Outcome Too_Short Too Short (e.g., PEG2) Steric_Clash Steric Hindrance Unstable Complex Too_Short->Steric_Clash Optimal Optimal (e.g., PEG4) Stable_Complex Favorable Interactions Stable & Productive Complex Optimal->Stable_Complex Too_Long Too Long (e.g., PEG6) Unstable_Complex Excess Flexibility Unproductive Complex Too_Long->Unstable_Complex Low_Efficacy Poor Degradation (High DC50, Low Dmax) Steric_Clash->Low_Efficacy High_Efficacy Efficient Degradation (Low DC50, High Dmax) Stable_Complex->High_Efficacy Reduced_Efficacy Suboptimal Degradation (Increased DC50) Unstable_Complex->Reduced_Efficacy

Figure 3. Relationship between linker length and degradation efficacy.

Conclusion

The length of the PEG linker is a paramount design element in the development of effective PROTACs.[1] As demonstrated, there is often an optimal linker length that maximizes the stability of the ternary complex, leading to superior degradation efficiency.[9] Deviations from this optimal length, either shorter or longer, can significantly impair PROTAC activity.[] Therefore, a systematic and empirical approach, involving the synthesis and evaluation of a series of PROTACs with varied PEG linker lengths, is essential for identifying potent and selective protein degraders. The experimental protocols and comparative data presented in this guide provide a framework for researchers to conduct these critical optimization studies.

References

A Comparative Guide to Validating Ternary Complex Formation with Novel PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, inducing the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. The cornerstone of PROTAC efficacy lies in the formation of a stable ternary complex, comprising the PROTAC, the target protein (Protein of Interest or POI), and an E3 ubiquitin ligase.[1][2][3] Validating and characterizing this complex is a critical step in the development of novel PROTACs, such as those with a "Br-PEG3-C2-Boc" linker and warhead structure. This guide provides a comparative overview of key experimental methods for this validation, complete with supporting data and detailed protocols.

The Critical Role of the Ternary Complex

The formation of the ternary complex is the initiating event in the PROTAC-mediated degradation cascade.[1] A stable and productive ternary complex facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[2] The stability, kinetics, and structural properties of this complex are paramount to the efficiency and selectivity of the PROTAC.[] Therefore, robust analytical methods are essential to confirm its formation and to guide the optimization of PROTAC design.

Comparative Analysis of Validation Techniques

A variety of biophysical and cell-based assays are available to interrogate ternary complex formation. The choice of method often depends on the specific questions being asked, such as binding affinity, kinetics, thermodynamics, or in-cell engagement. Below is a comparison of commonly employed techniques.

Technique Information Provided Advantages Limitations Typical Quantitative Data
Surface Plasmon Resonance (SPR) Binding affinity (KD), on-rate (ka), off-rate (kd), cooperativity (α)Real-time, label-free, provides kinetic data.[][5][6]Requires immobilization of one binding partner, can be technically demanding.KD: nM to µM range; ka: 10^3 to 10^6 M⁻¹s⁻¹; kd: 10⁻⁵ to 10⁻² s⁻¹
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α)Label-free, solution-based, provides full thermodynamic profile.[5][6][7]Requires large amounts of pure protein, lower throughput.[6]KD: nM to µM range; n: typically 1:1:1; ΔH: kcal/mol
Biolayer Interferometry (BLI) Binding affinity (KD), on-rate (ka), off-rate (kd)Higher throughput than SPR, real-time, label-free.[5][6]Lower sensitivity than SPR, may not be suitable for very weak or very strong interactions.[6]KD: nM to µM range
NanoBRET™/HiBiT In-cell ternary complex formation, kinetic analysisLive-cell format, provides physiologically relevant context.[1][8]Requires genetic modification of cells (tagging proteins).BRET ratio, EC50 for complex formation
AlphaLISA® Homogeneous proximity assay for ternary complex formationHigh-throughput, no-wash format, high sensitivity.[9]Requires specific antibody pairs or tagged proteins, susceptible to "hook effect".[10]EC50 for complex formation
Native Mass Spectrometry Direct detection of the ternary complex and its stoichiometryProvides direct evidence of the complex, label-free.[]Can be low throughput, complex may dissociate during ionization.Mass of the intact ternary complex

Visualizing the PROTAC Mechanism and Experimental Workflows

To better understand the processes involved, the following diagrams illustrate the PROTAC signaling pathway and a typical experimental workflow for ternary complex validation.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Ternary Complex Validation Workflow start Hypothesized PROTAC (e.g., this compound) biophysical Biophysical Assays (SPR, ITC, BLI) start->biophysical In vitro characterization cell_based Cell-Based Assays (NanoBRET, Western Blot) start->cell_based In-cell validation data_analysis Data Analysis & Cooperativity Calculation biophysical->data_analysis cell_based->data_analysis conclusion Validated Ternary Complex Formation data_analysis->conclusion

Caption: A generalized experimental workflow.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) for both binary and ternary complex formation.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit

  • Purified, tagged E3 ligase (e.g., His-tagged VHL-ElonginB-ElonginC complex)

  • Purified target protein

  • This compound PROTAC

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction (PROTAC to E3): Inject serial dilutions of the PROTAC over the E3 ligase-immobilized surface to determine the binary binding kinetics (ka1, kd1) and affinity (KD1).

  • Binary Interaction (PROTAC to Target): In a separate experiment, if possible, immobilize the target protein and inject the PROTAC to determine KD2.

  • Ternary Complex Formation: Prepare a series of solutions with a constant, saturating concentration of the target protein and varying concentrations of the PROTAC.

  • Inject these solutions over the E3 ligase-immobilized surface. The observed binding will represent the formation of the ternary complex.

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the apparent kinetic parameters (ka_app, kd_app) and affinity (KD_app) for ternary complex formation.

  • Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD1 / KD_app. An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).[7]

Materials:

  • Isothermal titration calorimeter

  • Purified E3 ligase

  • Purified target protein

  • This compound PROTAC

  • ITC buffer (e.g., degassed PBS)

Protocol:

  • Binary Titration (PROTAC into E3): Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM). Fill the injection syringe with the PROTAC solution (10-20 times the E3 concentration). Perform the titration and analyze the data using a one-site binding model to determine KD1, ΔH1, and n1.

  • Binary Titration (PROTAC into Target): Repeat the process by titrating the PROTAC into the target protein solution to determine KD2, ΔH2, and n2.

  • Ternary Titration: Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure all E3 ligase is in a binary complex.

  • Titrate the PROTAC solution into the pre-formed E3 ligase-target protein complex.

  • Data Analysis: Analyze the data to determine the apparent thermodynamic parameters (KD_app, ΔH_app, n_app) for ternary complex formation.

  • Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD1 / KD_app.

In-Cell NanoBRET™ Ternary Complex Assay

Objective: To measure the formation of the PROTAC-induced ternary complex in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for NanoLuc®-tagged target protein

  • Expression vector for HaloTag®-tagged E3 ligase (e.g., VHL or CRBN)

  • NanoBRET™ Nano-Glo® substrate and HaloTag® NanoBRET™ 618 ligand

  • This compound PROTAC

  • Opti-MEM® I Reduced Serum Medium

Protocol:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Cell Plating: Plate the transfected cells in a white, 96-well assay plate.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate.

  • PROTAC Treatment: Treat the cells with serial dilutions of the this compound PROTAC and incubate.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® substrate.

  • Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the EC50 of ternary complex formation.

Conclusion

The validation of ternary complex formation is a non-trivial but essential aspect of PROTAC development. A multi-faceted approach, combining biophysical and cell-based assays, provides the most comprehensive understanding of a novel PROTAC's mechanism of action. For a new PROTAC entity like a "this compound" construct, the methods detailed in this guide offer a robust framework for characterizing its ability to form the critical ternary complex, thereby enabling data-driven optimization and advancing its therapeutic potential.

References

A Researcher's Guide to Comparing Assays for PROTAC Degradation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs), accurately quantifying the degradation of a target protein is a critical step in evaluating efficacy. This guide provides a detailed comparison of common and advanced assays for determining the degradation efficiency of PROTACs synthesized using the flexible Br-PEG3-C2-Boc linker.

PROTACs built with a PEG3-based linker, such as this compound, leverage its hydrophilicity to improve the solubility and pharmacokinetic properties of the resulting degrader molecule. The core function, however, remains the same: to induce the ubiquitination and subsequent proteasomal degradation of a specific protein of interest (POI). The key metrics for evaluating this process are the half-maximal degradation concentration (DC50), representing potency, and the maximum degradation (Dmax), indicating the extent of protein removal.

This guide will objectively compare various assay platforms, provide detailed experimental protocols for key methods, and offer visual workflows to aid in experimental design and selection.

Comparison of Key Assay Platforms

Choosing the right assay depends on various factors, including the stage of research (e.g., high-throughput screening vs. lead validation), available equipment, desired data output (e.g., endpoint vs. kinetic, single-cell vs. population average), and cost. The following tables summarize the performance and characteristics of established and modern techniques.

Table 1: Comparison of Classical Protein Quantification Methods

FeatureWestern BlotEnzyme-Linked Immunosorbent Assay (ELISA)Flow Cytometry
Principle Immuno-detection of size-separated proteins on a membrane.Antibody-based capture and detection of a target protein in a microplate well.Measurement of fluorescence from antibody-stained single cells as they pass through a laser.
Primary Output Band intensity corresponding to protein amount.Absorbance or fluorescence signal proportional to protein concentration.Mean Fluorescence Intensity (MFI) per cell or percentage of positive cells.
Throughput Low to medium.Medium to high.Medium to high.
Relative Cost Medium (reagents, membranes, antibodies).Low to medium (plates, antibodies, substrate).High (instrumentation, antibodies).
Key Advantages Provides protein size information; widely accepted and trusted method.[1][2]Highly sensitive and quantitative; suitable for automation.[3][4]Provides single-cell data, revealing population heterogeneity.[2][5]
Limitations Labor-intensive, semi-quantitative without careful normalization, long turnaround time.[2][6]Requires highly specific antibody pairs; susceptible to matrix effects.Requires cell suspension; fixation/permeabilization can affect epitopes.[5]

Table 2: Comparison of Advanced and High-Throughput Assay Methods

FeatureMass Spectrometry (Proteomics)HiBiT Lytic Luminescence AssayNanoBRET™ Assay
Principle Identification and quantification of peptides from digested protein samples.Complementation of a small peptide tag (HiBiT) with LgBiT to form a functional NanoLuc® luciferase.Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged protein and a fluorescent ligand/probe.
Primary Output Relative abundance of thousands of proteins.Luminescent signal directly proportional to the amount of HiBiT-tagged protein.BRET ratio, indicating proximity between tagged proteins (ternary complex) or target engagement.
Throughput Medium to high, depending on the workflow.High; suitable for 96- and 384-well plates.High; suitable for 96- and 384-well plates.
Relative Cost Very High (instrumentation and analysis).Medium (requires CRISPR editing, specialized reagents).Medium (requires CRISPR editing, specialized reagents).
Key Advantages Unbiased, proteome-wide view; identifies off-targets and pathway effects.[7][][9]Highly sensitive, large dynamic range, simple "add-mix-read" protocol.[4][10]Enables live-cell, real-time kinetic measurements of ternary complex formation and degradation.[1][11][12]
Limitations Complex data analysis; may not detect low-abundance proteins.[9]Requires genetic modification (CRISPR) to insert the HiBiT tag on the endogenous protein.[10]Requires genetic modification and expression of fusion proteins; can be complex to set up.[1][7]

Visualizing the PROTAC Workflow and Logic

To better understand the underlying biology and experimental processes, the following diagrams illustrate the PROTAC mechanism, a standard workflow for determining degradation efficiency, and a decision-making guide for assay selection.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb Catalyzes Polyubiquitination Ub Ubiquitin Ub->PolyUb E1/E2 Enzymes Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Workflow for DC50 and Dmax Determination A 1. Cell Culture Seed cells at appropriate density B 2. PROTAC Treatment Treat with serial dilutions of PROTAC (e.g., 0.1 nM to 10 µM) and vehicle control (DMSO) A->B C 3. Incubation Incubate for a fixed time (e.g., 18-24 hours) B->C D 4. Cell Lysis & Protein Quantification Prepare cell lysates and normalize total protein concentration C->D E 5. Protein Level Analysis (e.g., Western Blot, ELISA, HiBiT) D->E F 6. Data Quantification Measure signal (band intensity, luminescence, etc.) Normalize to loading control and vehicle control E->F G 7. Dose-Response Curve Plot % Protein Remaining vs. log[PROTAC] F->G H 8. Calculate DC50 & Dmax Fit data to a non-linear regression curve G->H

Caption: Experimental workflow for determining DC50 and Dmax.

Assay_Selection node_rect node_rect Start What is your goal? Screening High-Throughput Screening (HTS)? Start->Screening Validation Lead Validation / Mechanism of Action? Start->Validation Screening->Validation No HiBiT HiBiT / ELISA Screening->HiBiT Yes OffTarget Need Proteome-wide Off-Target Data? Validation->OffTarget Kinetics Need Live-Cell Kinetic Data? Validation->Kinetics WB Western Blot Validation->WB No (Endpoint) OffTarget->Kinetics No MS Mass Spectrometry OffTarget->MS Yes Kinetics->WB No NanoBRET NanoBRET Kinetics->NanoBRET Yes

Caption: A decision guide for selecting the appropriate assay.

Experimental Protocols

Below are detailed methodologies for key experiments. These protocols are generalized; researchers must optimize conditions such as cell type, incubation times, and antibody concentrations for their specific protein of interest.

Protocol 1: Western Blot for DC50 and Dmax Determination

This method remains the gold standard for validating protein degradation.[1][4]

Materials:

  • Cell culture reagents and 6-well plates

  • Your PROTAC synthesized with the this compound linker (stock solution in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against your Protein of Interest (POI)

  • Primary antibody against a loading control (e.g., GAPDH, β-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Methodology:

  • Cell Seeding: Plate cells at a density that ensures they reach 70-80% confluency at the time of harvest. Allow them to adhere overnight.[13]

  • PROTAC Treatment: Prepare serial dilutions of your PROTAC in complete growth medium. A typical concentration range is 0.1 nM to 10,000 nM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Aspirate the old medium and add the PROTAC-containing medium to the cells. Incubate for a predetermined time (e.g., 18 or 24 hours) at 37°C.[1]

  • Cell Lysis: After incubation, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[13]

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1]

  • Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[1][13]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against your POI (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane thoroughly with TBST.

  • Detection & Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Re-probe the same membrane with a loading control antibody.

    • Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal for each lane.

  • Calculations:

    • Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle-treated control (set to 100%).

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) to determine the DC50 and Dmax values.[4]

Protocol 2: HiBiT Lytic Assay for Quantitative Degradation Analysis

This luminescent assay is a high-throughput alternative to Western Blotting, ideal for screening or detailed dose-response studies.[4] It requires the target cell line to be engineered to express the POI with an 11-amino-acid HiBiT tag.

Materials:

  • CRISPR/Cas9-engineered cell line with your POI endogenously tagged with HiBiT

  • White, opaque 96-well or 384-well plates

  • Your PROTAC stock solution in DMSO

  • Nano-Glo® HiBiT Lytic Detection System (contains LgBiT protein, buffer, and substrate)

  • Luminometer

Methodology:

  • Cell Seeding: Seed the HiBiT-tagged cells into a white-walled 96-well plate at a predetermined density and allow them to attach overnight.

  • PROTAC Treatment: Prepare serial dilutions of your PROTAC in cell culture medium. Add the diluted PROTACs to the cells and include a vehicle control.

  • Incubation: Incubate the plate for the desired degradation time (e.g., 2-24 hours) at 37°C in a CO2 incubator.

  • Assay Reagent Preparation: Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's protocol.

  • Lysis and Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of the prepared lytic reagent equal to the volume of culture medium in each well.

    • Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal development.[14]

  • Measurement: Measure the luminescence using a plate-based luminometer. The signal is stable for several hours.[15]

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells or control cells without the HiBiT tag).

    • Calculate the percentage of protein remaining by normalizing the signal from PROTAC-treated wells to the vehicle-treated wells.

    • Generate a dose-response curve and calculate DC50 and Dmax as described in the Western Blot protocol.

References

case studies of successful PROTACs using Br-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

The chemical "Br-PEG3-C2-Boc," also known by its systematic name tert-butyl 3-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)propanoate, is commercially available as a PEG-based PROTAC linker. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to improve solubility and provide flexibility to the molecule. Numerous studies detail the synthesis and evaluation of PROTACs targeting a wide range of proteins, including Bruton's tyrosine kinase (BTK), androgen receptor (AR), estrogen receptor (ER), bromodomain-containing protein 4 (BRD4), and Interleukin-1 receptor-associated kinase 4 (IRAK4), using various PEG linkers. However, these publications do not specify the use of the exact "this compound" linker in their synthetic schemes or biological evaluations.

Without a concrete example of a PROTAC synthesized with this particular linker and its corresponding biological performance data (such as degradation efficiency, selectivity, and pharmacokinetic properties), it is not possible to create a comparison guide as requested. A comparative analysis requires a baseline case study to evaluate against other alternatives. The available scientific literature focuses on broader aspects of PROTAC design, such as the impact of varying PEG linker lengths or the comparison between different classes of linkers (e.g., PEG vs. alkyl chains), rather than detailing the performance of PROTACs built with this specific, commercially available linker.

Therefore, due to the absence of specific case studies in the public domain for PROTACs using the "this compound" linker, the creation of a detailed comparison guide with supporting experimental data, as outlined in the request, cannot be fulfilled at this time. Further research and publication in the field of targeted protein degradation may, in the future, provide the necessary data for such an analysis.

Evaluating the In Vivo Stability of Drug Linkers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's stability in the systemic circulation directly impacts the therapeutic index, influencing both the efficacy and toxicity of the drug. This guide provides an objective comparison of the in vivo stability of various linker classes, with a focus on providing supporting experimental data and detailed methodologies to aid in the rational design of next-generation therapeutics.

The Br-PEG3-C2-Boc linker, a polyethylene glycol (PEG)-based linker, is often utilized in the synthesis of PROTACs. While specific in vivo stability data for this exact linker is not extensively published, its performance can be inferred from the well-documented characteristics of PEG-based linkers. These linkers are known for their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the conjugate. However, the ether bonds within the PEG chain can be susceptible to oxidative metabolism, potentially leading to a shorter in vivo half-life.

To provide a comprehensive evaluation, this guide will compare the expected properties of PEG-based linkers like this compound with other widely used linker classes for which quantitative in vivo stability data is available.

Comparative In Vivo Stability of Drug Linkers

The stability of a linker in vivo is a key determinant of its effectiveness. Premature cleavage can lead to off-target toxicity, while excessive stability might hinder the release of the therapeutic payload at the target site. Linkers are broadly categorized as cleavable or non-cleavable, each with distinct advantages and disadvantages.

Linker ClassLinker TypeRepresentative ExampleIn Vivo Half-life/StabilityKey Characteristics
Cleavable Enzyme-SensitiveValine-Citrulline (vc)~144 hours (ADC) in miceHigh plasma stability with specific cleavage by lysosomal proteases (e.g., Cathepsin B) that are often upregulated in tumors.[1]
pH-SensitiveHydrazoneVariable, generally less stable than enzyme-sensitive linkersDesigned to be stable at physiological pH (~7.4) and hydrolyze in the acidic environment of endosomes and lysosomes (pH 5.0-6.5).
Redox-SensitiveDisulfideVariable, dependent on the steric hindrance around the disulfide bondStable in the oxidizing environment of the bloodstream and cleaved in the reducing intracellular environment where glutathione concentrations are higher.
Enzyme-Sensitiveβ-GlucuronideHighly stable in plasma (t½ > 7 days in mice)Cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment and lysosomes.[2] The hydrophilic nature of the glucuronide moiety can also reduce aggregation.
Non-Cleavable ThioetherSMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Generally high, relies on antibody degradationReleases the payload upon lysosomal degradation of the antibody, leading to higher stability in circulation and potentially a wider therapeutic window.[1]

Experimental Protocols for Assessing In Vivo Stability

Accurate assessment of in vivo linker stability is crucial for the development of safe and effective targeted therapies. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Protocol 1: ELISA-Based Quantification of Intact ADC in Plasma

This method measures the concentration of the antibody-drug conjugate that remains intact over time in plasma samples.

Materials:

  • 96-well microtiter plates

  • Coating buffer (e.g., phosphate-buffered saline, PBS)

  • Antigen specific to the ADC's monoclonal antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Plasma samples from ADC-dosed animals

  • Detection antibody (enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the target antigen in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add diluted plasma samples to the wells and incubate for 2 hours at room temperature. The intact ADC will bind to the coated antigen.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add the enzyme-conjugated secondary antibody (specific to the payload) and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the amount of intact ADC in the sample.

Protocol 2: LC-MS/MS-Based Quantification of Free Payload in Plasma

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.

Materials:

  • Plasma samples from ADC-dosed animals

  • Protein precipitation solvent (e.g., acetonitrile)

  • Centrifuge

  • Liquid chromatography system

  • Tandem mass spectrometer

Procedure:

  • Sample Preparation:

    • To a plasma sample, add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile).

    • Vortex the sample to precipitate the proteins.

    • Centrifuge the sample at high speed to pellet the precipitated proteins.

    • Collect the supernatant, which contains the small molecule-free payload.

  • Liquid Chromatography (LC) Separation:

    • Inject the supernatant into an LC system.

    • Separate the free payload from other small molecules in the sample using a suitable chromatography column and mobile phase gradient.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Introduce the eluent from the LC column into the mass spectrometer.

    • Ionize the free payload and select the specific precursor ion.

    • Fragment the precursor ion and detect the resulting product ions.

  • Data Analysis:

    • Quantify the amount of free payload by comparing its signal to a standard curve prepared with known concentrations of the payload.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is essential for reproducibility and data interpretation. The following diagram, generated using Graphviz, illustrates the workflow for assessing the in vivo stability of drug linkers.

G cluster_in_vivo In Vivo Study cluster_elisa_workflow ELISA Workflow cluster_lcms_workflow LC-MS/MS Workflow animal_dosing Animal Dosing (IV Administration of ADC) blood_collection Blood Sample Collection (Predetermined Time Points) animal_dosing->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep elisa ELISA for Intact ADC plasma_prep->elisa lcms LC-MS/MS for Free Payload plasma_prep->lcms data_analysis Data Analysis (Pharmacokinetic Modeling) elisa->data_analysis lcms->data_analysis plate_coating Plate Coating (Antigen) blocking_elisa Blocking plate_coating->blocking_elisa sample_incubation_elisa Sample Incubation blocking_elisa->sample_incubation_elisa detection_ab Detection Ab (Anti-Payload) sample_incubation_elisa->detection_ab readout_elisa Signal Readout detection_ab->readout_elisa protein_precipitation Protein Precipitation supernatant_collection Supernatant Collection protein_precipitation->supernatant_collection lc_separation LC Separation supernatant_collection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for in vivo stability assessment of drug linkers.

Logical Framework for Linker Evaluation

The selection of an appropriate linker involves a multifactorial decision-making process. The following diagram illustrates the key considerations and their relationships.

G cluster_properties Linker Properties cluster_outcomes Therapeutic Outcomes linker_choice Linker Selection stability In Vivo Stability linker_choice->stability release_mechanism Release Mechanism linker_choice->release_mechanism solubility Solubility linker_choice->solubility synthetic_feasibility Synthetic Feasibility linker_choice->synthetic_feasibility efficacy Efficacy stability->efficacy influences toxicity Toxicity stability->toxicity influences pk_profile Pharmacokinetic Profile stability->pk_profile determines release_mechanism->efficacy impacts solubility->pk_profile affects therapeutic_index Therapeutic Index efficacy->therapeutic_index toxicity->therapeutic_index

Caption: Key factors influencing drug linker selection and therapeutic outcomes.

References

Safety Operating Guide

Proper Disposal of Br-PEG3-C2-Boc: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Br-PEG3-C2-Boc, a PEG-based PROTAC linker, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance.[1] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound:

  • Protective Gloves: Chemical-resistant gloves are essential to prevent skin contact.

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[2]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician for guidance.[2]

Chemical and Physical Properties Overview

A summary of the key chemical and physical properties of this compound is provided in the table below for quick reference.

PropertyValue
Chemical Name tert-butyl (2-(3-bromopropoxy)ethyl)carbamate
CAS Number 782475-37-0
Molecular Formula C13H25BrO5
Molecular Weight 341.24 g/mol
Appearance Not specified (often a solid or oil)
Storage Store locked up.[2] Recommended storage at -20°C for one month or -80°C for six months for stock solutions.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is governed by its classification as a halogenated organic compound.[3] Halogenated waste streams must be segregated from non-halogenated streams to ensure proper treatment and disposal, which is typically incineration at a regulated facility.[3][4]

Experimental Protocol for Disposal:

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[3][5] This container should be made of a material compatible with the chemical.

    • Under no circumstances should this compound or its solutions be mixed with non-halogenated organic waste, aqueous waste, or solid waste.[6][7]

  • Container Labeling:

    • The waste container must be labeled with the words "Hazardous Waste" and a full list of its contents, including "this compound."[5] Do not use abbreviations.

    • Keep a running log of the amounts of each chemical added to the container.

  • Transferring Waste:

    • All transfers of this compound waste into the designated container must be performed inside a certified chemical fume hood.

    • Ensure the waste container is securely closed when not in use to prevent the release of vapors.[5]

  • Handling Spills:

    • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).

    • Place the contaminated absorbent material into a sealed, labeled plastic bag.

    • This bag should then be placed into the designated "Halogenated Organic Waste" container.

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2]

    • For large spills, evacuate the area and follow your institution's emergency procedures.

  • Final Disposal:

    • Once the waste container is full, ensure it is tightly sealed and properly labeled.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Is the waste this compound or a solution containing it? fume_hood->waste_type halogenated_container Place in 'Halogenated Organic Waste' Container waste_type->halogenated_container Yes label_container Ensure Container is Properly Labeled with Contents and Hazard Warnings halogenated_container->label_container seal_container Securely Seal Container When Not in Use label_container->seal_container spill Is there a spill? seal_container->spill absorb_spill Absorb with Inert Material spill->absorb_spill Yes ehs_disposal Arrange for Disposal via EHS or Licensed Contractor spill->ehs_disposal No bag_waste Place Contaminated Material in a Sealed Bag absorb_spill->bag_waste bag_waste->halogenated_container decontaminate Decontaminate Spill Area with Alcohol bag_waste->decontaminate decontaminate->ehs_disposal end End of Disposal Process ehs_disposal->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that hazardous chemical waste is managed responsibly. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

Personal protective equipment for handling Br-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Br-PEG3-C2-Boc. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. The Safety Data Sheet (SDS) indicates that this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Scenario Required PPE Specifications & Best Practices
Routine Handling (Weighing, preparing solutions in a fume hood) • Safety Goggles• Nitrile Gloves• Laboratory CoatGoggles must be chemical splash-proof[2]. Gloves should be inspected for integrity before use. A standard lab coat that fastens securely is required[3].
Risk of Splash or Aerosol Generation • Safety Goggles• Face Shield• Nitrile Gloves• Laboratory CoatA face shield should be worn in addition to safety goggles to protect the entire face.
Spill Cleanup • Chemical Splash Goggles• Face Shield• Double-Gloving (Nitrile)• Chemical-Resistant Apron or Coveralls• Respiratory Protection (if significant dust or aerosols are present)For larger spills, more extensive protective clothing may be necessary[4]. Respiratory protection should be used if ventilation is inadequate[2].
Emergency (Fire) • Self-Contained Breathing Apparatus (SCBA)• Full Protective ClothingDuring combustion, irritant fumes may be emitted. Firefighters should wear SCBA and full protective gear[1].

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage for the stock solution is at -80°C for up to 6 months or -20°C for up to 1 month[5].

  • The storage area should be clearly labeled with the appropriate hazard warnings. The compound should be stored locked up[1].

2. Preparation and Use:

  • All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood to avoid inhalation[1].

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Wear the appropriate PPE as outlined in Table 1.

  • When weighing the solid, do so on a tared, contained surface within the fume hood to minimize dispersal.

  • For creating solutions, slowly add the solid to the solvent to prevent splashing.

3. Spill Response:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry into the affected area.

    • Cleanup should only be performed by trained personnel with the appropriate PPE, including respiratory protection.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain[6].

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Waste Segregation: Keep this compound waste separate from other chemical waste streams to avoid potentially hazardous reactions[6].

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_cleanup Spill & Waste cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect Container Receipt->Inspect Store Store Securely (-20°C to -80°C) Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Prepare Prepare Solution Weigh->Prepare Waste Collect Waste Prepare->Waste Spill Spill Response Spill->Waste Decontaminate Decontaminate Area Waste->Decontaminate Dispose Dispose via EHS Decontaminate->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Br-PEG3-C2-Boc
Reactant of Route 2
Reactant of Route 2
Br-PEG3-C2-Boc

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.